molecular formula Br2CoH12O6 B1515819 Cobalt bromide, hexahydrate

Cobalt bromide, hexahydrate

Cat. No.: B1515819
M. Wt: 326.83 g/mol
InChI Key: PLXSXOUOWRGVOZ-UHFFFAOYSA-L
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Description

Cobalt bromide, hexahydrate, also known as this compound, is a useful research compound. Its molecular formula is Br2CoH12O6 and its molecular weight is 326.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Br2CoH12O6

Molecular Weight

326.83 g/mol

IUPAC Name

dibromocobalt;hexahydrate

InChI

InChI=1S/2BrH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2

InChI Key

PLXSXOUOWRGVOZ-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[Co](Br)Br

Synonyms

cobalt bromide hexahydrate
cobalt dibromide
tetraaquacobalt(II) bromide dihydrate

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of CoBr₂·6H₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O), a compound of interest in various chemical and pharmaceutical research areas. The document details the crystallographic data, experimental protocols for structure determination, and a logical workflow of the analytical process.

Introduction

Cobalt(II) bromide hexahydrate is a crystalline solid that plays a role as a precursor in the synthesis of various cobalt-containing compounds and materials. A thorough understanding of its three-dimensional atomic arrangement is fundamental for predicting its chemical behavior, reactivity, and potential applications. Single-crystal X-ray diffraction is the definitive technique for elucidating such detailed structural information. This guide presents the key findings from the structural analysis of CoBr₂·6H₂O and outlines the methodologies to achieve these results.

Crystallographic Data

The crystal structure of CoBr₂·6H₂O has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/m. The crystallographic data and key bond lengths are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for CoBr₂·6H₂O
ParameterValue
Chemical FormulaCoBr₂·6H₂O
Formula Weight326.83 g/mol
Crystal SystemMonoclinic
Space GroupC2/m
Unit Cell Dimensions
a11.0158(12) Å
b7.1694(10) Å
c6.9111(10) Å
α90°
β124.761(7)°
γ90°
Volume448.4(1) ų
Z2
Data Collection
RadiationMo Kα (λ = 0.71069 Å)
Temperature296 K
Refinement
R-factor0.022
Calculated Density2.420 g/cm³

Data sourced from a single-crystal X-ray diffraction study[1].

Table 2: Selected Bond Distances for CoBr₂·6H₂O
BondDistance (Å)Corrected for Rigid-Body Motion (Å)
Co—Br2.6048(5)2.6081
Co—O2.081(2)2.088

The cobalt ion is octahedrally coordinated by four water molecules and two bromide ions[1].

Experimental Protocols

The determination of the crystal structure of CoBr₂·6H₂O involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following protocols are based on established methods for hydrated metal halides[2].

Synthesis and Single Crystal Growth

High-quality single crystals of CoBr₂·6H₂O are essential for accurate X-ray diffraction analysis.

Synthesis: Cobalt(II) bromide can be prepared by the reaction of cobalt(II) hydroxide (B78521) with hydrobromic acid[3]: Co(OH)₂(s) + 2HBr(aq) → CoBr₂(aq) + 2H₂O(l)

Crystallization: Single crystals of CoBr₂·6H₂O can be grown from an aqueous solution by slow evaporation.

  • Preparation of a Saturated Solution: Prepare a saturated aqueous solution of cobalt(II) bromide at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Slow Evaporation: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

  • Crystal Harvesting: After a period of several days to weeks, well-formed, red-purple crystals of CoBr₂·6H₂O should appear. Carefully select a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) for X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection

The following is a general procedure for data collection on a typical four-circle diffractometer.

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryo-protectant (e.g., Paratone-N oil) to prevent water loss during data collection.

  • Data Collection Parameters:

    • X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71069 Å) is commonly used.

    • Temperature: Data is typically collected at a controlled temperature, for instance, 296 K[1].

    • Data Collection Strategy: For a monoclinic crystal system, a series of ω and φ scans are performed to cover a hemisphere of the reciprocal space, ensuring data completeness and redundancy.

    • Exposure Time: The exposure time per frame is dependent on the crystal size, quality, and X-ray source intensity.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data.

  • Structure Solution: The positions of the heavy atoms (Co and Br) are typically determined using direct methods or Patterson methods. The remaining non-hydrogen atoms (O) are located from the difference Fourier maps.

  • Structure Refinement: The atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms are refined using a full-matrix least-squares method. Hydrogen atoms can often be located in the difference Fourier map and refined with appropriate restraints. The refinement process minimizes the difference between the observed and calculated structure factors. Software such as SHELXL is commonly used for this purpose.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is illustrated in the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of CoBr₂ dissolution Preparation of Saturated Solution synthesis->dissolution crystallization Slow Evaporation dissolution->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation data_analysis_workflow cluster_processing Data Processing cluster_refinement Structure Refinement Cycle raw_data Raw Diffraction Images integration Integration of Intensities raw_data->integration corrections Lorentz & Polarization Corrections integration->corrections absorption Absorption Correction corrections->absorption hkl_file Reflection Data File (hkl) absorption->hkl_file initial_model Initial Atomic Model hkl_file->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier Difference Fourier Map least_squares->fourier Calculate final_structure Final Crystal Structure least_squares->final_structure Convergence fourier->least_squares Update Model

References

Spectroscopic Properties of Cobalt(II) Bromide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of cobalt(II) bromide hexahydrate, CoBr₂·6H₂O. Primarily focusing on electronic (UV-Visible) and vibrational (Infrared and Raman) spectroscopy, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. The guide details the theoretical underpinnings of the observed spectral features, presents quantitative data in structured tables, and offers detailed experimental protocols for spectroscopic analysis. Visual diagrams generated using Graphviz are included to illustrate electronic transitions and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) is an inorganic compound that appears as red-purple hygroscopic crystals.[1] In its solid state and in aqueous solutions, the cobalt(II) ion exists as the octahedral hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺, with two bromide ions acting as counter-ions. The coordination of six water molecules around the central Co(II) ion is the primary determinant of its distinct spectroscopic properties. The electronic configuration of the Co(II) ion is [Ar]3d⁷, which gives rise to characteristic d-d electronic transitions, rendering the complex colored. Vibrational spectroscopy further elucidates the structure by probing the vibrational modes of the coordinated water ligands and the metal-ligand bonds. Understanding these spectroscopic characteristics is crucial for its application as a catalyst and in various chemical syntheses.[1]

Electronic Spectroscopy: UV-Visible Absorption

The characteristic pink or reddish color of cobalt(II) bromide hexahydrate is a direct consequence of electronic transitions within the 3d orbitals of the Co(II) ion. In an octahedral ligand field, as created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy eg doublet. For a d⁷ ion like Co(II) in a high-spin octahedral environment, the ground electronic state is ⁴T₁g(F).[2] The absorption of light in the visible and near-infrared regions promotes electrons from this ground state to higher energy excited states, specifically the ⁴T₂g(F) and ⁴T₁g(P) states.

The main absorption band observed in the visible spectrum of [Co(H₂O)₆]²⁺ occurs around 510-540 nm and is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition.[3][4] A weaker absorption, often appearing as a shoulder, can be attributed to the ⁴T₁g(F) → ⁴A₂g(F) transition. An additional band is typically found in the near-infrared (NIR) region, corresponding to the ⁴T₁g(F) → ⁴T₂g(F) transition.[2] The blue color of the related tetrahedral [CoCl₄]²⁻ complex, which has a maximum absorption around 720 nm, highlights the sensitivity of the electronic spectrum to the coordination geometry.[4]

Summary of Electronic Transitions

The following table summarizes the key electronic transitions for the [Co(H₂O)₆]²⁺ ion present in cobalt(II) bromide hexahydrate.

TransitionTypical Wavelength (λ_max)Typical Wavenumber (ν_max)RegionAppearance
⁴T₁g(F) → ⁴T₂g(F)~1200 nm~8,300 cm⁻¹NIRBroad
⁴T₁g(F) → ⁴A₂g(F)~600 nm~16,700 cm⁻¹VisibleWeak, often a shoulder
⁴T₁g(F) → ⁴T₁g(P)~515 nm~19,400 cm⁻¹VisibleBroad, strong

G cluster_gs Ground State GS ⁴T₁g(F) ES1 ⁴T₂g(F) GS->ES1 ~8,300 cm⁻¹ (NIR) ES2 ⁴A₂g(F) GS->ES2 ~16,700 cm⁻¹ (Vis) ES3 ⁴T₁g(P) GS->ES3 ~19,400 cm⁻¹ (Vis)

Experimental Protocol: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of cobalt(II) bromide hexahydrate.

Materials:

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Deionized water

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Visible spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 0.1 M) by accurately weighing CoBr₂·6H₂O and dissolving it in a specific volume of deionized water in a volumetric flask.

    • Prepare a dilution of the stock solution to an appropriate concentration (e.g., 0.02 M) for measurement. The ideal concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 350 nm to 800 nm for the visible region, and extend to 1300 nm if NIR capabilities are available).

    • Set the scan speed, slit width, and data interval according to the instrument's recommendations for liquid samples.

  • Measurement:

    • Fill two quartz cuvettes, one with deionized water (the blank) and the other with the cobalt bromide solution. Ensure the cuvettes are clean and free of bubbles.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Perform a baseline correction or "auto-zero" with the blank cuvette to subtract the absorbance of the solvent and the cuvette itself.

    • Run the spectral scan to record the absorbance of the sample solution as a function of wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • Process the data using appropriate software to label peaks and, if the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

G prep Sample Preparation (Aqueous Solution) setup Instrument Setup (Warm-up, Set Parameters) prep->setup blank Baseline Correction (Using Deionized Water) setup->blank measure Measure Spectrum (Scan Wavelength Range) blank->measure analyze Data Analysis (Identify λ_max) measure->analyze

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the bonding and structure of CoBr₂·6H₂O by probing the vibrational modes of the [Co(H₂O)₆]²⁺ complex and the water molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, rocking). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

  • Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For the [Co(H₂O)₆]²⁺ complex, the key vibrational modes include the O-H stretching and H-O-H bending of the water ligands, as well as the Co-O stretching and wagging/rocking modes.[5]

Summary of Vibrational Modes

The following table summarizes the characteristic vibrational frequencies for cobalt(II) bromide hexahydrate and similar transition metal hexahydrates.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)SpectroscopyNotes
O-H Stretching3000 - 3600IR, RamanBroad band due to hydrogen bonding.[5]
H-O-H Bending (Scissoring)1600 - 1650IR, RamanSharp to medium intensity.
H₂O Wagging/Rocking400 - 900IRLibrational modes of coordinated water.[5]
Co-O Stretching300 - 500IR, RamanIndicates the strength of the metal-ligand bond.
Lattice Vibrations (Co-Br)< 300RamanLow-frequency modes involving the entire crystal lattice.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the mid-infrared absorption spectrum of solid cobalt(II) bromide hexahydrate.

Method 1: Attenuated Total Reflectance (ATR)

  • Materials: FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Procedure:

    • Instrument Setup: Turn on the spectrometer and allow the source and detector to stabilize.

    • Background Scan: With the ATR crystal clean, collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

    • Sample Measurement: Place a small amount of powdered CoBr₂·6H₂O onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: KBr Pellet

  • Materials: FTIR spectrometer, hydraulic press, pellet die, agate mortar and pestle, dry spectroscopic grade potassium bromide (KBr).

  • Procedure:

    • Sample Preparation: Grind 1-2 mg of CoBr₂·6H₂O with ~200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained. Note: This must be done in a low-humidity environment as CoBr₂·6H₂O and KBr are hygroscopic.

    • Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Data Collection: Collect the spectrum, using an empty sample holder or a pure KBr pellet for the background if necessary.

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid cobalt(II) bromide hexahydrate.

Materials:

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).

  • Microscope for sample focusing.

  • Glass slide or sample holder.

Procedure:

  • Instrument Setup: Turn on the spectrometer and laser, allowing for stabilization. Calibrate the instrument using a known standard (e.g., a silicon wafer).

  • Sample Preparation: Place a small amount of the crystalline CoBr₂·6H₂O powder on a glass slide.

  • Measurement:

    • Place the slide on the microscope stage.

    • Focus the laser onto the sample using the microscope objective.

    • Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation or fluorescence.

    • Collect the Raman spectrum over the desired wavenumber range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Identify and label the Raman-active vibrational modes.

G cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy IR_prep Sample Prep (ATR or KBr Pellet) IR_bkg Collect Background IR_prep->IR_bkg IR_acq Collect Sample Spectrum IR_bkg->IR_acq Analysis Data Analysis (Identify Vibrational Modes) IR_acq->Analysis Raman_prep Place Sample on Slide Raman_cal Calibrate Instrument Raman_prep->Raman_cal Raman_acq Collect Raman Spectrum Raman_cal->Raman_acq Raman_acq->Analysis

Conclusion

The spectroscopic properties of cobalt(II) bromide hexahydrate are well-defined and primarily dictated by the [Co(H₂O)₆]²⁺ octahedral complex. UV-Visible spectroscopy reveals characteristic d-d electronic transitions that are responsible for its red-purple color, with a prominent absorption maximum around 515 nm. Vibrational spectroscopy, through both IR and Raman techniques, provides a detailed fingerprint of the compound, elucidating the vibrational modes of the coordinated water ligands and the cobalt-oxygen bonds. The data and protocols presented in this guide offer a robust framework for the characterization of this compound and serve as a valuable reference for researchers in related fields.

References

In-Depth Technical Guide to the Magnetic Susceptibility of Cobalt Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt bromide hexahydrate (CoBr₂·6H₂O), a compound of interest for its antiferromagnetic characteristics. This document details its magnetic behavior, experimental protocols for susceptibility measurements, and relevant theoretical frameworks, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction to the Magnetic Properties of Cobalt Bromide Hexahydrate

Cobalt(II) bromide hexahydrate is an inorganic compound that displays significant magnetic ordering at low temperatures.[1] It is characterized as an antiferromagnet, a material in which adjacent magnetic moments align in opposite directions, resulting in a low or zero net magnetization at the macroscopic level in the absence of an external magnetic field. The transition from a paramagnetic to an antiferromagnetic state occurs at a specific temperature known as the Néel temperature (T_N). For CoBr₂·6H₂O, the Néel temperature is approximately 3.15 K.[1]

The magnetic behavior of cobalt bromide hexahydrate is well-described by the two-dimensional (2D) XY model, which is a theoretical framework used to understand magnetic systems where the magnetic moments are constrained to a plane.[1]

Quantitative Magnetic Data

The magnetic susceptibility of cobalt bromide hexahydrate is dependent on temperature. In the paramagnetic region, above the Néel temperature, the susceptibility follows the Curie-Weiss law.

Physical and Magnetic Constants
PropertyValueReference
Molar Mass 326.83 g/mol [2]
Appearance Red-purple crystals[3]
Crystal System Monoclinic
Space Group C2/m
Néel Temperature (T_N) 3.15 K[1]
Molar Magnetic Susceptibility (χ_m) of anhydrous CoBr₂ at Room Temperature +13000 x 10⁻⁶ cm³/mol[3]
Curie-Weiss Law Analysis

In the paramagnetic state (at temperatures significantly above the Néel temperature), the magnetic susceptibility (χ) of cobalt bromide hexahydrate can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

  • χ is the molar magnetic susceptibility.

  • C is the Curie constant, which is specific to the material.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss temperature (or Weiss constant) in Kelvin. A negative Weiss temperature is indicative of antiferromagnetic interactions between the magnetic moments.[4]

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of paramagnetic materials like cobalt bromide hexahydrate can be determined using several experimental techniques. The most common methods include the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Method

The Gouy method is a relatively simple and widely used technique for measuring the magnetic susceptibility of powdered or liquid samples.

Methodology:

  • A long, cylindrical sample tube is filled with the powdered cobalt bromide hexahydrate.

  • The tube is suspended from a balance, with one end positioned between the poles of a strong electromagnet and the other end in a region of negligible magnetic field.

  • The apparent mass of the sample is measured in the absence of the magnetic field.

  • The electromagnet is then turned on, and the new apparent mass of the sample is recorded.

  • For a paramagnetic substance like CoBr₂·6H₂O, the sample will be drawn into the magnetic field, leading to an apparent increase in mass.

  • The change in mass, along with the strength of the magnetic field and the dimensions of the sample, is used to calculate the volume susceptibility, from which the molar susceptibility can be derived.

Faraday Method

The Faraday method is a more sensitive technique that is suitable for small sample sizes and can be used to study magnetic anisotropy in single crystals.

Methodology:

  • A small amount of the sample is placed in a sample holder, which is suspended from a sensitive microbalance.

  • The sample is positioned in a region of a non-uniform magnetic field with a constant field gradient (H * dH/dz).

  • The force exerted on the sample by the magnetic field is measured by the balance.

  • This force is directly proportional to the magnetic susceptibility of the sample.

  • By measuring the force, the mass of the sample, and the magnetic field parameters, the magnetic susceptibility can be calculated.

SQUID Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties and is capable of detecting very small magnetic moments.

Methodology:

  • A small, well-characterized sample of cobalt bromide hexahydrate is placed in a sample holder.

  • The sample is moved through a set of superconducting detection coils which are part of a closed superconducting loop.

  • Any change in the magnetic flux of the sample induces a current in the detection coils.

  • This induced current is detected by the SQUID (Superconducting Quantum Interference Device), which acts as a highly sensitive magnetic flux-to-voltage converter.

  • The output voltage of the SQUID is proportional to the magnetic moment of the sample.

  • Measurements can be performed over a wide range of temperatures and applied magnetic fields, allowing for a detailed characterization of the magnetic properties, including the determination of the Néel temperature and the Curie-Weiss behavior.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis start Obtain CoBr2·6H2O powder Grind to fine powder (for Gouy/Faraday) start->powder single_crystal Select single crystal (for Faraday/SQUID anisotropy) start->single_crystal gouy Gouy Method powder->gouy faraday Faraday Method powder->faraday single_crystal->faraday squid SQUID Magnetometry single_crystal->squid calc_chi Calculate Magnetic Susceptibility (χ) gouy->calc_chi faraday->calc_chi squid->calc_chi plot_chi_T Plot 1/χ vs. T calc_chi->plot_chi_T curie_weiss Determine Curie (C) and Weiss (θ) constants plot_chi_T->curie_weiss neel_temp Identify Néel Temperature (T_N) plot_chi_T->neel_temp

Caption: Workflow for determining the magnetic susceptibility of CoBr₂·6H₂O.

Relationship Between Magnetic Susceptibility and Temperature

susceptibility_vs_temperature origin x_axis Temperature (K) origin->x_axis y_axis 1 / Molar Susceptibility (1/χ) origin->y_axis antiferromagnetic_region Antiferromagnetic Region paramagnetic_region Paramagnetic Region (Curie-Weiss Law holds) p1 p2 p3 p4 cw_line_start cw_line_end cw_line_start->cw_line_end 1/χ = (T - θ) / C neel_temp_marker T_N neel_temp_line_start neel_temp_line_end neel_temp_line_start->neel_temp_line_end

Caption: Idealized plot of inverse magnetic susceptibility versus temperature.

References

An In-depth Technical Guide to the Thermal Decomposition of Cobalt Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt bromide hexahydrate (CoBr₂·6H₂O). The information presented herein is curated from publicly available scientific literature and is intended to support research and development activities. This document details the sequential breakdown of the hydrated salt upon heating, including the formation of intermediates and final products.

Summary of Thermal Decomposition Stages

The thermal decomposition of cobalt bromide hexahydrate is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt at higher temperatures. The process begins with the sequential loss of water molecules of crystallization, leading to the formation of lower hydrates and eventually the anhydrous cobalt(II) bromide. At elevated temperatures, in the presence of an oxidizing atmosphere, the anhydrous salt further decomposes to form cobalt oxide and bromine vapor.

Table 1: Physical Properties of Cobalt Bromide and its Hydrates

CompoundFormulaMolar Mass ( g/mol )Appearance
Cobalt Bromide HexahydrateCoBr₂·6H₂O326.83Red-purple crystals
Cobalt Bromide DihydrateCoBr₂·2H₂O254.77-
Anhydrous Cobalt BromideCoBr₂218.74Green crystals

Quantitative Thermal Analysis Data

Table 2: Theoretical Mass Loss in the Dehydration of Cobalt Bromide Hexahydrate

Decomposition StageReactionTemperature (°C)Theoretical Mass Loss (%)
Stage 1CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O~10022.03
Stage 2CoBr₂·2H₂O → CoBr₂ + 2H₂O~13011.02
Total Dehydration CoBr₂·6H₂O → CoBr₂ + 6H₂O 33.05

High-Temperature Decomposition

Upon further heating in an oxidizing atmosphere (e.g., air), anhydrous cobalt(II) bromide (CoBr₂) undergoes decomposition to form a cobalt oxide and bromine vapor. The exact temperature for the onset of this decomposition and the specific stoichiometry of the resulting cobalt oxide can vary depending on experimental conditions such as heating rate and atmospheric composition. Literature suggests the formation of cobalt(II,III) oxide (Co₃O₄) at higher temperatures[1].

Experimental Protocols

The following section outlines a general methodology for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on a hydrated salt like cobalt bromide hexahydrate. This protocol is based on standard practices in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of cobalt bromide hexahydrate as a function of temperature.

Apparatus: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of cobalt bromide hexahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and remove evolved gases.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss at each step.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic transitions during the thermal decomposition of cobalt bromide hexahydrate.

Apparatus: A DTA instrument, which measures the temperature difference between a sample and an inert reference material.

Procedure:

  • Sample and Reference Preparation: A small, weighed sample of cobalt bromide hexahydrate is placed in a sample crucible. An equal mass of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

  • Instrument Setup: The sample and reference crucibles are placed in the DTA cell. The system is purged with an inert gas.

  • Heating Program: The sample and reference are subjected to the same controlled heating program as in the TGA experiment.

  • Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

  • Data Analysis: The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic peaks (indicating processes like dehydration and melting) and exothermic peaks (indicating processes like crystallization or oxidation).

Visualizations

Decomposition Pathway

The following diagram illustrates the sequential decomposition of cobalt bromide hexahydrate.

G CoBr2_6H2O CoBr₂·6H₂O (Hexahydrate) Red-purple solid CoBr2_2H2O CoBr₂·2H₂O (Dihydrate) CoBr2_6H2O->CoBr2_2H2O ~100°C gases1 + 4H₂O (g) CoBr2 CoBr₂ (Anhydrous) Green solid CoBr2_2H2O->CoBr2 ~130°C gases2 + 2H₂O (g) Co3O4 Co₃O₄ (Cobalt(II,III) Oxide) CoBr2->Co3O4 >130°C, O₂ gases3 + Br₂ (g)

Caption: Thermal decomposition pathway of CoBr₂·6H₂O.

Experimental Workflow for Thermal Analysis

The logical flow of a typical thermal analysis experiment is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analyzer cluster_data Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) place Place in Crucible (Alumina or Platinum) weigh->place load Load Sample & Reference into Instrument place->load purge Purge with Inert Gas (e.g., N₂) load->purge heat Apply Heating Program (e.g., 10°C/min) purge->heat record Record Mass Change (TGA) & Temp. Difference (DTA) heat->record analyze Analyze TGA/DTA Curves record->analyze quantify Quantify Mass Loss & Identify Transition Temps. analyze->quantify

Caption: Workflow for TGA/DTA experiments.

References

An In-depth Technical Guide to the Solubility of Cobalt Bromide Hexahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt bromide hexahydrate (CoBr₂·6H₂O) in various organic solvents. Understanding the solubility of this compound is critical for its application as a catalyst in organic synthesis, in the preparation of other cobalt compounds, and for various uses in materials science and drug development.[1] This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of this inorganic salt in organic media.

Quantitative Solubility Data

Cobalt bromide hexahydrate is a red-purple crystalline solid that is highly soluble in water and also shows significant solubility in several polar organic solvents.[2][3] The dissolution in organic solvents often results in characteristically colored solutions, such as red in methanol (B129727) and blue in acetone, which can be indicative of the coordination environment of the cobalt(II) ion.[4]

The available quantitative solubility data for cobalt bromide hexahydrate in select organic solvents is summarized in the table below. It is important to note that solubility is temperature-dependent.

SolventChemical FormulaTypeSolubilityTemperature (°C)Reference
EthanolC₂H₅OHPolar Protic77.1 g / 100 mL20[2][3][4]
MethanolCH₃OHPolar Protic58.6 g / 100 mL30[2][3][4]
AcetoneCH₃COCH₃Polar AproticSolubleNot Specified[1][3][4]
Methyl AcetateCH₃COOCH₃Polar AproticReadily SolubleNot Specified[4][5]
Ether(C₂H₅)₂OPolar AproticSolubleNot Specified[3]

Table 1: Quantitative and Qualitative Solubility of Cobalt Bromide Hexahydrate in Organic Solvents.

Factors Influencing Solubility

The solubility of an ionic salt like cobalt bromide hexahydrate in organic solvents is governed by the principle "like dissolves like," where the polarity of the solute and solvent are key.[6]

  • Solvent Polarity : Polar solvents are generally more effective at dissolving ionic compounds. Cobalt bromide hexahydrate is soluble in polar organic solvents such as alcohols, acetone, and methyl acetate.[1][4]

  • Protic vs. Aprotic Solvents :

    • Polar Protic Solvents (e.g., methanol, ethanol) have O-H bonds and can engage in hydrogen bonding.[7][8] They can solvate both the cobalt(II) cation and the bromide anion effectively.

    • Polar Aprotic Solvents (e.g., acetone, dimethylformamide) have large dipole moments but lack O-H bonds.[7][8] They are effective at solvating cations through their negative dipoles (e.g., the oxygen in acetone) but are less effective at solvating anions compared to protic solvents.

  • Complex Formation : The solubility of cobalt halides can be significantly influenced by the formation of halocomplexes in solution.[9] The interaction of these complexes with solvent molecules is a major factor defining the overall solubility.[9] The color of the resulting solution often indicates the coordination geometry of the cobalt ion, which changes in different solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Materials and Equipment
  • Cobalt Bromide Hexahydrate (CoBr₂·6H₂O), analytical grade

  • Organic solvent of interest (e.g., ethanol, acetone), HPLC or spectroscopic grade

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • For Gravimetric Analysis: Evaporating dish, drying oven

  • For Spectrophotometric Analysis: UV-Vis spectrophotometer, quartz cuvettes

Procedure: Sample Preparation and Saturation
  • Add Excess Solute : Add an excess amount of cobalt bromide hexahydrate to a sealed container (e.g., a screw-cap vial or flask) containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitation : Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[1][11] Preliminary experiments can be run to confirm that the concentration does not change between, for example, 24 and 48 hours.

  • Phase Separation : Once equilibrium is reached, allow the container to rest in the thermostatic bath for several hours to let the excess solid settle.

  • Sample Withdrawal : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, dry container. This step is crucial to remove any undissolved microcrystals.

Quantification of Solute Concentration

The concentration of cobalt bromide in the filtered saturated solution can be determined using several methods. Two common approaches are detailed below.

Gravimetric analysis is a direct and highly accurate method based on mass measurement.[4][12]

  • Weighing : Accurately weigh a clean, dry evaporating dish (W₁).

  • Aliquot Transfer : Pipette a precise volume (e.g., 10.00 mL) of the filtered saturated solution into the pre-weighed evaporating dish. Immediately weigh the dish with the solution (W₂).

  • Evaporation : Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying : Place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent and the water of hydration without decomposing the salt (e.g., 130-150 °C for anhydrous CoBr₂).[2][3] Dry to a constant weight.

  • Final Weighing : Cool the dish in a desiccator and weigh it again (W₃).

  • Calculation :

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] x 100

This method is useful for lower concentrations or when a rapid analysis is desired. It relies on Beer-Lambert Law and the characteristic absorbance of cobalt(II) complexes.[13]

  • Prepare Standard Solutions : Create a series of standard solutions of known cobalt bromide hexahydrate concentrations in the same organic solvent.

  • Determine λ_max : Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max). For cobalt(II) complexes, this is typically in the visible range (400-700 nm).[13][14]

  • Generate Calibration Curve : Measure the absorbance of each standard solution at the determined λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Measure Sample Absorbance : Dilute the filtered saturated solution with a known factor using the organic solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample.

  • Calculate Concentration : Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.

Visualized Experimental Workflow

The following diagram outlines the logical steps for determining the solubility of cobalt bromide hexahydrate.

G cluster_prep Preparation & Saturation cluster_quant Quantification cluster_grav Gravimetric cluster_spec Spectrophotometric prep1 1. Add excess CoBr2·6H2O to a known volume of solvent prep2 2. Seal container and place in thermostatic shaker prep1->prep2 prep3 3. Equilibrate at constant T (e.g., 24-48 hours) prep2->prep3 prep4 4. Settle undissolved solid prep3->prep4 prep5 5. Withdraw supernatant and filter (0.45 µm) prep4->prep5 quant_start Choose Method prep5->quant_start grav1 6a. Transfer known volume of filtrate to pre-weighed dish quant_start->grav1 High Accuracy spec1 6b. Prepare standard solutions and create calibration curve quant_start->spec1 Rapid Analysis grav2 7a. Evaporate solvent grav1->grav2 grav3 8a. Dry residue to constant weight grav2->grav3 grav4 9a. Weigh final residue grav3->grav4 grav5 10a. Calculate solubility grav4->grav5 end_node Solubility Determined grav5->end_node spec2 7b. Dilute filtrate sample by a known factor spec1->spec2 spec3 8b. Measure absorbance at λ_max spec2->spec3 spec4 9b. Determine concentration from calibration curve spec3->spec4 spec5 10b. Calculate original concentration spec4->spec5 spec5->end_node

Caption: Experimental workflow for solubility determination.

This guide provides the foundational data and methodologies for assessing the solubility of cobalt bromide hexahydrate in organic solvents. Accurate and reproducible solubility data are paramount for optimizing reaction conditions, designing purification processes, and developing new materials and pharmaceutical formulations.

References

An In-depth Technical Guide to the Properties of Anhydrous vs. Hexahydrate Cobalt Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous and hexahydrate cobalt bromide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cobalt compounds in their work. This document details the distinct characteristics of both forms of cobalt bromide, offers detailed experimental protocols for their analysis, and explores their role in relevant biological signaling pathways.

Comparative Physicochemical Properties

Anhydrous and hexahydrate cobalt bromide exhibit significant differences in their physical and chemical properties, primarily due to the presence of water of crystallization in the latter. These differences are critical for their handling, storage, and application in experimental settings.

PropertyAnhydrous Cobalt Bromide (CoBr₂)Hexahydrate Cobalt Bromide (CoBr₂·6H₂O)
Chemical Formula CoBr₂CoBr₂·6H₂O
Molar Mass 218.74 g/mol [1][2]326.83 g/mol [3][4]
Appearance Bright green crystals[1][2]Red-purple crystals[1][2]
Density 4.909 g/cm³[1][2]2.46 g/cm³[1][2][3]
Melting Point 678 °C (1252.4 °F)[1][2][5]47 °C (116.6 °F)[1][2][3]
Solubility in Water 66.7 g/100 mL at 59 °C; 68.1 g/100 mL at 97 °C[2]113.2 g/100 mL at 20 °C[2][6]
Solubility in Other Solvents Soluble in ethanol, methanol, acetone, and methyl acetate.[2][7]Soluble in water and alcohol.[8]
Hygroscopicity Highly hygroscopic, readily absorbs moisture from the air to form the hexahydrate.[1]Efflorescent under low humidity conditions.
Crystal Structure Rhombohedral[2]Monoclinic

Experimental Protocols

Accurate characterization of anhydrous and hexahydrate cobalt bromide is essential for their effective use in research and development. The following protocols provide detailed methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a compound. Due to the hygroscopic nature of anhydrous cobalt bromide, special handling is required to obtain an accurate measurement.

Objective: To determine the melting point of anhydrous and hexahydrate cobalt bromide using the capillary method.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Anhydrous cobalt bromide

  • Hexahydrate cobalt bromide

  • Mortar and pestle

  • Glove box or a dry, inert atmosphere environment

  • Spatula

  • Thermometer

Procedure:

For Anhydrous Cobalt Bromide (Hygroscopic):

  • All sample manipulations must be performed within a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

  • Place a small amount of the bright green anhydrous cobalt bromide crystals into a clean, dry mortar.[1][2]

  • Gently grind the crystals into a fine powder using the pestle.

  • Press the open end of a capillary tube into the powdered sample until a small amount of the powder is packed into the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.

  • Seal the open end of the capillary tube using a flame to prevent moisture ingress during the measurement.

  • Place the sealed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point of 678°C.[1][2][5]

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

For Hexahydrate Cobalt Bromide:

  • Place a small amount of the red-purple hexahydrate cobalt bromide crystals into a mortar and gently grind them into a powder.[1][2]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 2-3°C per minute.

  • Observe the sample closely. The hexahydrate will first lose its water of crystallization before melting. The color will change from red-purple to green as it dehydrates.

  • Record the temperature at which the compound melts, which is approximately 47°C.[1][2][3]

Determination of Solubility

Solubility is a fundamental property that influences the bioavailability and reactivity of a compound. The following protocol describes a method for determining the solubility of both forms of cobalt bromide in water.

Objective: To determine the solubility of anhydrous and hexahydrate cobalt bromide in water at a specific temperature.

Materials:

  • Anhydrous cobalt bromide

  • Hexahydrate cobalt bromide

  • Distilled or deionized water

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of the cobalt bromide salt (either anhydrous or hexahydrate) to a known volume of distilled water in several flasks.

  • For the anhydrous form, this step should be performed in a controlled, low-humidity environment to minimize water absorption before dissolution.

  • Place the flasks in a thermostatic water bath set to the desired temperature (e.g., 20°C for the hexahydrate and a higher temperature, such as 59°C, for the anhydrous form, based on available data).[2]

  • Agitate the flasks for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the solutions to stand undisturbed in the water bath for a few hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the withdrawn sample immediately using a syringe filter to remove any suspended microcrystals.

  • Dilute the filtered, saturated solution to a concentration suitable for analysis.

  • Determine the concentration of cobalt bromide in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard calibration curve.

  • Calculate the solubility in g/100 mL of water.

Thermal Gravimetric Analysis (TGA) of Cobalt Bromide Hexahydrate

TGA is a powerful technique for studying the thermal stability of materials and the stoichiometry of hydrated salts.

Objective: To determine the water of crystallization in cobalt bromide hexahydrate and observe its decomposition profile.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Cobalt bromide hexahydrate

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount (5-10 mg) of cobalt bromide hexahydrate into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

  • Heat the sample from ambient temperature to approximately 200°C at a controlled rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve. The first major weight loss, occurring around 100°C, corresponds to the loss of four water molecules to form the dihydrate. A subsequent weight loss at around 130°C represents the loss of the remaining two water molecules to yield anhydrous cobalt bromide.[1]

  • Calculate the percentage of water in the original hexahydrate sample from the total mass loss and compare it with the theoretical value.

Role in Signaling Pathways

Cobalt ions, often administered in the form of cobalt chloride or cobalt bromide, are widely used in biomedical research to mimic hypoxic conditions. This is because cobalt ions can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor in the cellular response to low oxygen.

Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent degradation by the proteasome. In the presence of cobalt ions, the activity of PHDs is inhibited, preventing HIF-1α hydroxylation and degradation. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF1a_Signaling_Pathway Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Cobalt Bromide O2 O₂ PHD PHD O2->PHD HIF1a_OH HIF-1α-OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Ubiquitination Ub Ubiquitin VHL->Ub Recruitment Degradation Degradation Proteasome->Degradation CoBr2 CoBr₂ CoBr2->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE HIF1_dimer->HRE Binding Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription

Caption: HIF-1α signaling under normoxic and hypoxic/cobalt bromide conditions.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

Cobalt-induced hypoxia can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is involved in cell proliferation, differentiation, and survival. The activation of this pathway by cobalt has been implicated in apoptosis in some cell types.

ERK12_Signaling_Pathway Cobalt Bromide-Induced ERK1/2 Signaling Pathway CoBr2 Cobalt Bromide Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) CoBr2->Upstream_Kinases Activation Cell_Membrane Cell Membrane ERK12 ERK1/2 Upstream_Kinases->ERK12 Phosphorylation ERK12_P p-ERK1/2 Nucleus Nucleus ERK12_P->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Jun, Elk-1) ERK12_P->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Activation

Caption: Cobalt bromide activates the ERK1/2 signaling pathway.

Applications in Drug Development and Research

Both anhydrous and hexahydrate cobalt bromide serve as important reagents in various research and development applications.

  • Catalysis in Organic Synthesis: Anhydrous cobalt bromide is a versatile catalyst in a range of organic reactions, including cross-coupling reactions, oxidations, and the synthesis of heterocyclic compounds like quinolines.[1][3][9] Its catalytic activity is crucial in the synthesis of complex organic molecules, which is a fundamental aspect of drug discovery.

  • Hypoxia Mimetic: As detailed in the signaling pathways section, cobalt bromide is widely used to induce a hypoxic state in cell culture experiments. This is invaluable for studying the cellular and molecular responses to low oxygen, a condition relevant to various pathologies including cancer and ischemia.

  • Precursor for Other Cobalt Compounds: Cobalt bromide serves as a starting material for the synthesis of other cobalt-containing compounds and coordination complexes with specific catalytic or biological properties.

Conclusion

Anhydrous and hexahydrate cobalt bromide are two distinct forms of the same inorganic salt with significantly different properties and handling requirements. A thorough understanding of their characteristics, as outlined in this guide, is paramount for their effective and safe use in a laboratory setting. The provided experimental protocols offer a foundation for the accurate characterization of these compounds, while the elucidation of their role in key signaling pathways highlights their importance as tools in biomedical research and drug development. Researchers and scientists are encouraged to consider the specific requirements of their experiments when choosing between the anhydrous and hexahydrate forms of cobalt bromide.

References

An In-depth Technical Guide to the Lewis Acid Character of Cobalt Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt bromide hexahydrate (CoBr₂·6H₂O) is a versatile reagent in organic synthesis, primarily recognized for its role as a Lewis acid catalyst. This technical guide provides a comprehensive overview of the Lewis acidic properties of cobalt bromide hexahydrate, including its chemical characteristics, methods for quantifying its Lewis acidity, and its application in catalysis. Detailed experimental protocols for the determination of Lewis acidity and for a representative catalytic reaction are presented. Furthermore, this guide illustrates the underlying principles of its catalytic activity through a mechanistic pathway diagram.

Introduction

Lewis acids, defined as electron-pair acceptors, are fundamental to a vast array of chemical transformations. In the realm of organic synthesis, Lewis acid catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. Transition metal halides, in their anhydrous or hydrated forms, are a prominent class of Lewis acids. Among these, cobalt(II) bromide hexahydrate has emerged as an effective catalyst for various organic reactions, including Friedel-Crafts acylations and alkylations, cyclizations, and polymerization reactions.[1][2] The Lewis acidic nature of the cobalt(II) center is central to its catalytic efficacy. In its hexahydrate form, the cobalt ion is coordinated by six water molecules. In a non-aqueous solvent, these water ligands can be displaced by a Lewis basic substrate, initiating the catalytic cycle. The bromide ions can also influence the overall Lewis acidity of the complex.

Physicochemical Properties

A summary of the key physicochemical properties of cobalt bromide hexahydrate is provided in Table 1.

Table 1: Physicochemical Properties of Cobalt Bromide Hexahydrate

PropertyValueReference
Chemical Formula CoBr₂·6H₂O[3]
Molar Mass 326.74 g/mol [3]
Appearance Red-purple crystals[3]
Melting Point 47 °C[4]
Solubility Soluble in water and alcohol[1]

Quantitative Assessment of Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a substance in solution.[5] It utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.[6][7] A larger downfield shift indicates a stronger Lewis acid. The acceptor number (AN) is calculated using the following equation:

AN = 2.21 × (δ_sample - δ_hexane)

where δ_sample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and δ_hexane is the chemical shift of TEPO in a non-coordinating solvent like hexane.[5]

UV-Vis Spectrophotometry

UV-Vis spectroscopy can also be employed to assess Lewis acidity by observing the spectral shifts of a chromophoric Lewis base upon coordination to the Lewis acid.[8][9][10][11] The magnitude of the shift in the absorption maximum can be correlated with the strength of the Lewis acid-base interaction.

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

Objective: To quantitatively determine the Lewis acidity (Acceptor Number) of cobalt bromide hexahydrate.

Materials:

  • Cobalt bromide hexahydrate (CoBr₂·6H₂O)

  • Triethylphosphine oxide (TEPO)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • NMR tubes

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Prepare a stock solution of TEPO in anhydrous CH₂Cl₂ (e.g., 0.1 M).

  • Prepare a series of solutions containing a fixed concentration of TEPO and varying concentrations of cobalt bromide hexahydrate in anhydrous CH₂Cl₂.

  • Acquire the ³¹P NMR spectrum for each solution.

  • Record the chemical shift (δ) of the TEPO signal for each concentration of cobalt bromide hexahydrate.

  • The ³¹P chemical shift of TEPO in the presence of an excess of cobalt bromide hexahydrate can be used to approximate the δ_sample for the calculation of the Acceptor Number.

Data Analysis: The Acceptor Number (AN) can be calculated using the formula provided in section 3.1, with δ_hexane being the chemical shift of TEPO in a non-coordinating solvent (literature value can be used).

Workflow for Gutmann-Beckett Method

Gutmann_Beckett_Workflow cluster_prep Solution Preparation cluster_measurement NMR Analysis cluster_analysis Data Analysis A Prepare TEPO stock solution in anhydrous CH2Cl2 B Prepare samples with fixed [TEPO] and varying [CoBr2·6H2O] A->B C Acquire 31P NMR spectra of all samples B->C D Determine 31P chemical shift (δ) of TEPO for each sample C->D E Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - δ_hexane) D->E

Caption: Workflow for determining the Lewis acidity of CoBr₂·6H₂O.

Cobalt Bromide Hexahydrate Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)

While a specific protocol for cobalt bromide hexahydrate is not extensively documented, a general procedure can be adapted from protocols using other Lewis acids, such as cobalt(II) acetylacetonate (B107027) or iron(III) chloride.[12][13]

Objective: To demonstrate the Lewis acid catalytic activity of cobalt bromide hexahydrate in the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640).

Materials:

  • Cobalt bromide hexahydrate (CoBr₂·6H₂O)

  • Anisole

  • Acetic anhydride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a stirred solution of anisole (1.0 equiv) in anhydrous dichloromethane, add cobalt bromide hexahydrate (0.1 equiv).

  • Add acetic anhydride (1.2 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Expected Product: 4-Methoxyacetophenone

Catalytic Mechanism

The Lewis acid character of cobalt bromide is central to its catalytic activity in reactions such as the Friedel-Crafts acylation. The cobalt(II) ion acts as an electron acceptor, activating the acylating agent.

Mechanism of Friedel-Crafts Acylation

The generally accepted mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation involves the following key steps[14][15][16]:

  • Activation of the Acylating Agent: The Lewis acid (CoBr₂) coordinates to the carbonyl oxygen of the acetic anhydride, increasing the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: This coordination facilitates the cleavage of the anhydride, generating a highly reactive acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation and Catalyst Regeneration: A weak base, such as a bromide ion or a water molecule from the hydrated catalyst, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the cobalt bromide catalyst.

Signaling Pathway for Friedel-Crafts Acylation

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_substitution Electrophilic Substitution cluster_product Product Formation Anisole Anisole SigmaComplex Sigma Complex (Carbocation Intermediate) Anisole->SigmaComplex Nucleophilic Attack Ac2O Acetic Anhydride ActivatedComplex [Ac2O-CoBr2] Complex Ac2O->ActivatedComplex Coordination CoBr2 CoBr2·6H2O (Lewis Acid) CoBr2->ActivatedComplex AcyliumIon Acylium Ion (CH3CO+) ActivatedComplex->AcyliumIon Cleavage AcyliumIon->SigmaComplex Product 4-Methoxyacetophenone SigmaComplex->Product Deprotonation CatalystRegen Catalyst Regeneration (CoBr2·6H2O) SigmaComplex->CatalystRegen

References

A Technical Guide to the Hygroscopic Nature of Cobalt(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of cobalt(II) bromide hexahydrate (CoBr₂·6H₂O). Cobalt(II) bromide is an inorganic compound that exists in various hydration states, each with distinct physical and chemical characteristics. Its propensity to absorb atmospheric moisture is a critical consideration in its handling, storage, and application, particularly in fields where precise hydration levels are essential, such as in catalysis and the development of humidity indicators.

Physicochemical Properties of Cobalt(II) Bromide and Its Hydrates

Cobalt(II) bromide's interaction with water is characterized by distinct color changes, making it a useful qualitative indicator of moisture. The anhydrous form is green, while the hexahydrate is a red-purple crystalline solid.[1][2] The transition between these forms is reversible and dependent on the ambient humidity and temperature.

Table 1: Physicochemical Properties of Cobalt(II) Bromide Hydrates

PropertyAnhydrous (CoBr₂)Dihydrate (CoBr₂·2H₂O)Hexahydrate (CoBr₂·6H₂O)
Molar Mass 218.74 g/mol [1]254.77 g/mol 326.83 g/mol [1][3][4][5]
Appearance Bright green crystals[1][6]Purple solidRed-purple crystals[1][2]
Melting Point 678 °C[1]Decomposes at 130 °C to anhydrous form[1][6]47-48 °C[3][5][6]
Density 4.909 g/cm³[1]Not readily available2.46 g/cm³[1][3][5]
Solubility in Water 66.7 g/100 mL (59 °C)[1]Soluble113.2 g/100 mL (20 °C)[1]

Hygroscopic Behavior and Deliquescence

Cobalt(II) bromide hexahydrate is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][7] This property can lead to changes in its physical state, including deliquescence, where the solid dissolves in the absorbed water to form a solution. The anhydrous form is also hygroscopic and will convert to the hexahydrate in the presence of moist air.[1]

The transition between the different hydrated states is temperature-dependent. The hexahydrate loses four water molecules at 100 °C to form the dihydrate, and further heating to 130 °C yields the anhydrous form.[1][6]

Hydration and dehydration pathway of cobalt(II) bromide.

Experimental Protocols for Characterizing Hygroscopicity

To quantitatively assess the hygroscopic nature of cobalt(II) bromide hexahydrate, several analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and amount of solvent vapor absorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.[8][9]

Objective: To determine the moisture sorption isotherm of cobalt(II) bromide hexahydrate, identifying critical humidity points for hydration/dehydration and deliquescence.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of cobalt(II) bromide hexahydrate is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the initial dry mass.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a mass change of less than a specified amount over a set time).

  • Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm.[10]

DVS_Workflow Start Start DVS Analysis Prep Sample Preparation (Weigh CoBr₂·6H₂O) Start->Prep Dry Initial Drying (0% RH) Establish Dry Mass Prep->Dry Sorption Stepwise Increase in RH (Sorption Phase) Dry->Sorption EquilibriumS Attain Mass Equilibrium at each RH step Sorption->EquilibriumS Sorption->EquilibriumS Desorption Stepwise Decrease in RH (Desorption Phase) EquilibriumS->Desorption EquilibriumD Attain Mass Equilibrium at each RH step Desorption->EquilibriumD Desorption->EquilibriumD Plot Generate Sorption-Desorption Isotherm EquilibriumD->Plot End End of Analysis Plot->End

Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is particularly useful for determining the water of hydration.

Objective: To determine the temperature at which cobalt(II) bromide hexahydrate loses its water of crystallization and to quantify the amount of water present.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of cobalt(II) bromide hexahydrate is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Mass Monitoring: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: A thermogram is generated by plotting the percentage of mass loss against temperature. The distinct steps in the curve correspond to the loss of water molecules at specific temperature ranges.[11]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[13][14]

Objective: To precisely quantify the water content of a sample of cobalt(II) bromide hexahydrate.

Methodology:

  • Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable KF solvent (e.g., methanol-based), and the solvent is pre-titrated to a stable, anhydrous endpoint.

  • Sample Introduction: A precisely weighed amount of cobalt(II) bromide hexahydrate is introduced into the titration vessel.

  • Titration: The sample is titrated with a standardized Karl Fischer reagent containing iodine. The water in the sample reacts with the iodine in a stoichiometric manner.

  • Endpoint Detection: The endpoint of the titration is typically detected electrochemically.

  • Calculation: The water content is calculated based on the amount of KF reagent consumed and the weight of the sample.

Table 2: Comparison of Experimental Techniques for Hygroscopicity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
Dynamic Vapor Sorption (DVS) Moisture sorption/desorption isotherms, rate of water uptake, critical humidity for phase transitions.[8][9]Provides a comprehensive picture of hygroscopic behavior under controlled humidity.Can be time-consuming, especially for materials that equilibrate slowly.[9]
Thermogravimetric Analysis (TGA) Water of hydration, thermal stability, decomposition temperatures.[11][12]Relatively fast and provides clear information on dehydration steps.Does not provide information on hygroscopicity at constant temperature and varying humidity.
Karl Fischer Titration Precise and accurate total water content (bound and free).[13][14]High specificity for water, considered a gold standard for water content determination.[13]Does not provide information on the kinetics of water sorption or the influence of relative humidity.

Implications for Handling and Storage

The hygroscopic and deliquescent nature of cobalt(II) bromide hexahydrate necessitates careful handling and storage to maintain its integrity and ensure reproducible results in research and development.

  • Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent further water absorption and deliquescence.

  • Handling: When handling the material, exposure to ambient air should be minimized. Weighing and sample preparation should be performed in a glove box or a dry environment if possible.

By understanding the hygroscopic properties of cobalt(II) bromide hexahydrate and employing the appropriate analytical techniques for its characterization, researchers can ensure the quality and reliability of their work.

References

An In-depth Technical Guide to Cobalt(II) Bromide Hexahydrate (CAS: 13762-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) bromide hexahydrate, identified by CAS number 13762-12-4, is an inorganic compound with the chemical formula CoBr₂·6H₂O.[1] It presents as red-purple hygroscopic crystals that are soluble in water and various organic solvents.[2][3] This compound is a common source of cobalt(II) ions in the laboratory and is primarily utilized as a catalyst in a variety of organic reactions, including oxidations and carbon-carbon bond formations.[4][5] Its anhydrous form, cobalt(II) bromide, appears as green crystals.[2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling protocols, and key applications of Cobalt(II) bromide hexahydrate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cobalt(II) bromide hexahydrate is presented in the table below.

PropertyValue
CAS Number 13762-12-4
Molecular Formula CoBr₂·6H₂O
Molecular Weight 326.83 g/mol [1]
Appearance Red-purple crystalline solid[2][6]
Density 2.46 g/cm³[2]
Melting Point 47-48 °C
Solubility Soluble in water, alcohol, acetone, and methyl acetate.[3][4]
Hygroscopicity Hygroscopic, forms the hexahydrate in air.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of chemical compounds. Below is a summary of the available spectroscopic data for Cobalt(II) bromide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of cobalt(II) complexes is highly dependent on the coordination environment of the cobalt ion. In aqueous solutions, Cobalt(II) bromide hexahydrate forms the octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.[3] The addition of bromide ions can lead to the formation of tetrahedral or distorted octahedral complexes, resulting in a color change to blue.[4]

Solvent/ConditionCoordination Geometryλmax (nm)Observed Color
WaterOctahedral ([Co(H₂O)₆]²⁺)~520-525Pink[7]
Concentrated HBrTetrahedral ([CoBr₄]²⁻)~720Blue[3][4]
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for anhydrous Cobalt(II) bromide is available from SpectraBase.[8] Due to the compound being an inorganic salt, the spectrum is expected to be simple, primarily showing broad absorptions corresponding to the vibrations of the crystal lattice and any coordinated water molecules in the case of the hexahydrate.

Note: Access to the full spectrum on SpectraBase may require a free account.

Mass Spectrometry

Mass spectrometry of inorganic salts like Cobalt(II) bromide hexahydrate is not a standard characterization technique due to their low volatility. Fragmentation analysis would primarily yield isotopic patterns for cobalt and bromine.

Experimental Protocols

Synthesis of Cobalt(II) Bromide Hexahydrate

A straightforward method for the preparation of Cobalt(II) bromide hexahydrate involves the reaction of cobalt(II) hydroxide (B78521) with hydrobromic acid.[1]

Reaction: Co(OH)₂ + 2HBr → CoBr₂·6H₂O

Procedure:

  • In a well-ventilated fume hood, carefully add hydrobromic acid to a stirred suspension of cobalt(II) hydroxide in water.

  • Continue stirring the mixture until all the cobalt(II) hydroxide has dissolved, resulting in a pink solution.

  • Gently heat the solution to concentrate it.

  • Allow the solution to cool slowly to room temperature, which will induce the crystallization of red-purple crystals of Cobalt(II) bromide hexahydrate.

  • Isolate the crystals by filtration, wash with a small amount of cold water, and dry them in a desiccator.

G cluster_synthesis Synthesis of Cobalt(II) Bromide Hexahydrate start Start: Cobalt(II) Hydroxide Suspension add_hbr Add Hydrobromic Acid start->add_hbr dissolution Complete Dissolution (Pink Solution) add_hbr->dissolution concentrate Concentrate by Gentle Heating dissolution->concentrate crystallize Cool to Crystallize concentrate->crystallize filter Filter and Wash Crystals crystallize->filter dry Dry in Desiccator filter->dry end_product End Product: CoBr₂·6H₂O Crystals dry->end_product

Synthesis Workflow for Cobalt(II) Bromide Hexahydrate
Catalytic Oxidation of Ethylbenzene (B125841)

Cobalt(II) bromide is an effective catalyst for the oxidation of alkylaromatic hydrocarbons.[9] The following is a general protocol for the oxidation of ethylbenzene.

Reaction: C₆H₅CH₂CH₃ + O₂ --(CoBr₂ catalyst)--> C₆H₅C(O)CH₃ + other products

Materials:

  • Ethylbenzene

  • Cobalt(II) bromide hexahydrate

  • Acetonitrile (B52724) (solvent)

  • tert-Butyl hydroperoxide (tBHP) as an oxidant

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add ethylbenzene (e.g., 3 mmol), acetonitrile (e.g., 96 mmol), and the Cobalt(II) bromide hexahydrate catalyst (e.g., 75 mg).

  • Add tert-butyl hydroperoxide (e.g., 50 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture to isolate and purify the desired product, acetophenone. This may involve extraction and chromatography.

G cluster_catalysis General Catalytic Oxidation Workflow reactants Combine Substrate, Solvent, and CoBr₂ Catalyst add_oxidant Add Oxidant (e.g., tBHP) reactants->add_oxidant reaction_conditions Heat and Stir Reaction Mixture add_oxidant->reaction_conditions monitoring Monitor Reaction Progress (e.g., GC-MS) reaction_conditions->monitoring workup Reaction Work-up and Product Isolation monitoring->workup Upon Completion product Purified Product workup->product

Catalytic Oxidation Experimental Workflow

Safety and Handling

Cobalt(II) bromide hexahydrate is a hazardous substance and should be handled with appropriate safety precautions.

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed.[10]
Skin Corrosion/Irritation Causes skin irritation.[10]
Eye Damage/Irritation Causes serious eye irritation.[10]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Carcinogenicity Suspected of causing cancer.[10]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid breathing dust.[10]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Biological Activity and Relevance to Drug Development

While some cobalt complexes have been investigated for their biological activities, including antimicrobial and anticancer properties, there is currently no specific evidence to suggest that Cobalt(II) bromide hexahydrate itself is involved in defined biological signaling pathways relevant to drug development.[2][7] Its primary role in this field is as a catalyst in the synthesis of more complex organic molecules that may have pharmaceutical applications. Researchers in drug development would typically use this compound as a tool in synthetic chemistry rather than as a therapeutic agent itself.

Conclusion

Cobalt(II) bromide hexahydrate is a versatile inorganic compound with important applications in synthetic organic chemistry. Its catalytic properties make it a valuable tool for researchers and scientists in various fields, including those involved in the early stages of drug discovery and development. A thorough understanding of its properties, safe handling procedures, and experimental applications is essential for its effective and responsible use in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Cobalt Bromide Hexahydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt bromide hexahydrate (CoBr₂·6H₂O) has emerged as a versatile and cost-effective catalyst in a wide array of organic transformations. Its applications span from the synthesis of complex heterocyclic scaffolds to fundamental oxidation and reduction reactions. This document provides detailed application notes and experimental protocols for key reactions catalyzed by cobalt bromide and related cobalt complexes, offering a practical guide for laboratory implementation.

Synthesis of N-Substituted Pyrrolidones via Reductive Amination

Cobalt catalysts are highly effective in the reductive amination of levulinic acid with primary amines to furnish N-substituted pyrrolidones, which are prevalent motifs in pharmaceuticals and natural products.[1][2][3]

Quantitative Data
EntryAmineProductYield (%)Reference
1Aniline1-phenyl-5-methylpyrrolidin-2-one95[1]
24-Fluoroaniline1-(4-fluorophenyl)-5-methylpyrrolidin-2-one92[1]
34-Chloroaniline1-(4-chlorophenyl)-5-methylpyrrolidin-2-one94[1]
44-Bromoaniline1-(4-bromophenyl)-5-methylpyrrolidin-2-one91[1]
54-Methoxyaniline1-(4-methoxyphenyl)-5-methylpyrrolidin-2-one96[1]
6Benzylamine1-benzyl-5-methylpyrrolidin-2-one85[1]
7n-Butylamine1-butyl-5-methylpyrrolidin-2-one82[1]
Experimental Protocol: Cobalt-Catalyzed Reductive Amination of Levulinic Acid

Materials:

  • Cobalt(II) triflimide (Co(NTf₂)₂)

  • 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)

  • Levulinic acid

  • Primary amine (e.g., aniline)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a 25 mL Schlenk tube equipped with a magnetic stir bar is charged with Co(NTf₂)₂ (0.01 mmol, 5.8 mg) and triphos (0.012 mmol, 7.5 mg).

  • Anhydrous DCE (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature to form the catalyst solution.

  • Levulinic acid (0.5 mmol, 58 mg) and the primary amine (0.5 mmol) are added to the catalyst solution.

  • The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen gas line.

  • The tube is purged with hydrogen gas three times.

  • The reaction mixture is stirred at 100 °C under a hydrogen atmosphere (20 bar) for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted pyrrolidone.[1]

G cluster_prep Catalyst Preparation cluster_reaction Reductive Amination cluster_workup Workup and Purification CoNTf2 Co(NTf₂)₂ Stir1 Stir 10 min @ RT CoNTf2->Stir1 triphos Triphos Ligand triphos->Stir1 DCE Anhydrous DCE DCE->Stir1 Catalyst Active Cobalt Catalyst Stir1->Catalyst Reaction_Vessel Schlenk Tube Catalyst->Reaction_Vessel Levulinic_Acid Levulinic Acid Levulinic_Acid->Reaction_Vessel Amine Primary Amine Amine->Reaction_Vessel Hydrogenation H₂ (20 bar) 100 °C, 24h Reaction_Vessel->Hydrogenation Concentration Concentration Hydrogenation->Concentration Chromatography Flash Chromatography Concentration->Chromatography Product N-Substituted Pyrrolidone Chromatography->Product

Fig. 1: Experimental workflow for pyrrolidone synthesis.

Synthesis of β-Lactones via Carbonylation of Epoxides

Cobalt carbonyl complexes, often used in conjunction with a Lewis acid co-catalyst, are effective for the carbonylation of epoxides to yield β-lactones, which are valuable synthetic intermediates.[4][5][6][7]

Quantitative Data
EntryEpoxideLewis Acid Co-catalystProductYield (%)Reference
1Propylene (B89431) oxide[TPPAl(THF)₂]⁺[Co(CO)₄]⁻β-Butyrolactone95[7]
21,2-Epoxybutane[TPPAl(THF)₂]⁺[Co(CO)₄]⁻β-Valerolactone92[7]
3Styrene oxide[TPPAl(THF)₂]⁺[Co(CO)₄]⁻β-Phenyl-β-propiolactone88[7]
4Epichlorohydrin[TPPAl(THF)₂]⁺[Co(CO)₄]⁻γ-Chloro-β-butyrolactone90[4]
5Cyclohexene oxideBF₃·OEt₂Cyclohexene β-lactone75[6]
Experimental Protocol: Cobalt-Catalyzed Carbonylation of Epoxides

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • [TPPAl(THF)₂]⁺[Co(CO)₄]⁻ (or other suitable Lewis acid)

  • Epoxide (e.g., propylene oxide)

  • Dichloromethane (DCM) (anhydrous)

  • Carbon monoxide (CO)

Procedure:

  • A high-pressure reactor equipped with a magnetic stir bar is dried under vacuum and purged with carbon monoxide.

  • The reactor is charged with the Lewis acid co-catalyst (e.g., [TPPAl(THF)₂]⁺[Co(CO)₄]⁻) (0.5 mol%) and dicobalt octacarbonyl (0.25 mol%).

  • Anhydrous DCM is added, followed by the epoxide (1.0 equiv).

  • The reactor is sealed and pressurized with carbon monoxide (e.g., 10 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, the reactor is carefully depressurized in a well-ventilated fume hood.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or flash column chromatography to yield the β-lactone.[7]

G cluster_catalytic_cycle Catalytic Cycle A [Co(CO)₄]⁻ D Ring Opening A->D B Epoxide C Lewis Acid Activation B->C C->D E CO Insertion D->E CO F Ring Closure E->F F->A Catalyst Regeneration G β-Lactone F->G G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup Flask Three-Necked Flask Heating Heat to 90-100 °C Flask->Heating CoOAc Co(OAc)₂·4H₂O CoOAc->Flask NaBr NaBr NaBr->Flask Toluene Toluene Toluene->Flask AcOH Acetic Acid AcOH->Flask Oxygen Bubble O₂/Air Heating->Oxygen Stirring Vigorous Stirring Oxygen->Stirring Cooling Cool to RT Stirring->Cooling Quenching Pour into Water Cooling->Quenching Filtration Filter and Wash Quenching->Filtration Product Benzoic Acid Filtration->Product G Start Methyl Benzoate in Ethanol Add_Amine Add Diisopropylamine Start->Add_Amine Add_CoCl2 Add CoCl₂·6H₂O Add_Amine->Add_CoCl2 Add_NaBH4 Add NaBH₄ Add_CoCl2->Add_NaBH4 Reaction Stir at RT Add_NaBH4->Reaction Quench Quench with HCl Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Purify Extract->Purify Product Benzyl Alcohol Purify->Product G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Purification Benzamide N-(quinolin-8-yl)benzamide Vial Screw-Capped Vial Benzamide->Vial Alkyne Alkyne Alkyne->Vial CoOAc Co(OAc)₂·4H₂O CoOAc->Vial MnOAc Mn(OAc)₂ MnOAc->Vial TFE TFE TFE->Vial Heating 80 °C, 18h (Open to Air) Vial->Heating Filtration Silica Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Chromatography Flash Chromatography Concentration->Chromatography Product Isoquinolinone Chromatography->Product

References

Application Notes and Protocols for Cobalt Bromide-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms and experimental protocols for cross-coupling reactions catalyzed by cobalt bromide. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, particularly those involved in pharmaceutical and materials science research, offering insights into the application of cost-effective and versatile cobalt catalysis.

Introduction

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While palladium has historically dominated this field, the use of more earth-abundant and economical first-row transition metals, such as cobalt, has garnered significant attention.[1][2] Cobalt catalysts, particularly those derived from cobalt bromide, have proven to be effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada-type couplings.[3][4][5] These reactions often proceed through unique mechanistic pathways involving radical intermediates and various oxidation states of cobalt, offering complementary reactivity to traditional palladium-catalyzed systems.[2][6]

Mechanistic Overview

The mechanism of cobalt-catalyzed cross-coupling reactions is distinct from the well-established Pd(0)/Pd(II) catalytic cycle. While the exact pathway can vary depending on the specific reaction type, ligands, and substrates, a general consensus points towards the involvement of Co(I), Co(II), and Co(III) oxidation states, as well as the formation of radical intermediates.[1][7]

A plausible generalized catalytic cycle begins with the reduction of the Co(II) precatalyst, such as cobalt bromide, to a more reactive low-valent cobalt species, typically Co(I). This reduction can be effected by the organometallic nucleophile (e.g., Grignard or organozinc reagents) or an external reductant.[1] The active Co(I) species then undergoes oxidative addition with the organic halide (R-X) to form a Co(III) intermediate. Subsequent transmetalation with the organometallic nucleophile (R'-M) introduces the second organic partner. Finally, reductive elimination from the Co(III) complex furnishes the desired cross-coupled product (R-R') and regenerates a cobalt species that can re-enter the catalytic cycle.[8][9]

An alternative pathway, particularly prevalent in couplings involving alkyl halides, involves single-electron transfer (SET) from a low-valent cobalt complex to the alkyl halide. This generates an alkyl radical and a Co(II) species. The alkyl radical can then be trapped by a cobalt-aryl intermediate to form a Co(III) species, which subsequently undergoes reductive elimination.[6][10][11]

Signaling Pathway Diagram: Generalized Catalytic Cycle

Cobalt_Cross_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Products cluster_2 Reactants Co(II)Br2 Co(II)Br₂ Co(I) Co(I) Co(II)Br2->Co(I) Reduction (e.g., R'-M or reductant) R-Co(III)-X R-Co(III)-X Co(I)->R-Co(III)-X Oxidative Addition (R-X) R-Co(III)-R' R-Co(III)-R' R-Co(III)-X->R-Co(III)-R' Transmetalation (R'-M) R-Co(III)-R'->Co(I) Reductive Elimination Product R-R' R-Co(III)-R'->Product RX R-X R'M R'-M

Caption: Generalized catalytic cycle for cobalt-catalyzed cross-coupling reactions.

Cobalt Bromide-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. Cobalt bromide, in combination with suitable ligands, has emerged as an effective catalyst for this transformation, particularly for C(sp²)–C(sp³) couplings which can be challenging for traditional palladium catalysts.[3][11]

Quantitative Data
EntryElectrophile (R-X)Nucleophile (R'-B(neo))Co CatalystLigandBaseSolventYield (%)Reference
14-Bromo-N-Cbz-piperidinePhenylboronic acid neopentyl glycol esterCoBr₂ (15 mol%)DMCyDAKOMeDMA75[3]
21-Bromo-3-phenylpropane4-Methoxyphenylboronic acid neopentyl glycol esterCoCl₂ (5 mol%)Phenoxy-imineKOMeDMA85[6]
31-BromoadamantanePhenylboronic acid neopentyl glycol esterCoBr₂ (15 mol%)DMCyDAKOMeDMA52[3]
4Bromocyclohexane1-Naphthylboronic acid neopentyl glycol esterCoBr₂ (15 mol%)DMCyDAKOMeDMA68[3]

DMCyDA = trans-N,N'-dimethylcyclohexane-1,2-diamine; KOMe = Potassium methoxide (B1231860); DMA = Dimethylacetamide.

Experimental Protocol: C(sp²)–C(sp³) Suzuki-Miyaura Coupling[3]
  • To an oven-dried vial equipped with a magnetic stir bar, add cobalt(II) bromide (0.03 mmol, 15 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) (0.03 mmol, 15 mol%), and potassium methoxide (0.25 mmol, 1.25 equiv).

  • The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

  • Add the arylboronic acid neopentyl glycol ester (0.3 mmol, 1.5 equiv) and the alkyl bromide (0.2 mmol, 1.0 equiv) followed by dimethylacetamide (DMA, 1.0 mL).

  • The reaction mixture is stirred at 60 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

Suzuki_Workflow start Start: Prepare Reaction Vial reagents Add CoBr₂, Ligand, and Base start->reagents evacuate Evacuate and Backfill with Argon reagents->evacuate add_substrates Add Boronic Ester, Alkyl Bromide, and Solvent evacuate->add_substrates react Stir at 60 °C for 12-24h add_substrates->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical cobalt-catalyzed Suzuki-Miyaura coupling.

Cobalt Bromide-Catalyzed Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Cobalt bromide has been shown to be an effective catalyst for this reaction, tolerating a wide range of functional groups and enabling the coupling of both primary and secondary alkyl halides.[4][12]

Quantitative Data
EntryElectrophile (R-X)Nucleophile (R'-ZnX)Co CatalystLigandSolventYield (%)Reference
11-IodooctaneDi(p-tolyl)zincCoCl₂·2LiCl (10 mol%)TMEDATHF88[4]
22-BromooctaneDi(phenyl)zincCoCl₂·2LiCl (10 mol%)TMEDATHF75[4]
31-Bromo-4-cyanobutaneDi(m-chlorophenyl)zincCoCl₂·2LiCl (10 mol%)TMEDATHF81[4]
4N-Boc-4-bromopiperidineDi(p-fluorophenyl)zincCoBr₂ (5 mol%)P,O-ligandTHF63[10]

TMEDA = Tetramethylethylenediamine; THF = Tetrahydrofuran (B95107).

Experimental Protocol: Negishi Coupling of Alkyl Halides[4]
  • In a glovebox, a Schlenk tube is charged with the diorganozinc reagent (0.5 mmol, 1.0 equiv).

  • Tetrahydrofuran (THF, 2 mL) is added, and the solution is cooled to -10 °C.

  • A solution of CoCl₂·2LiCl (0.05 mmol, 10 mol%) and tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%) in THF (1 mL) is added dropwise.

  • The alkyl halide (0.6 mmol, 1.2 equiv) is added, and the reaction mixture is stirred at 25 °C for 3-12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography on silica gel.

Cobalt Bromide-Catalyzed Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile. Historically, cobalt salts were among the first catalysts explored for this type of transformation.[13] Cobalt bromide continues to be a relevant catalyst for these reactions, often in the absence of specialized ligands.[5]

Quantitative Data
EntryElectrophile (R-X)Nucleophile (R'-MgX)Co CatalystLigandSolventYield (%)Reference
1BromobenzenePhenylmagnesium bromideCoCl₂NoneTHF95[14]
21-BromonaphthaleneMethylmagnesium bromideCoCl₂(dppe)dppeTHF89[2]
34-ChlorotoluenePhenylmagnesium bromideCo(acac)₂NoneTHF/NMP92[15]
4Vinyl bromidePhenylmagnesium bromideCoCl₂NoneTHF85[14]

dppe = 1,2-Bis(diphenylphosphino)ethane; acac = acetylacetonate; NMP = N-Methyl-2-pyrrolidone.

Experimental Protocol: Kumada Coupling of Aryl Halides
  • A flame-dried Schlenk flask is charged with cobalt(II) bromide (0.025 mmol, 5 mol%) under an argon atmosphere.

  • Anhydrous tetrahydrofuran (THF, 5 mL) is added, and the suspension is stirred.

  • The aryl halide (0.5 mmol, 1.0 equiv) is added to the mixture.

  • The Grignard reagent (0.6 mmol, 1.2 equiv, as a solution in THF or diethyl ether) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-6 hours.

  • The reaction is carefully quenched with 1 M hydrochloric acid at 0 °C.

  • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography.

Conclusion

Cobalt bromide has proven to be a versatile and economical catalyst for a range of important cross-coupling reactions. Its unique mechanistic pathways, often involving radical intermediates, provide reactivity that is complementary to traditional palladium catalysts, particularly in challenging C(sp²)–C(sp³) bond formations. The protocols and data presented herein offer a valuable resource for researchers looking to explore the potential of cobalt catalysis in their synthetic endeavors. Further research into ligand design and mechanistic elucidation will undoubtedly continue to expand the scope and utility of these powerful transformations.

References

Application Notes and Protocols for Cobalt Bromide Hexahydrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cobalt bromide hexahydrate (CoBr₂·6H₂O) as a catalyst in various organic transformations. Cobalt catalysis offers a cost-effective and efficient alternative to precious metal catalysts for a range of chemical reactions crucial in research and drug development.

Overview of Catalytic Applications

Cobalt bromide hexahydrate is a versatile catalyst precursor for a multitude of organic reactions. Its applications span from C-C and C-heteroatom bond formations to oxidation and reduction reactions.[1][2][3] The Co(II) center can engage in various catalytic cycles, often involving single-electron transfer pathways, making it suitable for a diverse array of transformations. Key areas of application include:

  • Cross-Coupling Reactions: Catalyzing the formation of carbon-carbon bonds, for instance, in Suzuki-Miyaura type couplings.[4][5]

  • Oxidation Reactions: Acting as a catalyst for the aerobic oxidation of hydrocarbons, such as the conversion of ethylbenzene (B125841) to acetophenone.[6][7]

  • Hydration and Hydrofunctionalization of Alkynes: Facilitating the addition of water or other moieties across carbon-carbon triple bonds.[1][8]

  • Conjugate Additions: Promoting the 1,4-addition of nucleophiles to α,β-unsaturated compounds.[9][10]

  • Synthesis of Heterocycles: Enabling intramolecular cyclization reactions to form various heterocyclic structures.[11][12][13]

Application Protocol 1: Cobalt-Catalyzed Hydroallylation of Terminal Alkynes

This protocol describes the branched-selective hydroallylation of terminal alkynes with allylic bromides to synthesize valuable 1,4-dienes, also known as skipped dienes.[3] This transformation is catalyzed by a cobalt bromide complex.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine in a dried vial: - Terminal Alkyne (1.0 mmol) - Allylic Bromide (0.5 mmol) - CoBr₂ (5 mol%) - Ligand (e.g., L3-H, 5 mol%) - LiOtBu (0.75 mmol) - PMHS (0.75 mmol) - THF (1 mL) stir Stir at 50 °C reagents->stir Heat and Stir quench Quench with saturated NH₄Cl stir->quench After 20 min extract Extract with Ethyl Acetate (B1210297) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product 1,4-Diene Product

Caption: Workflow for Cobalt-Catalyzed Hydroallylation.

Detailed Experimental Protocol
  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add cobalt(II) bromide (5 mol%) and the specified ligand (e.g., a tridentate pyridine-based ligand, 5 mol%) to a dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: To the vial, add the terminal alkyne (1.0 mmol, 2.0 equiv.), lithium tert-butoxide (LiOtBu, 0.75 mmol, 1.5 equiv.), and polymethylhydrosiloxane (B1170920) (PMHS, 0.75 mmol, 1.5 equiv.).

  • Solvent and Substrate: Add anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) to the vial, followed by the allylic bromide (0.5 mmol, 1.0 equiv.).

  • Reaction: Seal the vial and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 20 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-diene.

Quantitative Data
EntryTerminal AlkyneAllylic BromideYield (%)TON
1PhenylacetyleneAllyl bromide8517
24-MethylphenylacetyleneAllyl bromide8216.4
31-HexyneAllyl bromide7515
4PhenylacetyleneMethallyl bromide8817.6
Data is representative and compiled from findings in the specified literature.[3]

Application Protocol 2: Aerobic Oxidation of Ethylbenzene

This protocol details the use of a cobalt-based catalyst for the selective aerobic oxidation of ethylbenzene to acetophenone, a valuable intermediate in the chemical industry. While this example uses a cobalt oxide catalyst, CoBr₂·6H₂O can be a precursor for such catalytic species.[6][7]

Proposed Catalytic Cycle

G cluster_propagation Propagation Steps Co_II Co(II) Co_III Co(III) Co_II->Co_III + ROOH Co_III->Co_II + ROOH ROOH Alkyl Hydroperoxide (ROOH) ROO_dot Peroxy Radical (ROO•) ROOH:n->ROO_dot:n + Co(II) RO_dot Alkoxy Radical (RO•) ROOH:s->RO_dot:s + Co(III) ROO_dot->ROOH + RH - R• RH Ethylbenzene (RH) R_dot Alkyl Radical (R•) R_dot->ROO_dot + O₂ O2 O₂ ROH Alcohol (ROH) Product Acetophenone ROH->Product Further Oxidation RO_dot->ROH + RH - R•

Caption: Simplified Radical Chain Mechanism for Cobalt-Catalyzed Aerobic Oxidation.

Detailed Experimental Protocol
  • Reactor Setup: In a high-pressure stainless steel reactor equipped with a magnetic stirrer, add the cobalt-based catalyst (e.g., 100 mg of Co/N-CFF@TiO₂-SiO₂).[6]

  • Substrate Addition: Add ethylbenzene (5 mL) to the reactor.

  • Pressurization: Seal the reactor and pressurize it with molecular oxygen (O₂) to the desired pressure (e.g., 20 bar).

  • Reaction: Place the reactor in a heating mantle and heat to the reaction temperature (e.g., 130 °C). Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Sample Analysis: Open the reactor and take a sample of the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethanol) and add an internal standard (e.g., o-xylene).

  • Analysis: Analyze the sample by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity for acetophenone.

  • Catalyst Recovery: The solid catalyst can be recovered by filtration, washed with a solvent like ethanol, and dried for reuse.

Quantitative Data
EntryCatalystTemperature (°C)O₂ Pressure (bar)Time (h)Conversion (%)Acetophenone Selectivity (%)
1Co/N-CFF@TiO₂-SiO₂13020122588
2Co/N-CFF@TiO₂-SiO₂14020123285
33CoOx/mpg-C₃N₄100- (TBHP oxidant)1060.381.2
Data is representative and compiled from findings in the specified literature.[6][14]

Safety and Handling

  • Cobalt Bromide Hexahydrate: This compound is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organic Solvents: The solvents used in these protocols (e.g., THF, ethyl acetate) are flammable. Keep away from ignition sources.

  • Pressurized Reactions: The aerobic oxidation protocol involves high pressure. Ensure the reactor is properly rated and maintained. Use a blast shield during the reaction.

Conclusion

Cobalt bromide hexahydrate is a valuable and versatile catalyst for a range of organic transformations. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The relatively low cost and high efficiency of cobalt catalysts make them an attractive option for both academic research and industrial applications. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: Cobalt Bromide Hexahydrate in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cobalt bromide hexahydrate (CoBr₂·6H₂O) as a catalyst in C-H activation reactions. This document details specific applications, experimental protocols, and key performance data to facilitate its use in organic synthesis and drug development.

Introduction to Cobalt Bromide Hexahydrate in C-H Activation

Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] As an earth-abundant first-row transition metal, cobalt offers a more sustainable alternative to precious metal catalysts like palladium and rhodium.[1][2] Cobalt bromide hexahydrate is a readily available and versatile cobalt(II) salt that can serve as a precursor to catalytically active cobalt species in various C-H functionalization reactions.[3] Its applications span from hydroarylations to the synthesis of complex heterocyclic scaffolds.[1][3]

These notes will explore specific examples of C-H activation reactions where cobalt bromide has been successfully employed and provide detailed protocols to enable researchers to replicate and adapt these methods for their own synthetic needs.

Application Note 1: Hydroarylation of Imines with Alkynes

Application: The cobalt-catalyzed addition of a C-H bond of an imine across an alkyne (hydroarylation) is a highly atom-economical method for the synthesis of functionalized alkenes. This transformation is valuable for the construction of complex organic molecules from simple, readily available starting materials.

Catalytic System: A low-valent cobalt catalyst, generated in situ from cobalt(II) bromide, a phosphine (B1218219) ligand, and a Grignard reagent, is effective for this transformation.[3]

Reaction Scheme:

Key Advantages:

  • Mild reaction conditions (room temperature).[3]

  • Good yields for a range of imines and alkynes.[3]

  • Avoids the need for pre-functionalized starting materials.

Application Note 2: Chelation-Assisted C-H Arylation/Alkylation

Application: Directing group-assisted C-H arylation and alkylation provide a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. Cobalt bromide, in combination with a Grignard reagent, can catalyze such transformations.[4]

Catalytic System: The active catalytic species is typically a low-valent cobalt complex formed by the reduction of CoBr₂ with a Grignard reagent. The reaction often requires a ligand to stabilize the active species.[4]

Reaction Scheme:

Key Advantages:

  • High regioselectivity dictated by the directing group.

  • Enables the introduction of various aryl and alkyl groups.

  • Operates under mild reaction conditions.[4]

Application Note 3: Synthesis of Heterocycles via C-H/N-H Annulation (Proposed Application)

Application: The synthesis of nitrogen-containing heterocycles is of significant interest in medicinal chemistry. Cobalt-catalyzed [4+2] annulation of amides with alkynes or alkenes via C-H/N-H activation is an efficient method for constructing isoquinolone and related scaffolds. While many protocols use Co(OAc)₂, cobalt bromide hexahydrate is a viable precursor for generating the active Co(II) catalyst.[5][6]

Catalytic System: A Co(II) salt, often in the presence of an oxidant and a base, catalyzes the annulation reaction. Molecular oxygen can sometimes be used as a green oxidant.[6]

Reaction Scheme:

Key Advantages:

  • Direct construction of complex heterocyclic frameworks.

  • High atom economy.

  • Potential for enantioselective transformations with chiral ligands.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for C-H activation reactions catalyzed by cobalt bromide and related cobalt(II) salts.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2ProductYield (%)Ref.
Hydroarylation of IminesCoBr₂ (10 mol%), P(3-ClC₆H₄)₃, t-BuCH₂MgBrImines (e.g., PMP-protected)Internal AlkynesTrisubstituted AlkenesGood[3]
C-H Arylation/AlkylationCoBr₂ (10 mol%), Ligand, t-BuCH₂MgBr (2 equiv)Arenes with Directing GroupsAryl/Alkyl Halidesortho-Functionalized Arenes-[4]
C-H/N-H AnnulationCo(OAc)₂·4H₂O (10 mol%), Salox Ligand, Mn(OAc)₃·2H₂OBenzamidesAlkenesDihydroisoquinolonesup to 98[5]
C-H/N-H AnnulationCo(OAc)₂·4H₂O (10 mol%), AdCO₂H, O₂BenzamidesAlkynesN-N Axially Chiral Isoquinolinonesup to 98[6]
Cross-Dehydrogenative CouplingCoCl₂ (cat.), dmgH, visible lightN-Aryl TetrahydroisoquinolinesNucleophiles (e.g., nitromethane)α-Functionalized AminesHigh[7]

Note: In cases where CoBr₂ was not explicitly used, analogous Co(II) salts are listed, suggesting the potential for adaptation.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Hydroarylation of Imines with Alkynes

This protocol is adapted from the work of Yoshikai and coworkers.[3]

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Tris(3-chlorophenyl)phosphine (P(3-ClC₆H₄)₃)

  • Neopentylmagnesium bromide (t-BuCH₂MgBr) in a suitable solvent (e.g., THF)

  • Imine substrate

  • Alkyne substrate

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, to an oven-dried vial, add CoBr₂ (0.1 mmol, 10 mol%) and P(3-ClC₆H₄)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture for 10 minutes at room temperature.

  • To this solution, add a solution of t-BuCH₂MgBr (0.2 mmol, 20 mol%) and stir for another 10 minutes.

  • Add the imine substrate (1.0 mmol, 1.0 equiv) and the alkyne substrate (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Chelation-Assisted C-H Arylation/Alkylation

This protocol is a general representation based on literature reports.[4]

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Ligand (e.g., an N-heterocyclic carbene precursor like IMesHCl or a phosphine)

  • Grignard reagent (e.g., t-BuCH₂MgBr)

  • Arene with a directing group

  • Aryl or alkyl halide

  • Anhydrous solvent (e.g., THF)

  • Additive (e.g., DMPU)

Procedure:

  • In a glovebox, add CoBr₂ (0.1 mmol, 10 mol%) and the ligand (0.1 mmol, 10 mol%) to an oven-dried reaction vessel.

  • Add anhydrous THF and the additive (if required).

  • Slowly add the Grignard reagent (2.0 mmol, 2.0 equiv) at room temperature and stir for 15-30 minutes.

  • Add the arene substrate (1.0 mmol, 1.0 equiv) and the aryl/alkyl halide (1.2 mmol, 1.2 equiv).

  • Stir the reaction at room temperature for 12-24 hours or until completion as monitored by an appropriate analytical technique.

  • Workup the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Cobalt-Catalyzed C-H Activation

Cobalt_Catalysis_CH_Activation Co(II) Precursor Co(II) Precursor Active Co(n) Species Active Co(n) Species Co(II) Precursor->Active Co(n) Species Activation Substrate Coordination Substrate Coordination Active Co(n) Species->Substrate Coordination Substrate C-H Activation C-H Activation Substrate Coordination->C-H Activation Coupling Partner Insertion Coupling Partner Insertion C-H Activation->Coupling Partner Insertion Coupling Partner Reductive Elimination Reductive Elimination Coupling Partner Insertion->Reductive Elimination Product Release Product Release Reductive Elimination->Product Release Product Release->Active Co(n) Species Regeneration

Caption: Generalized catalytic cycle for cobalt-catalyzed C-H activation.

Experimental Workflow for a Typical C-H Activation Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Catalyst & Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Activation Add Activator (e.g., Grignard) Solvent->Activation Substrates Add Substrates Activation->Substrates Stirring Stir at Defined Temperature Substrates->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: Standard laboratory workflow for a cobalt-catalyzed C-H activation experiment.

References

Application of Cobalt(II) Bromide Hexahydrate in Oxidation Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) is a versatile and effective catalyst in a variety of oxidation reactions, playing a crucial role in the synthesis of valuable chemical intermediates. Its catalytic activity is often realized in conjunction with co-catalysts or as part of a broader catalytic system. This document provides detailed application notes and protocols for the use of CoBr₂·6H₂O in the oxidation of alkylaromatic compounds and alcohols, critical transformations in both bulk chemical production and fine chemical synthesis for the pharmaceutical industry.

Core Applications

The primary applications of CoBr₂·6H₂O in oxidation catalysis include:

  • Aerobic Oxidation of Alkylaromatic Hydrocarbons: Cobalt and bromide ions work in concert to catalyze the oxidation of compounds like toluene (B28343) and ethylbenzene (B125841) to produce commercially important chemicals such as benzoic acid and acetophenone (B1666503).[1][2][3] The bromide ion is understood to facilitate the generation of radical species, which are key to the reaction mechanism.[1][2]

  • Co-catalysis with N-Hydroxyphthalimide (NHPI): In combination with NHPI, cobalt species, including CoBr₂, form a highly efficient catalytic system for the aerobic oxidation of a wide range of organic substrates, including alkanes and alcohols, under relatively mild conditions.[4][5][6] The cobalt catalyst is believed to facilitate the generation of the phthalimide (B116566) N-oxyl (PINO) radical, the key hydrogen abstracting species.[4][6]

  • Oxidation of Alcohols: While less common as a standalone catalyst for this transformation, CoBr₂·6H₂O can be a component of catalytic systems for the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[7]

Data Presentation: Performance in Alkylaromatic Oxidation

The following tables summarize the quantitative data for the catalytic performance of cobalt-bromide systems in the oxidation of ethylbenzene and toluene.

Table 1: Catalytic Oxidation of Ethylbenzene to Acetophenone

Catalyst SystemOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
CoOₓ/SC-10-in situ / KBrH₂O₂80884.181.3 (to Acetophenone)[8]
Co/N-CFF@TiO₂-SiO₂O₂ (20 bar)130122588 (to Acetophenone)[9]
Ti-Zr-Co alloyO₂120-67.4-[10]
Co(OAc)₂ / NaBrO₂90---[3]

Table 2: Catalytic Oxidation of Toluene to Benzoic Acid

Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
MnO₂ / NHPI / Co(OAc)₂O₂250.120-81 (Yield of Benzoic Acid)[11]
Cobalt StearateO₂1570.42--[12]
Cobalt OctoateAir135-145--5080[13]

Experimental Protocols

Protocol 1: Aerobic Oxidation of Ethylbenzene to Acetophenone

This protocol is a representative procedure based on typical conditions found in the literature for cobalt-catalyzed aerobic oxidation.

Materials:

  • CoBr₂·6H₂O

  • Ethylbenzene

  • Acetic acid (solvent)

  • Oxygen gas (or air)

  • Reaction vessel (e.g., a three-necked flask equipped with a condenser, gas inlet, and magnetic stirrer)

  • Heating mantle with temperature control

Procedure:

  • To the reaction vessel, add CoBr₂·6H₂O (e.g., 0.1-1 mol%) and the desired amount of acetic acid.

  • Add ethylbenzene to the vessel.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Begin bubbling oxygen or air through the solution at a controlled flow rate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and maintain for the specified reaction time (e.g., 6-12 hours).[8][9]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure acetophenone.

Protocol 2: Oxidation of Toluene to Benzoic Acid using a CoBr₂/NHPI System

This protocol outlines a general procedure for the co-catalyzed oxidation of toluene, a common transformation in industrial chemistry.

Materials:

  • CoBr₂·6H₂O

  • N-Hydroxyphthalimide (NHPI)

  • Toluene

  • Acetic acid (solvent)

  • Oxygen gas

  • Autoclave or a high-pressure reaction vessel

Procedure:

  • Charge the autoclave with CoBr₂·6H₂O (e.g., 0.5-2 mol%), NHPI (e.g., 5-10 mol%), toluene, and acetic acid.

  • Seal the autoclave and purge with oxygen gas several times.

  • Pressurize the autoclave with oxygen to the desired pressure (e.g., 0.1-1.0 MPa).[11]

  • Heat the reaction mixture to the target temperature (e.g., 100-160 °C) with vigorous stirring.[12][13]

  • Maintain the reaction at this temperature and pressure for the required duration (e.g., 2-6 hours), monitoring the pressure to follow oxygen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the benzoic acid.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude benzoic acid from water or an appropriate solvent to obtain the pure product.

Catalytic Mechanisms and Visualizations

The catalytic cycle for the cobalt-bromide catalyzed oxidation of alkylaromatics generally involves the generation of radicals through the interaction of the cobalt species, bromide ions, and the hydrocarbon substrate.[1][2] The following diagrams illustrate the key steps in these processes.

G cluster_0 Catalytic Cycle for Cobalt-Bromide Oxidation of Alkylaromatics CoII Co(II)Br CoIII Co(III)Br CoII->CoIII + ROO• CoIII->CoII + R-H R_dot R• (Alkyl Radical) CoIII->R_dot - H⁺ RH R-H (Alkylaromatic) RH->R_dot - H• ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O₂ ROO_dot->CoII + H⁺ ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H Product Product (Aldehyde/Ketone) ROOH->Product Decomposition (catalyzed by Co(II)/Co(III))

Caption: Proposed catalytic cycle for the cobalt-bromide mediated aerobic oxidation of alkylaromatics.

G cluster_1 Co-catalyzed NHPI Oxidation Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl Radical (PINO) PINO->NHPI + R-H - R• CoII Co(II) CoIII Co(III) CoII->CoIII + O₂ CoIII->PINO - H⁺ CoIII->CoII + NHPI RH Substrate (R-H) R_dot Substrate Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + NHPI - PINO Product Oxidized Product ROOH->Product Decomposition

Caption: Simplified catalytic cycle for the Co/NHPI-catalyzed aerobic oxidation of organic substrates.

Safety and Handling

  • CoBr₂·6H₂O is harmful if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidation reactions, particularly with pure oxygen at elevated temperatures and pressures, can be hazardous. Ensure proper safety precautions are in place, including the use of a blast shield and monitoring for potential runaway reactions.

  • Alkyl hydroperoxides are potentially explosive and should be handled with care.

Conclusion

CoBr₂·6H₂O is a valuable catalyst for a range of important oxidation reactions. The protocols and data presented here provide a foundation for researchers and professionals in drug development and chemical synthesis to utilize this catalyst effectively and safely. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols: Use of Cobalt Bromide Hexahydrate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt complexes have emerged as versatile and effective mediators in controlled radical polymerization (CRP), offering a pathway to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. Among these, cobalt(II) bromide and its hydrated form, cobalt bromide hexahydrate (CoBr₂·6H₂O), are recognized as potential catalysts for these transformations.[1][2] While detailed literature specifically outlining the use of cobalt bromide hexahydrate is not as extensive as for other cobalt complexes like cobalt(II) acetylacetonate (B107027) (Co(acac)₂), its role as a catalyst in various organic reactions, including polymerization, is acknowledged.[3][4] These notes provide an overview of the application of cobalt compounds in polymerization, with a focus on adapting established protocols for the use of cobalt bromide hexahydrate.

Cobalt-mediated radical polymerization (CMRP) can proceed through several mechanisms, including catalytic chain transfer (CCT) and reversible termination (RT).[5] These mechanisms allow for the synthesis of polymers from a variety of monomers, such as vinyl acetate (B1210297), acrylates, and vinyl chloride.[6][7] The protocols and data presented herein are based on analogous systems using other cobalt(II) salts and provide a foundational guide for researchers looking to employ cobalt bromide hexahydrate in their polymerization reactions.

Data Presentation

Due to the limited availability of specific quantitative data for cobalt bromide hexahydrate in the literature, the following tables are representative examples based on studies using other cobalt(II) complexes, such as Co(acac)₂. These tables illustrate the typical data collected and the expected trends in cobalt-mediated polymerizations. Researchers should consider these as a starting point for optimization when using cobalt bromide hexahydrate.

Table 1: Representative Data for Cobalt-Mediated Polymerization of Vinyl Acetate (VAc)

Entry[VAc]:[Initiator]:[Co(II)]InitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
1200:1:0.5AIBNBulk604458,5001.35
2200:1:1AIBNBulk604428,1001.28
3400:1:1AIBNToluene (B28343)7066515,2001.40
4400:1:2AIBNToluene7066214,8001.32

Data are hypothetical and based on typical results for cobalt-mediated polymerizations.

Table 2: Cobalt-Mediated Copolymerization of Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc)

Entry[CTFE]:[VAc]:[Initiator]:[Co(II)]InitiatorSolventTemp (°C)Time (h)VAc Conversion (%)Mn ( g/mol )Mw/Mn
110:90:1:0.5AIBNEthyl Acetate7055512,5001.45
220:80:1:0.5AIBNEthyl Acetate7055213,8001.48
330:70:1:0.5AIBNEthyl Acetate7054815,1001.52

This table is adapted from studies using Co(acac)₂ and illustrates the utility of cobalt catalysts in copolymerization.[8]

Experimental Protocols

The following are detailed experimental protocols adapted for the use of cobalt bromide hexahydrate from established procedures for other cobalt(II) catalysts.

Protocol 1: Bulk Polymerization of Vinyl Acetate Mediated by Cobalt Bromide Hexahydrate

This protocol describes a typical setup for the bulk polymerization of vinyl acetate, a common monomer in controlled radical polymerization studies.

Materials:

  • Vinyl acetate (VAc), freshly distilled to remove inhibitors

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Nitrogen or Argon gas, high purity

  • Schlenk flask and line

  • Magnetic stirrer and hot plate with oil bath

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add cobalt bromide hexahydrate (e.g., 0.018 g, 0.055 mmol) and AIBN (e.g., 0.018 g, 0.11 mmol).

  • Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Monomer: Using a degassed syringe, add freshly distilled vinyl acetate (e.g., 10 mL, 108 mmol) to the Schlenk flask under a positive pressure of inert gas.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir the reaction mixture.

  • Monitoring the Reaction: Periodically, small aliquots can be withdrawn using a degassed syringe to monitor monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.

  • Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Dilute the viscous reaction mixture with a small amount of a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol 2: Solution Copolymerization of Acrylate (B77674) and Styrene

This protocol outlines a general procedure for the solution copolymerization of two different monomers, which can be adapted for various acrylate and styrenic monomers.

Materials:

  • Monomer 1 (e.g., Methyl acrylate, MA), freshly distilled

  • Monomer 2 (e.g., Styrene, St), freshly distilled

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Initiator (e.g., AIBN or a peroxide initiator)

  • Anhydrous solvent (e.g., toluene or ethyl acetate)

  • Standard Schlenk line and glassware

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve cobalt bromide hexahydrate and the initiator in the chosen anhydrous solvent.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Monomer Addition: Introduce the degassed monomers to the reaction flask via syringe under an inert atmosphere.

  • Reaction: Place the flask in a thermostatically controlled oil bath and stir for the designated reaction time.

  • Work-up: Terminate the reaction by cooling and exposure to air. Precipitate the resulting copolymer in a suitable non-solvent (e.g., hexane (B92381) or methanol).

  • Characterization: Analyze the purified polymer for molecular weight and polydispersity using gel permeation chromatography (GPC) and for composition using ¹H NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of cobalt-mediated radical polymerization and a typical experimental workflow.

Cobalt_Mediated_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation & Control cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Δ or hν P_n_dot Propagating Radical (Pₙ•) R->P_n_dot + M M Monomer (M) P_n_dot->P_n_dot + M Dormant Dormant Species (Pₙ-Br-Co(III)) P_n_dot->Dormant + Co(II)Br₂ P_n_dot->Dormant k_deact Dead_Polymer Dead Polymer P_n_dot->Dead_Polymer Termination Co_II Co(II)Br₂ Dormant->P_n_dot k_act

Caption: Proposed mechanism of cobalt-mediated radical polymerization.

Experimental_Workflow A 1. Add CoBr₂·6H₂O & Initiator to Schlenk Flask B 2. Degas via Freeze-Pump-Thaw or N₂ Purge A->B C 3. Add Degassed Monomer(s) and Solvent B->C D 4. Immerse in Preheated Oil Bath and Stir C->D E 5. Monitor Reaction Progress (e.g., NMR, GC) D->E F 6. Terminate Polymerization (Cooling & Air Exposure) E->F G 7. Precipitate Polymer in Non-Solvent F->G H 8. Isolate and Dry Polymer G->H I 9. Characterize Polymer (GPC, NMR, etc.) H->I

Caption: General experimental workflow for cobalt-mediated polymerization.

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Polymer Properties Temp Temperature Conversion Monomer Conversion Temp->Conversion Time Reaction Time Time->Conversion Co_conc [CoBr₂·6H₂O] PDI Polydispersity (Mw/Mn) Co_conc->PDI influences Initiator_conc [Initiator] Mn Molecular Weight (Mn) Initiator_conc->Mn inversely proportional Conversion->Mn directly proportional

Caption: Logical relationships in controlled radical polymerization.

Conclusion

Cobalt bromide hexahydrate presents a potentially valuable, though less explored, catalyst for controlled radical polymerization. The protocols and conceptual frameworks provided here, derived from more extensively studied cobalt-based systems, offer a robust starting point for researchers. Successful implementation will likely require empirical optimization of reaction parameters such as temperature, solvent, and the molar ratios of monomer, initiator, and cobalt salt. Through careful experimentation, cobalt bromide hexahydrate may prove to be an effective tool in the synthesis of advanced polymeric materials for a range of scientific and industrial applications.

References

Application Notes and Protocols: Cobalt Bromide Hexahydrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cobalt bromide hexahydrate as a catalyst in the synthesis of medicinally relevant heterocyclic compounds. The following sections detail its application in the synthesis of quinazolines and benzimidazoles, offering step-by-step procedures and comprehensive data for reproducibility and further development.

Application 1: Synthesis of Quinazolines via Dehydrogenative Cyclization

Cobalt bromide hexahydrate, or its in-situ equivalent generated from other cobalt salts, serves as an efficient and cost-effective catalyst for the one-pot synthesis of quinazolines. This method involves the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. The reaction is characterized by its mild conditions, broad substrate scope, and high atom economy, producing water and hydrogen gas as the primary byproducts.[1][2][3][4][5]

Experimental Protocol: Cobalt-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is adapted from the work of Hao et al. on the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with nitriles.[1][2][4]

Materials:

  • Cobalt (II) acetate (B1210297) tetrahydrate (can be substituted with Cobalt (II) bromide hexahydrate with optimization)

  • 2-Aminoaryl alcohol derivative

  • Nitrile derivative

  • Potassium tert-butoxide (t-BuOK)

  • tert-Amyl alcohol (t-AmOH)

  • Anhydrous solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 2-aminoaryl alcohol (0.5 mmol, 1.0 equiv.), the nitrile (0.6 mmol, 1.2 equiv.), Co(OAc)₂·4H₂O (0.025 mmol, 5 mol%), and t-BuOK (0.5 mmol, 1.0 equiv.).

  • Under an inert atmosphere, add 2.0 mL of t-AmOH to the vessel.

  • Seal the vessel and stir the reaction mixture at 95 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted quinazoline.

Quantitative Data Summary

The following table summarizes the yields of various 2-substituted quinazolines synthesized using the described protocol with Co(OAc)₂·4H₂O as the catalyst. Similar results can be expected with cobalt bromide hexahydrate, though some optimization of reaction conditions may be necessary.

Entry2-Aminoaryl Alcohol SubstrateNitrile SubstrateProductYield (%)
1(2-aminophenyl)methanolBenzonitrile2-phenylquinazoline95
2(2-aminophenyl)methanol4-Methylbenzonitrile2-(p-tolyl)quinazoline91
3(2-aminophenyl)methanol4-Methoxybenzonitrile2-(4-methoxyphenyl)quinazoline85
4(2-aminophenyl)methanol4-Chlorobenzonitrile2-(4-chlorophenyl)quinazoline88
5(5-chloro-2-aminophenyl)methanolBenzonitrile6-chloro-2-phenylquinazoline82

Experimental Workflow Diagram

experimental_workflow_quinazolines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 2-Aminoaryl Alcohol Nitrile Co(OAc)2·4H2O t-BuOK vessel Dry Reaction Vessel reactants->vessel solvent t-AmOH solvent->vessel heating Stir at 95 °C 24 hours vessel->heating Inert Atmosphere quench Quench with H2O heating->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 2-Substituted Quinazoline purify->product reaction_pathway_benzimidazoles cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle diamine o-Phenylenediamine condensation Condensation with Diamine diamine->condensation alcohol Primary Alcohol dehydrogenation Alcohol Dehydrogenation (forms Aldehyde) alcohol->dehydrogenation catalyst Co(II) Catalyst catalyst->dehydrogenation dehydrogenation->condensation Aldehyde intermediate cyclization Intramolecular Cyclization condensation->cyclization aromatization Dehydrogenation to Benzimidazole cyclization->aromatization aromatization->catalyst Regenerates Catalyst product 2-Substituted Benzimidazole aromatization->product byproducts H₂O + H₂ aromatization->byproducts

References

Application Notes and Protocols for Reactions Using Cobalt Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of cobalt bromide hexahydrate (CoBr₂·6H₂O) in various organic transformations. Detailed protocols for selected key reactions are provided to facilitate experimental setup and execution.

Overview of Catalytic Applications

Cobalt bromide, often in its hexahydrate form, is a versatile and cost-effective catalyst for a range of organic reactions. Its applications span from carbon-carbon and carbon-heteroatom bond formations to oxidation and polymerization reactions. Cobalt catalysts, in general, are attractive due to their unique reactivity and excellent functional group tolerance.

Key areas of application include:

  • Cross-Coupling Reactions: Cobalt catalysts are effective in various cross-coupling reactions, providing an alternative to more expensive palladium-based systems. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

  • C-H Activation: Cobalt-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds and other complex architectures.

  • Oxidation Reactions: Cobalt bromide, often in conjunction with other reagents, is a potent catalyst for the oxidation of hydrocarbons, particularly alkyl aromatic compounds.

  • Hydroboration and Related Reactions: Cobalt complexes can catalyze the hydroboration of alkenes and alkynes, providing access to valuable organoboron compounds.

  • Multi-component Reactions: Cobalt catalysts are employed in atom-economical multi-component reactions, such as the A³ (aldehyde-alkyne-amine) coupling for the synthesis of propargylamines.

  • Polymerization: Cobalt complexes are utilized as mediators in controlled radical polymerization, allowing for the synthesis of polymers with specific properties.

Experimental Protocols

Cobalt-Catalyzed Synthesis of Fused N-Heterocycles

This protocol details the synthesis of fused N-heterocycles via a cobalt-catalyzed alkylarylation of cyclenyl bromides.

Reaction Scheme:

A representative reaction involves the coupling of a cyclenyl bromide with an arylzinc pivalate, catalyzed by cobalt(II) bromide.

Experimental Procedure:

  • To a dried reaction vial, add the cyclenyl bromide (0.2 mmol, 1.0 equivalent) and (hetero)aryl-ZnOPiv (0.6 mmol, 3.0 equivalents).

  • Add cobalt(II) bromide (CoBr₂, 10 mol%).

  • Add acetonitrile (B52724) (MeCN, 1.5 mL).

  • Stir the reaction mixture at 23 °C for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

The following table summarizes the yields for the synthesis of various fused N-heterocycles using this protocol.

EntryCyclenyl BromideArylzinc PivalateProductYield (%)
1N-Boc-4-bromocyclohex-1-enePhenylzinc pivalateN-Boc-4-phenylcyclohex-1-ene92
2N-Boc-4-bromocyclohex-1-ene4-Fluorophenylzinc pivalateN-Boc-4-(4-fluorophenyl)cyclohex-1-ene85
3N-Boc-4-bromocyclopent-1-enePhenylzinc pivalateN-Boc-4-phenylcyclopent-1-ene78

Proposed Catalytic Cycle:

The proposed mechanism involves the formation of an arylcobalt species, radical generation, intramolecular cyclization, and reductive elimination.

G CoBr2 CoBr₂ Co_Aryl Aryl-Co(II) CoBr2->Co_Aryl Transmetalation Aryl_ZnOPiv Aryl-ZnOPiv Radical_Intermediate Alkyl Radical Intermediate Co_Aryl->Radical_Intermediate Radical Generation Cyclenyl_Br Cyclenyl-Br Cyclized_Intermediate Cyclized Co(III) Intermediate Radical_Intermediate->Cyclized_Intermediate Intramolecular syn-addition Product Fused N-Heterocycle Cyclized_Intermediate->Product Reductive Elimination Product->CoBr2 Catalyst Regeneration

Caption: Proposed catalytic cycle for the cobalt-catalyzed synthesis of fused N-heterocycles.

Cobalt-Catalyzed Arylzincation of Alkynes

This protocol describes the cobalt(II) bromide-catalyzed arylzincation of alkynes with arylzinc iodide complexes.

Reaction Scheme:

The reaction involves the addition of an arylzinc reagent across the triple bond of an alkyne.

Experimental Procedure:

  • Preparation of the Arylzinc Reagent: In a flame-dried Schlenk tube under an argon atmosphere, prepare the arylzinc iodide · lithium chloride complex in THF according to standard procedures.

  • Arylzincation Reaction:

    • To a separate flame-dried Schlenk tube, add cobalt(II) bromide (CoBr₂, 5 mol%).

    • Add the alkyne (1.0 equivalent).

    • Add acetonitrile (MeCN) as the solvent.

    • Add the pre-formed solution of the arylzinc reagent (1.2 equivalents).

    • Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table presents the yields for the arylzincation of various alkynes.

EntryAlkyneArylzinc ReagentProductYield (%)
16-DodecynePhenylzinc iodide(Z)-6-Phenyl-6-dodecene85
21-Phenyl-1-propynePhenylzinc iodide(Z)-1,2-Diphenyl-1-propene91
3DiphenylacetylenePhenylzinc iodideTriphenylethylene80

Reaction Workflow Diagram:

G cluster_prep Arylzinc Reagent Preparation cluster_reaction Arylzincation Reaction Aryl_Halide Aryl Halide Aryl_ZnI_LiCl Aryl-ZnI·LiCl in THF Aryl_Halide->Aryl_ZnI_LiCl Zinc Zinc Dust Zinc->Aryl_ZnI_LiCl LiCl LiCl LiCl->Aryl_ZnI_LiCl Reaction_Mixture Reaction Mixture Aryl_ZnI_LiCl->Reaction_Mixture CoBr2 CoBr₂ CoBr2->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture Solvent Acetonitrile Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Stir at 60 °C Product Arylated Alkene Workup->Product Purification G Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Amine Amine Amine->Iminium_Ion Alkyne Terminal Alkyne Cobalt_Acetylide Cobalt Acetylide Alkyne->Cobalt_Acetylide CoBr2 CoBr₂ Catalyst CoBr2->Cobalt_Acetylide Propargylamine Propargylamine Iminium_Ion->Propargylamine Nucleophilic Addition Cobalt_Acetylide->Propargylamine

Application Notes and Protocols: Cobalt Bromide Hexahydrate as a Precursor for Cobalt Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cobalt nanoparticles using cobalt bromide hexahydrate as a precursor. The methodologies are designed to be reproducible and are accompanied by data summarizing the expected outcomes. Furthermore, potential applications in drug delivery and biomedicine are discussed, providing a comprehensive guide for researchers in the field.

Introduction

Cobalt nanoparticles (CoNPs) are of significant interest in the biomedical field due to their unique magnetic, catalytic, and optical properties.[1] Their potential applications range from contrast agents in magnetic resonance imaging (MRI) to carriers for targeted drug delivery in cancer therapy.[1][2] The synthesis of CoNPs with controlled size, shape, and surface chemistry is crucial for their successful application. Cobalt bromide hexahydrate (CoBr₂·6H₂O) serves as a viable, albeit less commonly cited, precursor for the synthesis of these nanoparticles. This document outlines key synthesis methodologies, including chemical reduction and thermal decomposition, using this precursor.

Synthesis Protocols

The synthesis of cobalt nanoparticles from cobalt bromide hexahydrate can be achieved through various methods. Below are detailed protocols for two common approaches: chemical reduction and thermal decomposition.

Protocol 1: Chemical Reduction using Sodium Borohydride (B1222165)

This method involves the reduction of cobalt ions (Co²⁺) from cobalt bromide hexahydrate in a solution using a strong reducing agent like sodium borohydride (NaBH₄).

Materials:

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., diglyme, ethanol)

  • Capping agent/stabilizer (e.g., oleic acid, polyvinylpyrrolidone (B124986) (PVP))

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware (three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer with heating mantle

  • Centrifuge

Procedure:

  • Preparation of Cobalt Precursor Solution:

    • In a three-neck flask under an inert atmosphere (e.g., argon), dissolve a specific amount of cobalt bromide hexahydrate in an anhydrous solvent. The concentration of the precursor can be varied to control the nanoparticle size.

    • Add a capping agent to the solution. The molar ratio of the capping agent to the cobalt precursor is a critical parameter for controlling particle size and preventing aggregation.

    • Stir the solution vigorously at room temperature until the precursor and capping agent are fully dissolved.

  • Reduction Reaction:

    • Prepare a fresh solution of sodium borohydride in the same anhydrous solvent.

    • Slowly add the sodium borohydride solution dropwise to the cobalt precursor solution under continuous stirring. The reaction is typically rapid, as indicated by a color change to black, signifying the formation of cobalt nanoparticles.

    • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30-60 minutes) to ensure complete reduction.

  • Purification of Nanoparticles:

    • After the reaction is complete, precipitate the cobalt nanoparticles by adding a non-solvent (e.g., ethanol (B145695) if the reaction was in a non-polar solvent).

    • Collect the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted precursors, byproducts, and excess capping agent.

    • Dry the purified nanoparticles under vacuum.

Experimental Workflow for Chemical Reduction:

Chemical_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve CoBr2·6H2O & Capping Agent B Add NaBH4 Solution A->B Inert Atmosphere C Stir at Constant Temp. B->C D Precipitate Nanoparticles C->D E Centrifuge & Wash D->E F Dry Nanoparticles E->F

Chemical Reduction Workflow
Protocol 2: Thermal Decomposition

Thermal decomposition involves heating a cobalt-containing precursor, in this case, a complex formed from cobalt bromide, in a high-boiling point solvent.

Materials:

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • High-boiling point solvent (e.g., oleylamine, 1-octadecene)

  • Capping agent/surfactant (e.g., oleic acid, trioctylphosphine)

  • Argon or Nitrogen gas

  • Standard glassware for high-temperature synthesis

  • Heating mantle with temperature controller

  • Centrifuge

Procedure:

  • Reaction Setup:

    • In a three-neck flask equipped with a condenser and a temperature probe, combine cobalt bromide hexahydrate with the high-boiling point solvent and capping agent.

    • Flush the system with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen.

  • Decomposition:

    • Heat the mixture to a specific temperature (typically in the range of 150-300 °C) under a continuous flow of inert gas and vigorous stirring.

    • Maintain this temperature for a set duration (e.g., 1-2 hours). The color of the solution will change as the cobalt precursor decomposes to form nanoparticles.

  • Isolation and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Add a polar solvent (e.g., ethanol) to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with a mixture of a polar and a non-polar solvent (e.g., ethanol and hexane) to remove impurities.

    • Dry the final product under vacuum.

Experimental Workflow for Thermal Decomposition:

Thermal_Decomposition_Workflow cluster_setup Setup cluster_decomp Decomposition cluster_purify Purification A Combine CoBr2·6H2O, Solvent, & Capping Agent B Heat to High Temp. A->B Inert Atmosphere C Maintain Temp. & Stir B->C D Cool & Precipitate C->D E Centrifuge & Wash D->E F Dry Nanoparticles E->F

Thermal Decomposition Workflow

Data Presentation

The following tables summarize typical experimental parameters and the resulting characteristics of cobalt nanoparticles synthesized from cobalt halide precursors. While specific data for cobalt bromide is limited in the literature, these tables provide a general guideline based on analogous cobalt chloride and other cobalt salt systems.

Table 1: Synthesis Parameters for Chemical Reduction of Cobalt Halides

ParameterRange/ValueEffect on Nanoparticle Characteristics
Precursor Concentration0.01 - 0.1 MHigher concentration can lead to larger nanoparticles.
Reducing Agent (NaBH₄)2-10 molar excessHigher excess can lead to smaller nanoparticles due to faster nucleation.
Capping AgentOleic Acid, PVPType and concentration affect size, stability, and surface functionality.
Temperature25 - 80 °CHigher temperature can increase reaction rate and affect particle size.
Reaction Time30 - 120 minLonger times may lead to particle growth and aggregation.

Table 2: Synthesis Parameters for Thermal Decomposition of Cobalt Precursors

ParameterRange/ValueEffect on Nanoparticle Characteristics
SolventOleylamine, 1-octadeceneInfluences reaction temperature and nanoparticle morphology.
Capping AgentOleic Acid, TrioctylphosphineControls particle growth and prevents aggregation.
Temperature150 - 300 °CHigher temperatures generally lead to larger, more crystalline nanoparticles.
Reaction Time1 - 4 hoursAffects the degree of precursor decomposition and particle growth.
Heating Rate5 - 20 °C/minCan influence the nucleation and growth kinetics.

Table 3: Characterization of Cobalt Nanoparticles

Characterization TechniqueTypical Results
Transmission Electron Microscopy (TEM)Spherical or quasi-spherical morphology, size range 5-50 nm.
X-ray Diffraction (XRD)Crystalline structure (hcp or fcc cobalt).
Dynamic Light Scattering (DLS)Hydrodynamic diameter and size distribution in solution.
Vibrating Sample Magnetometry (VSM)Superparamagnetic or ferromagnetic behavior depending on size.

Applications in Drug Delivery and Biomedicine

Cobalt nanoparticles synthesized from cobalt bromide hexahydrate are promising candidates for various biomedical applications, particularly in drug delivery and cancer therapy.[3][4]

  • Targeted Drug Delivery: The magnetic properties of CoNPs allow for their guidance to a specific target site (e.g., a tumor) using an external magnetic field.[2] This enhances the local concentration of the therapeutic agent, increasing efficacy and reducing systemic side effects.[5] The nanoparticle surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to further improve specificity.

  • Hyperthermia Therapy: When subjected to an alternating magnetic field, superparamagnetic cobalt nanoparticles can generate localized heat, a phenomenon known as magnetic hyperthermia. This can be used to selectively destroy cancer cells, which are more sensitive to heat than healthy cells.[6]

  • Bioimaging: Cobalt nanoparticles can act as contrast agents in MRI, providing enhanced imaging of tissues and organs.[2] Their small size allows for efficient accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Signaling Pathway for Targeted Drug Delivery:

Drug_Delivery_Pathway cluster_synthesis Synthesis & Functionalization cluster_delivery Systemic Delivery cluster_targeting Targeting cluster_action Cellular Action A CoNP Synthesis (from CoBr2·6H2O) B Surface Functionalization (Drug & Targeting Ligand) A->B C Intravenous Administration B->C D Circulation in Bloodstream C->D E Magnetic Guidance (External Field) D->E F Ligand-Receptor Binding (at Tumor Site) D->F G Cellular Uptake (Endocytosis) E->G F->G H Drug Release G->H I Therapeutic Effect H->I

Targeted Drug Delivery Pathway

Conclusion

Cobalt bromide hexahydrate is a suitable precursor for the synthesis of cobalt nanoparticles with potential for significant biomedical applications. The protocols provided herein for chemical reduction and thermal decomposition offer a foundation for researchers to produce and tailor CoNPs for specific needs in drug delivery, hyperthermia, and bioimaging. Further research into the specific effects of the bromide counter-ion on nanoparticle properties is warranted to fully optimize these synthesis methods. The successful application of these nanoparticles in preclinical and clinical settings will depend on careful control of their physicochemical properties and a thorough understanding of their interactions with biological systems.

References

Application Notes and Protocols: Cobalt(II) Bromide Hexahydrate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) bromide hexahydrate, CoBr₂·6H₂O, is a versatile and cost-effective transition metal salt that has found increasing application as a Lewis acid catalyst in a variety of organic transformations. Its ability to activate carbonyl compounds and other functional groups facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including heterocyclic compounds and α,β-unsaturated ketones. This document provides detailed application notes and experimental protocols for key reactions catalyzed by cobalt(II) bromide hexahydrate, with a focus on its role as a Lewis acid.

Key Applications

Cobalt(II) bromide hexahydrate has been successfully employed as a catalyst in several important organic reactions:

  • Synthesis of γ-Butyrolactones: A domino reaction involving in situ metalation of an aromatic bromide, conjugate addition, an aldol (B89426) reaction, and subsequent cyclization.

  • Synthesis of α,β-Unsaturated Ketones (Chalcones): Catalyzing the Claisen-Schmidt condensation of aldehydes and ketones.

  • Synthesis of N-Heterocycles: Facilitating the alkylarylation of cyclenyl bromides with organozinc reagents.

Application Note 1: Synthesis of γ-Butyrolactones via a Cobalt-Catalyzed Domino Reaction

This protocol describes a one-pot synthesis of functionalized γ-butyrolactones from aryl bromides, dimethyl itaconate, and an aldehyde or ketone, catalyzed by cobalt(II) bromide. The reaction proceeds through a domino sequence that includes an in situ metalation, conjugate addition, an aldol reaction, and a final cyclization. This method allows for the efficient construction of the γ-butyrolactone core with a methyl paraconate subunit.

Data Presentation
EntryAromatic Aldehyde/KetoneAryl BromideProductYield (%)
1Benzaldehyde (B42025)Bromobenzene3-(Methoxycarbonyl)-4,5-diphenyl-dihydrofuran-2(3H)-one75
24-ChlorobenzaldehydeBromobenzene4-(4-Chlorophenyl)-3-(methoxycarbonyl)-5-phenyl-dihydrofuran-2(3H)-one82
3Acetophenone (B1666503)Bromobenzene3-(Methoxycarbonyl)-5-methyl-4,5-diphenyl-dihydrofuran-2(3H)-one68
4CyclohexanoneBromobenzene2-(Methoxycarbonyl)-3-phenyl-1-oxaspiro[4.5]decan-4-one71
Experimental Protocol

Materials:

Procedure:

  • To a dried 100 mL round-bottomed flask under an argon atmosphere, add acetonitrile (20 mL).

  • While stirring, add dodecane (0.2 mL), zinc dust (3 g, 46 mmol), dimethyl itaconate (7.9 g, 50 mmol), the aromatic aldehyde or ketone (10 mmol), and the aryl bromide (15 mmol).

  • To this stirring mixture, successively add cobalt(II) bromide (0.44 g, 2 mmol), trifluoroacetic acid (0.1 mL), and 1,2-dibromoethane (0.2 mL).

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by gas chromatography until the aryl bromide is consumed (typically 45 minutes to 3 hours).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-butyrolactone.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Flask Dried 100 mL Flask Argon Flush with Argon Flask->Argon Reagents Acetonitrile Dodecane Zinc Dust Dimethyl Itaconate Aromatic Aldehyde/Ketone Aryl Bromide Argon->Reagents Add Catalysts CoBr2 Trifluoroacetic Acid 1,2-Dibromoethane Reagents->Catalysts Add Heating Heat to 60 °C Catalysts->Heating Monitoring Monitor by GC Heating->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench Upon Completion Extraction Extract with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Yields

Caption: Workflow for the cobalt-catalyzed synthesis of γ-butyrolactones.

Application Note 2: Lewis Acid Catalyzed Synthesis of α,β-Unsaturated Ketones (Chalcones)

This protocol outlines the synthesis of α,β-unsaturated ketones, commonly known as chalcones, through a Claisen-Schmidt condensation reaction. While this reaction is often base-catalyzed, cobalt(II) bromide hexahydrate can act as a Lewis acid catalyst to promote the condensation between an aromatic aldehyde and an acetophenone derivative. This method offers an alternative to traditional base-catalyzed procedures.

Data Presentation
EntryAcetophenone DerivativeBenzaldehyde DerivativeCatalystYield (%)
1AcetophenoneBenzaldehydeCoBr₂·6H₂O85
24-MethylacetophenoneBenzaldehydeCoBr₂·6H₂O88
34-MethoxyacetophenoneBenzaldehydeCoBr₂·6H₂O92
4Acetophenone4-ChlorobenzaldehydeCoBr₂·6H₂O82
5Acetophenone4-NitrobenzaldehydeCoBr₂·6H₂O78

Note: The yields presented are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol

Materials:

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Acetophenone derivative

  • Benzaldehyde derivative

  • Ethanol (B145695)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the acetophenone derivative (1.0 mmol) and the benzaldehyde derivative (1.2 mmol) in ethanol (10 mL).

  • Add cobalt(II) bromide hexahydrate (0.1 mmol, 10 mol%) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure α,β-unsaturated ketone.

Signaling Pathway: Proposed Lewis Acid Catalysis Mechanism

G cluster_activation Carbonyl Activation cluster_enolization Enolization cluster_aldol Aldol Addition cluster_dehydration Dehydration Aldehyde Ar'-CHO CoBr2 CoBr2·6H2O Aldehyde->CoBr2 Activated_Aldehyde Activated Aldehyde [Ar'-CHO---CoBr2] CoBr2->Activated_Aldehyde Aldol_Adduct Aldol Adduct Activated_Aldehyde->Aldol_Adduct Ketone Ar-CO-CH3 Enol Enol Form Ketone->Enol Tautomerization Enol->Activated_Aldehyde Nucleophilic Attack Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone -H2O

Caption: Proposed mechanism for the CoBr₂·6H₂O catalyzed Claisen-Schmidt condensation.

Conclusion

Cobalt(II) bromide hexahydrate serves as an effective and economical Lewis acid catalyst for a range of organic reactions. The protocols provided herein offer a foundation for the synthesis of valuable molecular scaffolds. The mild reaction conditions and operational simplicity associated with these methods make CoBr₂·6H₂O an attractive catalyst for both academic research and industrial applications in drug development and materials science. Further exploration of its catalytic activity in other Lewis acid-mediated transformations is warranted.

Troubleshooting & Optimization

Stability and storage conditions for cobalt bromide hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with cobalt bromide hexahydrate. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for cobalt bromide hexahydrate?

A1: Cobalt bromide hexahydrate should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from direct light and moisture.[1][2][3] The recommended storage temperature is ambient room temperature.[1][2]

Q2: What is the physical appearance of fresh cobalt bromide hexahydrate?

A2: Cobalt bromide hexahydrate typically appears as red-purple or reddish-violet crystals or powder.[4] Any significant deviation from this appearance may indicate degradation or contamination.

Q3: Is cobalt bromide hexahydrate sensitive to moisture?

A3: Yes, it is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2][3][4][5] Exposure to humid air can lead to deliquescence, where the solid dissolves in the absorbed water.

Q4: What happens when cobalt bromide hexahydrate is heated?

A4: Upon heating, cobalt bromide hexahydrate loses its water of crystallization in stages. At 100°C, it transforms into the dihydrate (CoBr₂·2H₂O), and further heating to 130°C yields the anhydrous form (CoBr₂), which is green.[4] At even higher temperatures, it can decompose to form cobalt(II,III) oxide and bromine vapor.[4]

Q5: What are the known incompatibilities of cobalt bromide hexahydrate?

A5: Cobalt bromide hexahydrate is incompatible with strong oxidizing agents and metals.[2][3] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Color change from red-purple to a wet, darker appearance or clumping. Absorption of atmospheric moisture due to improper storage.Discard the affected reagent as the exact water content is unknown, which can affect stoichiometry. Ensure containers are tightly sealed and consider storing in a desiccator.
The compound appears greenish. Partial or complete dehydration to the anhydrous form due to exposure to high temperatures.If the material has not been exposed to contaminants, it may be possible to rehydrate it. However, for quantitative applications, it is best to use a fresh, properly stored sample.
Inconsistent reaction yields or rates when using the compound as a catalyst. The water of hydration can influence catalytic activity. Variations in the hydration state of the cobalt bromide will affect its effective concentration.Use a fresh, properly stored batch of cobalt bromide hexahydrate. For highly sensitive reactions, consider using the anhydrous form and adding a controlled amount of water if necessary.
Difficulty dissolving the compound completely in a non-aqueous solvent. The presence of excess water from deliquescence can affect solubility in some organic solvents.Use a fresh, dry sample. Ensure your solvent is also anhydrous.

Data Presentation

Physical and Chemical Properties of Cobalt Bromide Hexahydrate

PropertyValue
Chemical Formula CoBr₂·6H₂O
Molecular Weight 326.74 g/mol [4]
Appearance Red-purple crystalline solid[4]
Melting Point 47 °C[1]
Density 2.46 g/cm³[1][4]
Solubility in Water (20 °C) 113.2 g/100 mL[4]

Thermal Decomposition Stages

TemperatureEvent
100 °CLoses four water molecules to form CoBr₂·2H₂O[4]
130 °CLoses remaining water to form anhydrous CoBr₂[4]
>130 °CDecomposition to cobalt(II,III) oxide and bromine vapor[4]

Experimental Protocols

Protocol: Determination of Water Content by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the water of hydration in cobalt bromide hexahydrate using TGA, which is a common method for assessing the stability of hydrated salts.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

    • Set up a dry nitrogen purge gas to flow through the furnace.

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the cobalt bromide hexahydrate sample into a TGA pan.

    • Record the exact weight.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to 200 °C at a controlled rate (e.g., 10 °C/min).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • The first major weight loss step, concluding around 100-120 °C, corresponds to the loss of four water molecules.

    • The second weight loss step, concluding around 130-150 °C, corresponds to the loss of the remaining two water molecules.

    • Calculate the percentage weight loss for each step and compare it to the theoretical percentage of water in cobalt bromide hexahydrate to assess its purity and hydration state.

Visualizations

storage_workflow start Receive Cobalt Bromide Hexahydrate check_seal Inspect Container Seal start->check_seal storage Store in a Cool, Dry, Well-Ventilated Area check_seal->storage Seal Intact desiccator For High Humidity Environments, Store in a Desiccator storage->desiccator use Use in Experiment storage->use reseal Tightly Reseal Container Immediately After Use use->reseal reseal->storage

Caption: Recommended workflow for handling and storing cobalt bromide hexahydrate.

troubleshooting_logic start Observe Unexpected Experimental Results check_reagent Inspect Cobalt Bromide Hexahydrate Appearance start->check_reagent is_green Is it Greenish? check_reagent->is_green is_clumped Is it Clumped or Wet? is_green->is_clumped No dehydrated Compound is Dehydrated. Use a Fresh Sample. is_green->dehydrated Yes hygroscopic Moisture Absorption. Use a Fresh Sample. is_clumped->hygroscopic Yes other_issue Consider Other Experimental Parameters is_clumped->other_issue No

Caption: A logical diagram for troubleshooting common issues with cobalt bromide hexahydrate.

References

Technical Support Center: Optimizing Cobalt Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt bromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common cobalt precursors used in these reactions, and how do I choose the right one?

A1: Cobalt(II) bromide (CoBr₂) is a frequently used precursor due to its ready availability.[1] However, other cobalt salts like cobalt(II) acetate (B1210297) (Co(OAc)₂), cobalt(II) acetylacetonate (B107027) (Co(acac)₂), and cobalt(II) chloride (CoCl₂) are also effective and can be used to generate the active catalytic species in situ. The choice of precursor can sometimes influence reaction efficiency. For instance, in a study on the hydroboration of terminal alkynes, Co(acac)₂ was found to be a more efficient catalyst precursor in combination with a CNC-pincer ligand compared to CoCl₂.[2]

Q2: How critical is the purity of the cobalt bromide catalyst?

A2: The purity of the cobalt bromide is crucial for reproducibility and optimal catalytic activity. Anhydrous cobalt(II) bromide is a green solid, while its hydrated forms, such as the hexahydrate, are red-purple crystals.[1] The presence of water can be detrimental in some reactions, as it can affect ligand coordination and the overall catalytic cycle.[3][4] It is recommended to use anhydrous CoBr₂ or to dry the hydrated form before use, for example, by heating the dihydrate to 130 °C.[1]

Q3: What is the role of ligands in cobalt bromide catalyzed reactions?

A3: Ligands play a pivotal role in modulating the reactivity, selectivity, and stability of the cobalt catalyst.[5] They can influence the electronic properties of the metal center and the steric environment around it.[3] For example, in the hydroboration of terminal alkynes, a CNC pincer ligand was essential for achieving high Z-selectivity.[2] In other cases, simple ligands like bipyridine or even ligand-free systems can be effective.[6] The choice of ligand is highly reaction-dependent and often requires screening to find the optimal one for a specific transformation.

Q4: Can cobalt bromide catalysts be recycled or regenerated?

A4: Yes, catalyst deactivation is a common issue, and regeneration is often possible.[7][8] The primary mechanisms of deactivation include the formation of carbon deposits (coking), re-oxidation of the cobalt metal, and sintering of cobalt nanoparticles.[7][8][9][10] A common regeneration procedure involves a three-step process: (1) dewaxing to remove organic residues, (2) oxidation to burn off carbon deposits, and (3) reduction to regenerate the active metallic cobalt species.[8]

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I address them?

  • Answer: Low yields can stem from several factors:

    • Inactive Catalyst: Ensure the cobalt precursor and any ligands are of high purity and handled under appropriate inert conditions if necessary. The active catalytic species may not be forming correctly. Consider in-situ generation of the catalyst.[2]

    • Improper Solvent or Temperature: The choice of solvent and reaction temperature is critical. For example, some cobalt-catalyzed cross-coupling reactions work well in DMF at 80 °C.[11] Screen different solvents and temperatures to find the optimal conditions for your specific reaction.

    • Substrate Incompatibility: Not all substrates are equally reactive. Sterically hindered substrates or those with certain functional groups might be challenging.[2][12] It may be necessary to modify the catalyst system (e.g., by changing the ligand) to accommodate a difficult substrate.

    • Presence of Inhibitors: Impurities in the reagents or solvent, such as water or oxygen, can poison the catalyst. Ensure all components are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.[3][4]

Issue 2: Poor stereoselectivity or regioselectivity.

  • Question: I am observing a mixture of isomers. How can I improve the selectivity of my reaction?

  • Answer: Poor selectivity is often related to the catalyst system and reaction conditions:

    • Ligand Effects: The ligand has a profound impact on selectivity. For Z-selective hydroboration of alkynes, specific pincer ligands were found to be crucial.[2] Screening a library of ligands with different steric and electronic properties is a common strategy to enhance selectivity.

    • Temperature and Reaction Time: These parameters can influence the formation of different isomers. In some cases, a time-dependent stereoselectivity has been observed, where the initial product isomerizes over time.[2] Monitoring the reaction profile can help in identifying the optimal reaction time to maximize the desired isomer.

    • Additives: The presence of additives, such as bases or co-catalysts, can significantly alter the selectivity. For example, the choice and amount of base can be critical in cross-coupling reactions.

Issue 3: Catalyst deactivation during the reaction.

  • Question: My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation can occur through several pathways:

    • Oxidation of the Cobalt Center: In some reactions, the active cobalt species can be oxidized to an inactive state. The presence of air or other oxidants can contribute to this.[7] Running the reaction under strictly anaerobic conditions can mitigate this issue.

    • Formation of Carbon Deposits (Coking): At higher temperatures, organic substrates or solvents can decompose and form carbonaceous materials that block the active sites of the catalyst.[7][9]

    • Sintering: For heterogeneous cobalt catalysts, the metal nanoparticles can agglomerate at high temperatures, leading to a loss of active surface area.[8]

    • Ligand Degradation: The ligand itself may not be stable under the reaction conditions, leading to the formation of an inactive or less active catalyst.

Data Presentation

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Hydroboration of Terminal Alkynes.[2]

EntryCobalt Precursor (mol%)Ligand (mol%)Base (mol%)SolventTemperature (°C)Time (h)Yield (%)Z/E Ratio
1Co(acac)₂ (0.5)CNC-ⁱPr (0.7)ᵗBuOK (2.8)DMFRoom Temp.0.595>99:1
2CoCl₂ (0.5)CNC-ⁱPr (0.7)ᵗBuOK (2.8)DMFRoom Temp.1275>99:1
3Co(acac)₂ (0.1)CNC-ⁱPr (0.14)ᵗBuOK (0.56)DMFRoom Temp.0.590>99:1
4Co(acac)₂ (0.5)NoneᵗBuOK (2.8)DMFRoom Temp.24<5-

Table 2: Substrate Scope for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling.[11]

EntryAryl HalideArylboronic EsterProductYield (%)
14-BromoacetophenonePhenylboronic acid neopentyl glycol ester4-Acetylbiphenyl92
24-BromobenzonitrilePhenylboronic acid neopentyl glycol ester4-Cyanobiphenyl86
32-BromopyridinePhenylboronic acid neopentyl glycol ester2-Phenylpyridine85
42-BromothiophenePhenylboronic acid neopentyl glycol ester2-Phenylthiophene88
5ChlorobenzenePhenylboronic acid neopentyl glycol esterBiphenylNo Reaction

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Hydroboration of a Terminal Alkyne.[2]

  • To an oven-dried vial equipped with a magnetic stir bar, add Co(acac)₂ (0.5 mol%), the CNC-pincer ligand (0.7 mol%), and ᵗBuOK (2.8 mol%).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous DMF (0.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.0 equiv, 0.4 mmol).

  • Add pinacolborane (HBpin) (1.3 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temp., Time) check_catalyst->check_conditions Catalyst OK optimize_catalyst Optimize Catalyst System: - Screen Precursors/Ligands - Use Additives check_catalyst->optimize_catalyst Issue Suspected check_reagents Verify Reagent and Substrate Quality check_conditions->check_reagents Conditions OK optimize_conditions Systematically Vary: - Solvent Polarity - Temperature Gradient - Reaction Time check_conditions->optimize_conditions Issue Suspected purify_reagents Purify/Dry Reagents and Solvents Ensure Inert Atmosphere check_reagents->purify_reagents Issue Suspected success Improved Yield check_reagents->success Reagents OK optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low product yield.

Catalyst_Deactivation_Pathway Common Catalyst Deactivation Pathways active_catalyst Active Cobalt Catalyst coking Coking: Carbon Deposition active_catalyst->coking High Temperature Organic Decomposition oxidation Oxidation: Formation of Inactive Cobalt Oxides active_catalyst->oxidation Presence of Air/Oxidants sintering Sintering: Nanoparticle Agglomeration active_catalyst->sintering High Temperature (Heterogeneous Catalysts) regeneration Regeneration Process: 1. Dewaxing 2. Oxidation 3. Reduction coking->regeneration oxidation->regeneration sintering->regeneration Partial Recovery regeneration->active_catalyst Restored Activity

Caption: Deactivation pathways and the regeneration cycle for cobalt catalysts.

References

Technical Support Center: Cobalt Bromide Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cobalt bromide mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Section 1: Aerobic Oxidation Reactions

Cobalt bromide, often in combination with other catalysts and promoters, is widely used for the aerobic oxidation of hydrocarbons. A common application is the oxidation of alkylaromatics to valuable products like ketones and carboxylic acids. However, side reactions can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the cobalt bromide-catalyzed aerobic oxidation of ethylbenzene (B125841) to acetophenone?

A1: The primary side product is typically 1-phenylethanol (B42297). Over-oxidation can also lead to the formation of benzoic acid and, in some cases, complete combustion to carbon dioxide and water, though the latter is less common under controlled conditions.[1]

Q2: How can I minimize the formation of 1-phenylethanol and other byproducts?

A2: Optimizing reaction conditions is key. Factors that can be adjusted include:

  • Temperature: Increasing the temperature can enhance conversion rates, but excessively high temperatures may decrease selectivity towards the desired acetophenone.[1]

  • Reaction Time: Prolonged reaction times can lead to over-oxidation of the desired product.

  • Oxygen Pressure: While a sufficient oxygen supply is necessary, excessively high pressures can promote unwanted side reactions.[1]

  • Catalyst Loading: The concentration of the cobalt catalyst should be optimized to balance reactivity and selectivity.

Q3: My reaction is not initiating. What could be the issue?

A3: In some cases, the reaction requires an initiator, such as a hydroperoxide, to begin the free radical chain reaction. The cobalt catalyst's role is often to facilitate the decomposition of this initiator to generate the necessary radicals for the oxidation process.

Troubleshooting Guide: Aerobic Oxidation of Ethylbenzene
Problem Potential Cause Troubleshooting Steps
Low conversion of ethylbenzene Insufficient catalyst activity or concentration.Increase catalyst loading incrementally. Ensure the catalyst is of high purity and handled under appropriate conditions.
Low reaction temperature or pressure.Gradually increase the reaction temperature and/or oxygen pressure within safe limits.[1]
Presence of inhibitors.Purify the ethylbenzene and solvent to remove any potential inhibitors.
Low selectivity to acetophenone Over-oxidation due to high temperature or prolonged reaction time.Decrease the reaction temperature or shorten the reaction time. Monitor the reaction progress by GC or TLC.[1]
Incorrect catalyst to promoter ratio.Optimize the ratio of cobalt bromide to any co-catalysts or promoters being used.
Formation of a yellow precipitate Catalyst precipitation or formation of insoluble byproducts.Ensure adequate stirring and consider using a co-solvent to improve solubility.
Quantitative Data: Ethylbenzene Oxidation

The following table summarizes typical results for the aerobic oxidation of ethylbenzene under specific conditions.

CatalystTemperature (°C)Time (h)O2 Pressure (bar)Ethylbenzene Conversion (%)Acetophenone Selectivity (%)Main Side Product
Co/N-CFF@TiO2-SiO2130122025881-Phenylethanol[1]
Experimental Protocol: Aerobic Oxidation of Ethylbenzene

This protocol describes a general procedure for the aerobic oxidation of ethylbenzene. Caution: This reaction should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Ethylbenzene

  • Cobalt(II) bromide (CoBr₂)

  • Solvent (e.g., acetic acid)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • To the high-pressure reactor, add the cobalt(II) bromide catalyst and the solvent.

  • Add the ethylbenzene to the reactor.

  • Seal the reactor and purge it with nitrogen gas several times to remove any air.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 20 bar).[1]

  • Begin stirring and heat the reactor to the desired temperature (e.g., 130 °C).[1]

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12 hours), monitoring the pressure to ensure a constant supply of oxygen.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Open the reactor and collect the reaction mixture.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity to acetophenone.

  • The product can be purified by distillation or column chromatography.

Section 2: Cross-Coupling Reactions

Cobalt bromide is an effective catalyst for various cross-coupling reactions, such as Kumada and Negishi couplings, which are powerful methods for forming carbon-carbon bonds. A common challenge in these reactions is the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in cobalt-catalyzed Kumada and Negishi cross-coupling reactions?

A1: The most common side product is the homocoupling of the Grignard (in Kumada coupling) or organozinc (in Negishi coupling) reagent. This results in the formation of a symmetrical biaryl or dialkyl compound derived from the organometallic reagent.

Q2: How can I suppress the formation of homocoupling products?

A2: Several strategies can be employed to minimize homocoupling:

  • Ligand Selection: The choice of ligand is crucial. Bulky and electron-donating ligands on the cobalt center can favor the cross-coupling pathway over homocoupling.

  • Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to improve the selectivity of Negishi couplings by stabilizing the catalytic species and minimizing side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Slow Addition: Slow, controlled addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration of the reagent, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide: Cobalt-Catalyzed Cross-Coupling
Problem Potential Cause Troubleshooting Steps
Significant homocoupling observed Inappropriate ligand or lack of a suitable additive.Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Add TMEDA in Negishi couplings.
High concentration of the organometallic reagent.Add the Grignard or organozinc reagent dropwise over an extended period.
Low or no conversion of starting material Inactive catalyst.Ensure the cobalt bromide is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor quality of the organometallic reagent.Use freshly prepared or titrated Grignard or organozinc reagents.
Decomposition of starting materials or products Reaction temperature is too high.Perform the reaction at a lower temperature.
Experimental Protocol: Cobalt-Catalyzed Negishi Cross-Coupling

This protocol provides a general procedure for the cobalt-catalyzed Negishi cross-coupling of an aryl halide with an organozinc reagent. Caution: Organozinc reagents are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Organozinc reagent (e.g., phenylzinc chloride)

  • Cobalt(II) bromide (CoBr₂)

  • Ligand (e.g., triphenylphosphine)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or glovebox for inert atmosphere operations.

Procedure:

  • In a Schlenk flask under an inert atmosphere, add cobalt(II) bromide and the chosen ligand.

  • Add the anhydrous solvent and stir the mixture until the catalyst precursor is dissolved or suspended.

  • Add the aryl halide to the flask.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature or a pre-determined optimal temperature.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Section 3: C-H Activation and Amination Reactions

Cobalt catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, including amination reactions to form valuable C-N bonds. These reactions offer an atom-economical alternative to traditional methods but can present challenges in terms of selectivity and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are common side products in cobalt-catalyzed C-H amination reactions?

A1: Side products can arise from the amination agent or the substrate. For example, if an external oxidant is used, it can lead to undesired oxidation of the starting material or product. Self-coupling of the directing group or substrate can also occur.

Q2: How can I improve the selectivity and reduce byproducts in C-H amination?

A2:

  • Directing Group: The choice of directing group is critical for achieving high regioselectivity. Different directing groups can favor amination at different positions.

  • Electrochemical Methods: Employing electrochemical methods can avoid the use of external chemical oxidants, thereby minimizing the formation of oxidation-related byproducts and improving the atom economy of the reaction.

  • Catalyst and Ligand System: The cobalt catalyst and its associated ligand play a crucial role in the efficiency and selectivity of the C-H activation and amination steps. Chiral ligands can be used to achieve enantioselective transformations.

Troubleshooting Guide: Cobalt-Catalyzed C-H Amination
Problem Potential Cause Troubleshooting Steps
Low yield of the aminated product Inefficient C-H activation.Screen different directing groups and optimize the reaction conditions (temperature, solvent).
Poor reactivity of the amination reagent.Consider using a more reactive amination reagent or optimizing the conditions for its activation.
Formation of multiple regioisomers Poor directing group ability.Experiment with different directing groups to enhance the selectivity for the desired C-H bond.
Oxidation of the starting material or product Use of a harsh external oxidant.Switch to a milder oxidant or explore an electrochemical protocol.
Experimental Protocol: Cobalt-Catalyzed Enantioselective C-H Annulation with Alkenes

This protocol outlines a general procedure for the cobalt-catalyzed enantioselective C-H activation and annulation of benzamides with alkenes. Caution: Handle all reagents and solvents in a well-ventilated fume hood.

Materials:

  • Benzamide (B126) derivative with a directing group

  • Alkene

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Chiral salicyl-oxazoline (Salox) ligand

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial, add the benzamide derivative, the chiral Salox ligand, and cobalt(II) acetate tetrahydrate.

  • Add the anhydrous solvent, followed by the alkene.

  • Seal the vial and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the specified time (e.g., 10-30 minutes).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched dihydroisoquinolone product.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Cobalt/Bromide-Mediated Aerobic Oxidation

G Co_II Co(II) Co_III Co(III) Co_II->Co_III Oxidation Co_III->Co_II Reduction Br_dot Br• Co_III:e->Br_dot:w e⁻ transfer R_H R-H (Hydrocarbon) R_dot R• (Alkyl Radical) R_H->R_dot H-abstraction by Br• ROO_dot ROO• (Peroxy Radical) R_dot->ROO_dot + O₂ ROO_dot:n->Co_III:s e⁻ transfer ROOH ROOH (Hydroperoxide) ROO_dot->ROOH + R-H Product Product (Ketone/Acid) ROOH->Product Decomposition (catalyzed by Co(II)/Co(III)) Br_minus Br⁻ O2 O₂

Caption: Proposed catalytic cycle for the cobalt/bromide-mediated aerobic oxidation of hydrocarbons.

Workflow for Troubleshooting a Cobalt-Catalyzed Cross-Coupling Reaction

G Start Low Yield or High Side Products in Cross-Coupling Check_Catalyst Verify Catalyst and Ligand Quality Start->Check_Catalyst Check_Reagents Check Purity of Starting Materials and Grignard/Organozinc Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Optimize_Addition Implement Slow Addition of Organometallic Reagent Check_Reagents->Optimize_Addition Check_Conditions->Optimize_Ligand Optimize_Additive Investigate Additive Effects (e.g., TMEDA) Check_Conditions->Optimize_Additive Success Improved Yield and Selectivity Optimize_Ligand->Success Failure Re-evaluate Reaction Scope/Mechanism Optimize_Ligand->Failure Optimize_Additive->Success Optimize_Additive->Failure Optimize_Addition->Success Optimize_Addition->Failure

Caption: A logical workflow for troubleshooting common issues in cobalt-catalyzed cross-coupling reactions.

References

Deactivation of cobalt bromide catalysts and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cobalt Bromide Catalysts

Welcome to the technical support center for cobalt bromide catalysts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of cobalt bromide catalyst deactivation?

A1: The most common visual cue is a color change in the reaction mixture. An active Co(II)/Co(III) catalytic system often imparts a distinct color (e.g., green or brown). A change to a different color, such as the characteristic pink/rose of inactive Co(II) solvates, or the appearance of a precipitate, can indicate deactivation. Another primary indicator is a noticeable decrease in the reaction rate or a stall in product formation.

Q2: What are the primary mechanisms behind cobalt bromide catalyst deactivation?

A2: Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, or physical.[1][2]

  • Poisoning: Impurities in the feedstock or solvent can bind strongly to the cobalt active sites, blocking them from participating in the catalytic cycle.[1][2] Common poisons include sulfur and nitrogen compounds.

  • Oxidation State Changes (Redox Inactivation): In many oxidation reactions, the catalyst cycles between Co(II) and Co(III). Deactivation can occur if the active Co(III) is irreversibly reduced or if the Co(II) species forms a stable complex that resists re-oxidation.[3]

  • Fouling/Coking: In reactions involving organic substrates, especially at higher temperatures, carbonaceous materials (coke) can deposit on the catalyst or form insoluble polymeric byproducts that encapsulate the catalyst, preventing substrate access.[4][5]

  • Sintering/Agglomeration: While more common in heterogeneous catalysts, in systems where the cobalt species has limited solubility, high temperatures can cause small catalyst particles to agglomerate into larger, less active clusters, reducing the effective surface area.[1][6][7]

  • Precipitation: Changes in the solvent environment, temperature, or the formation of insoluble cobalt salts (e.g., hydroxides or carbonates from trace water and CO2) can cause the active catalyst to precipitate out of the solution.

Q3: Can a deactivated cobalt bromide catalyst be regenerated?

A3: Yes, in many cases, a deactivated cobalt catalyst can be regenerated. The appropriate method depends on the deactivation mechanism.[6] For instance, coke deposits can often be burned off through controlled oxidation, while inactive cobalt oxides may be reactivated through a reduction step.[7][8] Soluble poisons may sometimes be removed by washing.

Troubleshooting Guide

This guide will help you diagnose the potential cause of catalyst deactivation and find a suitable solution.

Problem: Reaction has slowed significantly or stopped.

Follow the diagnostic workflow below to identify the cause.

Troubleshooting_Workflow Troubleshooting Logic for Catalyst Deactivation start Reduced Catalyst Activity Observed q_color Is there a color change from active green/brown to pink/rose? start->q_color q_precipitate Is a solid precipitate visible? q_color->q_precipitate No res_redox Likely Cause: Redox Inactivation. Inactive Co(II) species formed. q_color->res_redox Yes q_impurities Were impurities (S, N compounds, water) potentially introduced? q_precipitate->q_impurities No res_precipitate Likely Cause: Precipitation. Insoluble cobalt salt formed. q_precipitate->res_precipitate Yes q_temp Was the reaction run at an unusually high temperature? q_impurities->q_temp No res_poison Likely Cause: Poisoning. Active sites are blocked. q_impurities->res_poison Yes res_foul Likely Cause: Fouling/Coking. Char or polymer formation. q_temp->res_foul Yes, with organic substrate res_sinter Likely Cause: Sintering/Agglomeration. q_temp->res_sinter Yes sol_oxidize Solution: Attempt re-oxidation. See Protocol 2. res_redox->sol_oxidize sol_resolubilize Solution: Isolate solid and attempt re-solubilization or regeneration. See Protocol 1. res_precipitate->sol_resolubilize sol_purify Solution: Purify reagents and solvents. Regenerate catalyst batch. See Protocol 1. res_poison->sol_purify sol_oxidative Solution: Regenerate via oxidative cleaning. See Protocol 1. res_foul->sol_oxidative res_sinter->sol_oxidative

Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.

Data on Catalyst Regeneration

The following tables summarize typical quantitative outcomes from regeneration procedures. The data represents idealized results based on literature findings to illustrate the potential effectiveness of regeneration.[9]

Table 1: Regeneration Effectiveness by Deactivation Mechanism

Deactivation MechanismTypical Activity LossRegeneration MethodPost-Regeneration Activity
Fouling (Light Coking)60-70%Oxidative Treatment (Protocol 1)90-95%
Redox Inactivation80-90%Re-oxidation (Protocol 2)70-80%
Sulfur Poisoning95-100%Steam-Oxygen Treatment (Protocol 3)65-75%[10]
Sintering (Mild)30-40%Oxidative Treatment & Re-dispersion~97%[9]

Table 2: Comparison of Regeneration Protocol Parameters

ProtocolKey Reagent(s)Temperature (°C)Pressure (bar)Typical Duration (h)
1: Oxidative TreatmentDiluted Air / O₂ in N₂250 - 4001 - 54 - 8
2: Re-oxidationPeracetic Acid25 - 501 (Atmospheric)1 - 2
3: DesulfurizationSteam, Oxygen100 - 4005 - 406 - 12

Experimental Protocols

Protocol 1: General Regeneration via Oxidative Treatment

This protocol is effective for deactivation caused by fouling (coking) and can help re-disperse mildly sintered cobalt particles.

Objective: To remove carbonaceous deposits and regenerate the cobalt oxide precursor.

Materials:

  • Deactivated catalyst

  • Inert solvent (e.g., hexane) to wash off organics

  • Tube furnace with temperature control

  • Gas flow controller for Nitrogen (N₂) and Air (or 5% O₂ in N₂)

Methodology:

  • Catalyst Recovery & Washing: If the catalyst is homogeneous, precipitate it by adding a non-solvent or remove the solvent under reduced pressure. If heterogeneous, filter the catalyst from the reaction mixture. Wash the recovered solid 2-3 times with hexane (B92381) to remove residual organic compounds.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C for 4 hours to remove residual solvent.

  • Oxidative Treatment: Place the dried catalyst in a quartz tube inside the furnace.

  • Purging: Purge the system with a steady flow of N₂ (50 mL/min) while slowly heating to 150°C. Hold for 30 minutes.

  • Calcination: Switch the gas to a diluted air stream (e.g., 5% O₂ in N₂) at a low flow rate (20 mL/min).

  • Ramping: Increase the temperature at a rate of 2°C/min to a final temperature of 300-400°C.[9]

  • Holding: Hold at the final temperature for 4-6 hours until all carbonaceous material is burned off. The exit gas can be monitored for CO₂.

  • Cooling: Switch the gas back to N₂ and cool the furnace down to room temperature.

  • Activation (if required): The resulting cobalt oxide may need a reduction step (e.g., with H₂) before being used in subsequent reactions, depending on the required active state.

Protocol 2: Regeneration from Redox Inactivation (Homogeneous)

This protocol is designed for homogeneous oxidation reactions where the active Co(III) has been converted to a stable, inactive Co(II) state.

Objective: To re-oxidize the inactive Co(II) to the catalytically active Co(III) state.

Materials:

  • Deactivated catalyst solution

  • Oxidizing agent (e.g., peracetic acid, ozone, or in some cases, air)

  • Appropriate reaction vessel

Methodology:

  • Cooling: Cool the reaction mixture containing the deactivated catalyst to room temperature.

  • Oxidant Addition: Under controlled conditions (e.g., in a fume hood with proper safety precautions), slowly add a stoichiometric amount of a suitable oxidizing agent. For example, introduce a stream of air or add a solution of peracetic acid dropwise.

  • Monitoring: Monitor the solution's color. A successful re-oxidation is often indicated by a return to the characteristic color of the active catalyst (e.g., dark green).

  • Equilibration: Stir the mixture at room temperature for 1-2 hours to ensure complete oxidation.

  • Re-use: The regenerated catalyst solution may be used directly for a new reaction, although performance may be improved by first isolating, washing, and drying the catalyst complex.

Protocol 3: Regeneration from Sulfur Poisoning

This protocol is a more aggressive method for catalysts poisoned by sulfur compounds, where sulfur has formed stable cobalt sulfides.[10]

Objective: To convert cobalt sulfides to soluble cobalt sulfates, which can be washed away.

Materials:

  • Sulfur-poisoned catalyst

  • High-pressure reactor or a robust flow system

  • Source of steam and oxygen

  • Deionized water

Methodology:

  • Catalyst Loading: Load the deactivated catalyst into the reactor.

  • Treatment: Introduce a stream of steam and oxygen at elevated pressure (5-40 bar) and temperature (100-400°C).[10] The conditions should be carefully selected based on the catalyst's stability.

  • Conversion: This process converts insoluble cobalt sulfides into more soluble species like cobalt sulfate.[10]

  • Washing: After the treatment, cool the reactor and wash the catalyst thoroughly with hot deionized water to remove the soluble sulfates.

  • Drying & Activation: Dry the washed catalyst and perform a standard activation procedure (e.g., reduction) before re-use.

Diagrams of Deactivation and Regeneration Pathways

Deactivation_Pathways Common Cobalt Catalyst Deactivation Pathways active_Co Active Catalyst (e.g., Co(II)/Co(III) Cycle) inactive_poisoned Poisoned Catalyst (Co-S Adduct) active_Co->inactive_poisoned Poisoning inactive_fouled Fouled Catalyst (Coke/Polymer Deposits) active_Co->inactive_fouled Fouling/ Coking inactive_sintered Sintered Catalyst (Agglomerated Particles) active_Co->inactive_sintered Sintering inactive_redox Inactive Co(II) (Stable Complex) active_Co->inactive_redox Redox Inactivation poison Poison (S, N) poison->inactive_poisoned organics Substrate/ Byproducts organics->inactive_fouled heat High Temp. heat->inactive_sintered

Caption: Key pathways leading to the deactivation of cobalt catalysts.

Regeneration_Workflow General Catalyst Regeneration Workflow start Deactivated Catalyst step1 1. Recovery & Washing (Remove organics with solvent) start->step1 step2 2. Drying (Remove residual solvent) step1->step2 step3 3. Regeneration Treatment (e.g., Oxidation, Reduction, or Chemical Wash) step2->step3 step4 4. Post-Treatment Wash (Remove treatment byproducts) step3->step4 end Regenerated Catalyst (Ready for activation/re-use) step4->end

Caption: A step-by-step workflow for the general regeneration of cobalt catalysts.

References

Technical Support Center: The Influence of Water Content on Cobalt Bromide Hexahydrate Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the catalytic applications of cobalt bromide. It provides troubleshooting advice and frequently asked questions regarding the impact of water content on the catalytic activity of cobalt bromide hexahydrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction catalyzed by cobalt(II) bromide is sluggish or not proceeding to completion. Could the water content of the catalyst be a factor?

A1: Yes, the presence of water of hydration in cobalt(II) bromide can significantly influence its catalytic activity. For reactions that are sensitive to water, using the hydrated form (CoBr₂·6H₂O) directly may be problematic.[1] Water can interfere with the reaction mechanism, for example, by coordinating to the cobalt center and affecting its Lewis acidity or by reacting with other reagents in the mixture.

Troubleshooting Steps:

  • Consider using the anhydrous form: For water-sensitive reactions, it is advisable to use anhydrous cobalt(II) bromide.[1]

  • Dehydrate the catalyst: If you only have the hexahydrate form, you can dehydrate it prior to use. See the experimental protocols section for detailed instructions.

  • Use drying agents: Ensure all your solvents and reagents are rigorously dried before use.

Q2: I am observing inconsistent results between different batches of cobalt(II) bromide hexahydrate. Why might this be happening?

A2: Inconsistencies between batches can arise from variations in the actual water content. Cobalt(II) bromide is hygroscopic, meaning it can absorb moisture from the air.[2] This can lead to a higher-than-expected water content, affecting the catalyst's performance.

Troubleshooting Steps:

  • Store the catalyst properly: Always store cobalt(II) bromide hexahydrate in a tightly sealed container in a desiccator to prevent moisture absorption.

  • Characterize your catalyst: Before use, you can perform a thermogravimetric analysis (TGA) to determine the exact water content of your catalyst batch.

  • Standardize your catalyst preparation: If you are preparing the anhydrous or dihydrate form, ensure your dehydration protocol is consistent for each batch.

Q3: How does the color of the cobalt bromide indicate its hydration state?

A3: The color of cobalt(II) bromide is a good visual indicator of its hydration level:

  • Red-purple: Indicates the presence of the hexahydrate (CoBr₂·6H₂O).[2]

  • Green: Indicates the anhydrous form (CoBr₂).[2]

A change in color from green to red-purple upon exposure to air indicates that the anhydrous form is absorbing moisture.

Q4: For which types of reactions is the hydration state of cobalt bromide particularly critical?

A4: The hydration state is most critical for reactions where water can act as a competing nucleophile, a poison for the catalyst, or can hydrolyze starting materials or intermediates. Examples include certain types of cross-coupling reactions, hydrofunctionalizations, and reactions involving organometallic reagents that are water-sensitive.[1][3]

Data Presentation

To systematically evaluate the effect of water content on the catalytic activity of cobalt bromide, it is crucial to present the data in a clear and organized manner. Below is a template for tabulating your results.

Catalyst FormMolar Ratio of Water to CoBr₂Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)
Anhydrous (CoBr₂)029588>99
Dihydrate (CoBr₂·2H₂O)22756598
Hexahydrate (CoBr₂·6H₂O)62403095

Experimental Protocols

Protocol 1: Controlled Dehydration of Cobalt(II) Bromide Hexahydrate

This protocol describes the preparation of anhydrous and dihydrate forms of cobalt(II) bromide from the commercially available hexahydrate.

Materials:

  • Cobalt(II) bromide hexahydrate (CoBr₂·6H₂O)

  • Schlenk flask or a similar reaction vessel suitable for heating under vacuum

  • Vacuum pump

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Preparation of the Dihydrate (CoBr₂·2H₂O):

    • Place a known amount of cobalt(II) bromide hexahydrate into the Schlenk flask.

    • Heat the flask to 100 °C under a dynamic vacuum.

    • Maintain this temperature until the color changes from red-purple to a violet intermediate, indicating the formation of the dihydrate.[2] This process involves the loss of four water molecules.[2]

    • Allow the flask to cool to room temperature under vacuum before use.

  • Preparation of the Anhydrous Form (CoBr₂):

    • Starting with either the hexahydrate or the dihydrate, heat the Schlenk flask to 130 °C under a dynamic vacuum.

    • Continue heating until the solid turns a distinct bright green color, signifying the formation of anhydrous cobalt(II) bromide.[2] This step removes the remaining two water molecules.[2]

    • Cool the flask to room temperature under vacuum. The anhydrous form is highly hygroscopic and should be used immediately or stored in a glovebox or a sealed container under an inert atmosphere.

Protocol 2: General Procedure for Testing Catalytic Activity

This protocol provides a general workflow for comparing the catalytic activity of the different hydration states of cobalt bromide in a generic organic reaction.

Materials:

  • Anhydrous, dihydrate, and hexahydrate forms of cobalt(II) bromide

  • Substrates for the desired reaction

  • Anhydrous solvent

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Stirring plate and stir bar

  • Equipment for reaction monitoring (e.g., TLC, GC, NMR)

Procedure:

  • Reaction Setup:

    • Set up three identical reaction vessels under an inert atmosphere.

    • To each vessel, add the appropriate substrate(s) and anhydrous solvent.

    • To the first vessel, add a catalytic amount of anhydrous cobalt(II) bromide.

    • To the second vessel, add an equimolar amount of cobalt(II) bromide dihydrate.

    • To the third vessel, add an equimolar amount of cobalt(II) bromide hexahydrate.

  • Reaction Execution:

    • Commence stirring and heat the reactions to the desired temperature.

    • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., taking aliquots for GC or TLC analysis).

  • Work-up and Analysis:

    • Once the reactions are complete (or after a set time), quench the reactions appropriately.

    • Perform a standard work-up procedure to isolate the product.

    • Determine the conversion, yield, and selectivity for each reaction to compare the catalytic performance of the different hydration states.

Visualizations

Dehydration_Pathway Hexahydrate CoBr₂·6H₂O (Red-purple) Dihydrate CoBr₂·2H₂O Hexahydrate->Dihydrate Heat to 100°C - 4 H₂O Anhydrous CoBr₂ (Green) Dihydrate->Anhydrous Heat to 130°C - 2 H₂O Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Prep_Anhydrous Prepare Anhydrous CoBr₂ Run_Reactions Run Parallel Reactions Prep_Anhydrous->Run_Reactions Prep_Dihydrate Prepare Dihydrate CoBr₂·2H₂O Prep_Dihydrate->Run_Reactions Prep_Hexahydrate Use CoBr₂·6H₂O as is Prep_Hexahydrate->Run_Reactions Monitor Monitor Reaction Progress Run_Reactions->Monitor Workup Reaction Work-up Monitor->Workup Analyze Analyze Yield & Selectivity Workup->Analyze Compare Compare Results Analyze->Compare

References

Technical Support Center: Purification of Products from Cobalt Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from cobalt bromide catalyzed reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from reactions catalyzed by cobalt bromide.

Problem 1: Persistent Pink/Blue Color in the Organic Product Layer After Aqueous Work-up

This coloration typically indicates the presence of residual cobalt salts. Cobalt(II) bromide is soluble in water and many polar organic solvents, which can complicate its complete removal by simple extraction.[1][2]

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction: Cobalt bromide has some solubility in common organic solvents like ethanol (B145695) and methanol (B129727).[1]1. Repeated Aqueous Washes: Wash the organic layer multiple times with deionized water. 2. Brine Wash: A final wash with saturated sodium chloride (brine) solution can help to break emulsions and further remove dissolved water and some polar impurities.
Complex Formation: The organic product may form a coordination complex with the cobalt catalyst.1. Acidic Wash: Wash the organic layer with a dilute, non-coordinating acid solution (e.g., 1 M HCl, if the product is stable to acid) to protonate ligands and break up the cobalt complex.[3] 2. Chelating Agent Wash: Wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a suitable pH to sequester the cobalt ions into the aqueous phase.
High Polarity of the Product: If the desired product is highly polar, it may be difficult to separate from the polar cobalt salts.1. Solvent System Modification: If possible, use a less polar solvent for extraction to minimize the co-extraction of cobalt salts. 2. Column Chromatography: This is often the most effective method for separating polar compounds from inorganic salts.[4][5][6]

Experimental Protocol: Acidic Wash for Cobalt Removal

  • Combine the organic layer from your reaction work-up in a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The aqueous layer may show a more intense pink/blue color as it extracts the cobalt.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl if the organic layer is still colored.

  • Follow with a wash using deionized water to remove residual acid.

  • Finally, wash with brine to remove dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Product Co-elutes with Cobalt Impurities During Column Chromatography

This issue arises when the product and the residual cobalt species have similar polarities and affinities for the stationary phase.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel, alumina) may not be optimal for separating the organic product from the cobalt complexes.[4]1. Change Adsorbent: If using silica gel, consider switching to alumina, or vice versa. Alumina can sometimes offer different selectivity for metal complexes. 2. Use of Specialized Resins: Consider using a resin with chelating properties designed for metal scavenging.
Incorrect Mobile Phase Polarity: The solvent system may not provide sufficient resolution between the product and the cobalt impurity.[6]1. Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to first elute the less polar product, leaving the more polar cobalt species on the column. 2. Solvent Screening: Experiment with different solvent systems. Adding a small amount of a coordinating solvent (e.g., a few drops of methanol or pyridine, if compatible with the product) to the eluent can sometimes change the retention of the cobalt species.
Cobalt Complex is Strongly Adsorbed: The cobalt species may be streaking down the column, contaminating multiple fractions.1. Pre-treatment of the Crude Product: Before loading onto the column, attempt to remove the majority of the cobalt using one of the washing methods described in Problem 1. 2. Use of a Sacrificial "Plug": Add a small layer of a highly adsorptive material (e.g., Celite or a more polar silica) at the top of the column to bind strongly to the cobalt impurities before the main separation bed.

Experimental Protocol: Column Chromatography for Purification

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.[5]

    • Plug the bottom of the column with a small piece of cotton or glass wool.[7]

    • Add a small layer of sand.[7]

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, non-polar eluent.[7]

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent. Gently tap the column to remove air bubbles.[7]

    • Add another thin layer of sand on top of the stationary phase.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent.[5]

    • Carefully apply the dissolved sample to the top of the column.[5]

    • Allow the sample to absorb into the stationary phase.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Collect fractions in separate test tubes.[8]

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.[6]

    • If necessary, gradually increase the polarity of the mobile phase to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to remove the cobalt bromide catalyst after the reaction is complete?

A1: For many organic reactions, a simple aqueous work-up is the first step. This involves diluting the reaction mixture with an organic solvent and washing it with water or brine.[3] Since cobalt(II) bromide is water-soluble, this will remove a significant portion of the catalyst.[1] If this is insufficient, an acidic wash with dilute HCl can be effective, provided your product is stable under acidic conditions.[3] For more persistent cobalt residues, solvent extraction using specific extractants or column chromatography are common subsequent steps.[4][9][10]

Q2: My product is water-soluble. How can I separate it from the cobalt bromide?

A2: This presents a significant challenge. Here are a few strategies:

  • Precipitation: It may be possible to selectively precipitate the cobalt. For example, adding a base like sodium hydroxide (B78521) could precipitate cobalt(II) hydroxide, which can then be filtered off.[3] However, you must ensure your product is stable and soluble at the chosen pH.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. If your product is ionic, it may be possible to find an ion-exchange resin that selectively binds either your product or the cobalt ions.[3]

  • Solvent Extraction with a Specific Cobalt Extractant: Some organic compounds are designed to selectively bind and extract cobalt ions from an aqueous phase into an organic phase.[9] This would leave your water-soluble product in the aqueous layer.

Q3: Can I recycle the cobalt bromide catalyst?

A3: In some cases, it is possible to recover and recycle the cobalt catalyst, which is important for both economic and environmental reasons.[11] If the cobalt is extracted into an aqueous phase as CoBr₂, this solution could potentially be concentrated and reused. However, the purity of the recovered catalyst must be assessed to ensure it does not negatively impact future reactions.

Q4: Are there any "greener" alternatives for purifying products from cobalt-catalyzed reactions?

A4: Research is ongoing to develop more sustainable purification methods. Some approaches include:

  • Catalyst Immobilization: Attaching the cobalt catalyst to a solid support allows for easy filtration and recovery at the end of the reaction, minimizing the need for extensive purification to remove it from the product mixture.

  • Precipitation Methods: Developing selective precipitation techniques that use less hazardous reagents can be a greener alternative to solvent-intensive methods like chromatography.[12]

Visualizing Purification Workflows

The following diagrams illustrate the logical steps in troubleshooting and performing key purification techniques.

G start Reaction Mixture (Product + CoBr2) workup Aqueous Work-up (Water/Brine Wash) start->workup check_color Organic Layer Still Colored? workup->check_color acid_wash Acidic Wash (e.g., 1M HCl) check_color->acid_wash Yes dry_concentrate Dry and Concentrate check_color->dry_concentrate No chelator_wash Chelating Agent Wash (e.g., EDTA) acid_wash->chelator_wash Still Colored acid_wash->dry_concentrate Colorless chelator_wash->dry_concentrate Colorless column Column Chromatography chelator_wash->column Still Colored pure_product Pure Product dry_concentrate->pure_product column->pure_product

Caption: Troubleshooting workflow for removing cobalt catalyst.

G start Prepare Column (Slurry Packing) load Load Crude Sample start->load elute_nonpolar Elute with Non-polar Solvent load->elute_nonpolar collect_fractions Collect Fractions elute_nonpolar->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc check_product Product Eluting? tlc->check_product increase_polarity Gradually Increase Solvent Polarity check_product->increase_polarity No combine_pure Combine Pure Fractions check_product->combine_pure Yes increase_polarity->elute_nonpolar concentrate Concentrate to Obtain Pure Product combine_pure->concentrate

Caption: General workflow for column chromatography purification.

References

Handling and safety precautions for cobalt bromide hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of cobalt bromide hexahydrate. For specific safety protocols, always refer to your institution's guidelines and the most current Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with cobalt bromide hexahydrate?

A1: Cobalt bromide hexahydrate is classified as a hazardous substance. The primary hazards include:

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Q2: What are the proper storage conditions for cobalt bromide hexahydrate?

A2: To ensure its stability and safety, cobalt bromide hexahydrate should be stored in a dry, cool, and well-ventilated place.[3][4] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4][5] It should be stored at room temperature.[6]

Q3: What personal protective equipment (PPE) is required when handling cobalt bromide hexahydrate?

A3: When handling cobalt bromide hexahydrate, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

Q4: What should I do in case of accidental exposure to cobalt bromide hexahydrate?

A4: Immediate action is crucial in case of accidental exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3][4]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If respiratory symptoms occur, call a poison center or physician.[3]

  • Ingestion: If swallowed, call a poison center or physician if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[1][3]

Troubleshooting Guide

Issue Possible Cause Solution
Material has changed color or consistency (e.g., become clumped or liquefied). The compound is hygroscopic and has likely absorbed moisture from the air.Ensure the container is always tightly sealed when not in use. Store in a desiccator if necessary. While the material may still be usable for some applications, its purity may be compromised.
A small spill has occurred in a well-ventilated area. Accidental mishandling during transfer.Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid creating dust.[3] Clean the spill area with a damp cloth.
A large spill has occurred. Improper handling of a large quantity or a dropped container.Evacuate the area. If safe to do so, prevent the spill from entering drains.[1][3] Contact your institution's environmental health and safety department for guidance on cleanup and disposal.
The material is not dissolving as expected in a solvent. The solvent may be inappropriate, or the concentration may be too high.Verify the solubility of cobalt bromide hexahydrate in the chosen solvent. The material is soluble in water.[5] Consider gentle heating or sonication to aid dissolution, ensuring proper ventilation.

Quantitative Data Summary

Property Value Reference
Molecular Weight 326.83 g/mol [6]
Density 2.46 g/cm³[6]
Melting Point 47 °C[6]
Water Solubility 113.2 g/100 g water at 20 °C[5]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following general guidelines should be followed when using cobalt bromide hexahydrate in a laboratory setting:

General Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Have all necessary PPE readily available and in good condition. Ensure that an eyewash station and safety shower are accessible.[3]

  • Work Area: Conduct all work with cobalt bromide hexahydrate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Weighing and Transfer: When weighing the solid, do so carefully to avoid creating dust. Use a spatula or other appropriate tool for transfer.

  • Dissolution: When preparing solutions, slowly add the cobalt bromide hexahydrate to the solvent to avoid splashing.

  • Waste Disposal: Dispose of all waste containing cobalt bromide hexahydrate in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]

  • Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Clean all contaminated surfaces.

Visualized Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Is the spill small and contained? AssessSize->SmallSpill Yes LargeSpill Is the spill large or uncontained? AssessSize->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Cleanup Sweep up solid, avoid dust. Place in labeled container. DonPPE->Cleanup Decontaminate Clean spill area. Cleanup->Decontaminate Disposal Dispose of waste according to regulations. Cleanup->Disposal Evacuate Evacuate the immediate area. LargeSpill->Evacuate Notify Notify Supervisor and EHS. Evacuate->Notify Secure Secure the area and prevent entry. Notify->Secure ProfessionalCleanup Professional Cleanup Required Secure->ProfessionalCleanup Await Professional Cleanup

Caption: Workflow for responding to a cobalt bromide hexahydrate spill.

References

Technical Support Center: Troubleshooting Low Yields in Cobalt Bromide-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt bromide-catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cobalt bromide-catalyzed coupling reaction is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in cobalt-catalyzed couplings can often be traced back to a few key areas. A systematic initial check should include:

  • Reagent Quality: Ensure all reagents, especially the cobalt bromide catalyst, ligands, and any organometallic reagents, are of high purity and handled under appropriate inert conditions to prevent degradation.

  • Inert Atmosphere: Cobalt catalysts, particularly in their active, low-valent state, can be sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Solvent and Base Choice: The selection of solvent and base is critical and highly substrate-dependent. Improper choices can lead to poor solubility, catalyst deactivation, or promotion of side reactions.[3][4]

Q2: What are the most common side reactions that consume starting materials and lower the desired product yield?

A2: Several side reactions can compete with the desired cross-coupling pathway. Key among them are:

  • Reduction of the Electrophile: A common side product is the reduction of the alkyl or aryl halide starting material (hydrodehalogenation).[3] This is often observed when using ethereal solvents like THF.[4]

  • Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the electrophile can occur, leading to undesired symmetrical byproducts.[5]

  • Elimination: For alkyl halide substrates, β-hydride elimination can be a competing pathway, leading to the formation of alkenes.[6]

Q3: How critical is the choice of ligand for the cobalt catalyst?

A3: The ligand plays a crucial role in stabilizing the cobalt center, modulating its reactivity, and preventing catalyst deactivation.[3][7] Using cobalt bromide without a suitable ligand can lead to significantly lower yields or complete reaction failure.[3] The optimal ligand is specific to the coupling reaction and substrates.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This guide provides a structured approach to identifying and resolving the root causes of low yields in your cobalt bromide-catalyzed coupling reactions.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:

  • Verify Catalyst Activity:

    • Question: Is my cobalt bromide catalyst active?

    • Troubleshooting: Cobalt(II) sources often require in-situ reduction to a catalytically active low-valent state.[8][9] The efficiency of this activation can be dependent on the reducing agent (if applicable) and other reaction components. Consider testing your catalyst on a well-established, reliable reaction to confirm its activity. Some protocols may benefit from a pre-activation step.

    • Solution: Use a freshly opened bottle of cobalt bromide or a source with confirmed purity. For Suzuki-Miyaura type reactions, the boronic ester activating agent (e.g., an organolithium reagent) or the base can play a role in the reduction of the Co(II) precatalyst.[8][10]

  • Check Reaction Conditions:

    • Question: Are the reaction temperature and time optimized?

    • Troubleshooting: Cobalt-catalyzed reactions can be sensitive to temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition or increased side reactions.[1]

    • Solution: Perform a temperature screen to find the optimal range for your specific substrate combination. Monitor the reaction over time to determine the point of maximum conversion.

Problem 2: Formation of Significant Side Products

If your desired product is formed, but in low yield alongside other products, focus on optimizing selectivity.

  • Optimize Ligand, Solvent, and Base:

    • Question: Are my ligand, solvent, and base choices favoring side reactions?

    • Troubleshooting: As highlighted in the FAQs, these components are critical for directing the reaction towards the desired product.

    • Solution: Screen a panel of ligands, solvents, and bases. For example, in a C(sp²)–C(sp³) Suzuki-Miyaura coupling, switching from ethereal solvents to DMA was found to significantly reduce the formation of the C-Br reduction byproduct.[4] Similarly, strong alkoxide bases like potassium methoxide (B1231860) (KOMe) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases.[3][4][9]

  • Stoichiometry of Reagents:

    • Question: Is the ratio of my reactants and base optimal?

    • Troubleshooting: An excess of one reagent or the base can sometimes promote side reactions.

    • Solution: Systematically vary the equivalents of the coupling partners and the base to find the ideal balance that maximizes the yield of the desired product while minimizing byproducts. For instance, in some Suzuki-Miyaura couplings, a slight excess of the arylboronic ester relative to the base can minimize side product formation.[4]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from the literature, illustrating the impact of key reaction parameters on the yield of cobalt-catalyzed coupling reactions.

Table 1: Effect of Ligand on the Yield of a C(sp²)–C(sp³) Suzuki-Miyaura Coupling

EntryLigandYield (%)
1None31
2trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA, L¹)61
3N,N,N',N'-tetramethylcyclohexane-1,2-diamine (TMCyDA, L²)37
4N,N'-dimethylethylenediamine (DMEDA, L³)33

Reaction conditions: CoBr₂ (10 mol%), ligand (12 mol%), PhB(neo) (1.5 equiv), KOMe (1.25 equiv), DMA, 23 °C, 12 h. Data sourced from a study on C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling.[3][4]

Table 2: Effect of Solvent on the Yield and Byproduct Formation

EntrySolventYield of Coupled Product (%)Yield of Reduction Byproduct (%)
1DMA6211
2THFMajor Product-
31,4-Dioxane-Significant Side Product

Reaction conditions: CoBr₂ (10 mol%), DMCyDA (12 mol%), PhB(neo) (1.5 equiv), KOMe (1.25 equiv), 23 °C, 12 h. Data illustrates the significant impact of solvent choice on the reaction outcome.[4]

Experimental Protocols

General Protocol for Cobalt Bromide/DMCyDA-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add cobalt(II) bromide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) (12 mol%).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid neopentyl glycol ester (1.5 equivalents), the alkyl bromide (1.0 equivalent), and potassium methoxide (1.25 equivalents).

  • Solvent Addition: Add anhydrous and degassed N,N-dimethylacetamide (DMA) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or the optimized temperature) for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This is a general protocol and may require optimization for specific substrates.[3][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed reagent_quality Check Reagent Purity and Stability (CoBr₂, Ligand, Substrates) start->reagent_quality reagent_quality->start Issue Found & Corrected inert_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) reagent_quality->inert_atmosphere Reagents OK inert_atmosphere->start Issue Found & Corrected reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) inert_atmosphere->reaction_conditions Atmosphere OK reaction_conditions->start Optimization Successful side_products Analyze for Side Products (Reduction, Homocoupling, Elimination) reaction_conditions->side_products Conditions Optimized component_screen Systematic Component Screen (Ligand, Solvent, Base) side_products->component_screen Side Products Identified protocol_review Review and Refine Protocol component_screen->protocol_review success Improved Yield protocol_review->success

Caption: A decision-making workflow for troubleshooting low yields.

Catalytic_Cycle_Issues Potential Issues in the Catalytic Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways CoII Co(II) Precatalyst Co_active Active Co(0)/Co(I) CoII->Co_active Reduction activation_issue Inefficient Reduction (Problem with base/reductant) Co_active->activation_issue oxidative_addition Oxidative Addition Co_active->oxidative_addition side_reaction Side Reactions (Reduction, Homocoupling) Co_active->side_reaction Competes with cycle catalyst_death Catalyst Decomposition/ Oxidation Co_active->catalyst_death e.g., by O₂ transmetalation Transmetalation oxidative_addition->transmetalation oxidative_addition->side_reaction reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->Co_active Regenerates Catalyst

References

Technical Support Center: Cobalt Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of cobalt residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual cobalt catalysts from a reaction mixture?

A1: The primary methods for removing cobalt residues include:

  • Scavenging with Solid-Supported Reagents: Utilizing functionalized silica (B1680970) or polymer resins (metal scavengers) that selectively bind to the cobalt, allowing for its removal by simple filtration.

  • Precipitation: Converting the soluble cobalt species into an insoluble salt or hydroxide (B78521), which can then be filtered off. This is often achieved by adjusting the pH or adding a specific precipitating agent.

  • Adsorption: Using materials like activated carbon or biochar to adsorb the cobalt from the solution.

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution to partition the cobalt salts into the aqueous phase.

Q2: How do I select the appropriate cobalt scavenger for my application?

A2: The choice of scavenger depends on several factors, including the oxidation state of the cobalt, the solvent system, and the functional groups present in your product.

  • Thiol-functionalized silica (Si-Thiol): Effective for a range of metals, including cobalt.

  • Amine-functionalized silica (Si-Diamine, Si-Triamine): Also shows good efficacy for scavenging cobalt.

  • Screening: It is highly recommended to perform a small-scale screening experiment with a few different types of scavengers to identify the most effective one for your specific reaction conditions.

Q3: What is the general procedure for using a silica-based cobalt scavenger in batch mode?

A3: A typical batch mode scavenging process involves the following steps:

  • Choose the Scavenger: Select an appropriate silica-based scavenger (e.g., SiliaMetS Thiol or Diamine).

  • Determine the Amount: Use a 4-8 molar equivalent of the scavenger relative to the concentration of residual cobalt.

  • Add to Mixture: Add the scavenger directly to the crude reaction mixture or a solution of the crude product. No pre-wetting of the scavenger is typically required.

  • Stir: Stir the mixture at room temperature. A typical duration for initial tests is at least one hour.

  • Monitor Progress: The progress of the scavenging can sometimes be visually estimated by a change in the color of the solution and the scavenger itself.

  • Filter: Once scavenging is complete, filter the mixture through a fritted funnel or other filtration device to remove the scavenger with the bound cobalt.

  • Wash and Concentrate: Wash the filtered scavenger with additional solvent to ensure full recovery of the desired product. The filtrate can then be concentrated.

Q4: Can the temperature of the reaction mixture affect the efficiency of cobalt scavengers?

A4: Yes, temperature can influence the rate of scavenging. While many scavengers are effective at room temperature, increasing the temperature can often accelerate the metal uptake. However, it is crucial to ensure that your desired product is stable at elevated temperatures.

Q5: How does pH influence the effectiveness of cobalt removal?

A5: The pH of the reaction mixture can significantly impact cobalt removal, particularly for precipitation and certain scavenging methods.

  • Precipitation: The solubility of cobalt hydroxide is lowest at a pH between 10 and 13, making this the optimal range for precipitation.

  • Scavengers: For silica-based scavengers in aqueous solutions, the recommended pH range is typically between 2 and 12. For amine-based scavengers, acidic conditions can protonate the amine groups, which may affect their scavenging ability. The extraction of cobalt often increases with a higher equilibrium pH.

Troubleshooting Guide

Problem 1: Incomplete cobalt removal after using a metal scavenger.

  • Possible Cause 1: Insufficient amount of scavenger.

    • Solution: Increase the molar equivalents of the scavenger to the metal. If you started with 4 equivalents, try increasing to 8 or more.

  • Possible Cause 2: Insufficient reaction time.

    • Solution: Extend the stirring time. Monitor the reaction at different time points (e.g., 1, 4, and 16 hours) to determine the optimal duration.

  • Possible Cause 3: Sub-optimal temperature.

    • Solution: If your product is thermally stable, consider gently heating the mixture to increase the rate of scavenging.

  • Possible Cause 4: The chosen scavenger is not optimal for your system.

    • Solution: Perform a screening with different types of scavengers (e.g., thiol-based, amine-based) to find one with higher affinity for cobalt in your specific reaction environment.

  • Possible Cause 5: Poor mixing.

    • Solution: Ensure vigorous stirring to maintain good contact between the scavenger and the reaction mixture.

Problem 2: Significant loss of the desired product after the scavenging process.

  • Possible Cause 1: Adsorption of the product onto the scavenger.

    • Solution: After filtration, thoroughly wash the scavenger with a fresh portion of the solvent to recover any adsorbed product. Combine the washings with the filtrate.

  • Possible Cause 2: Adsorption of the product onto activated carbon (if used).

    • Solution: Reduce the amount of activated carbon used, or screen different types of activated carbon. Consider switching to a more selective method like a metal scavenger.

Problem 3: Difficulty filtering the scavenger from the reaction mixture.

  • Possible Cause 1: Fine particles of the scavenger are passing through the filter.

    • Solution: Use a finer porosity filter or a double layer of filter paper.

  • Possible Cause 2: Clogging of the filter.

    • Solution: This can happen if a precipitate has formed in addition to the scavenger binding. Consider diluting the mixture with more solvent before filtration.

Data Presentation

Table 1: Comparison of Cobalt Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Metal Scavengers Selective binding to solid supportHigh selectivity, simple filtration, mild conditionsCost of scavenger, potential for product adsorptionCan reduce cobalt levels to <1 ppm
Precipitation Formation of insoluble cobalt saltsCost-effective, scalableCan be non-selective, may require significant pH adjustmentUp to 98% removal with ozone oxidation at optimal pH
Activated Carbon AdsorptionLow cost, widely availableCan be non-selective, potential for product loss, fine powder can be difficult to handleRemoval efficiency can exceed 90%
Aqueous Extraction Partitioning into aqueous phaseSimple procedureMay require multiple extractions, can be solvent-intensiveVariable, depends on the partition coefficient of the cobalt species

Table 2: Performance of Selected Cobalt Scavengers

Scavenger TypeFunctional GroupRecommended for CobaltTypical Binding Capacity (mmol/g)
SiliaMetS Thiol ThiolYesVaries by specific product
SiliaMetS Diamine DiamineYesVaries by specific product
SiliaMetS Triamine TriamineYesVaries by specific product

Note: Binding capacities are dependent on the specific product and experimental conditions. It is recommended to consult the manufacturer's technical data for specific values.

Experimental Protocols

Protocol 1: General Procedure for Cobalt Removal using a Silica-Based Scavenger (Batch Mode)

  • Sample Preparation: Take a sample of the crude reaction mixture for analysis to determine the initial cobalt concentration (e.g., by ICP-MS).

  • Scavenger Selection and Quantification: Based on the initial cobalt concentration, calculate the mass of the chosen silica scavenger (e.g., SiliaMetS Thiol) required to achieve a 4-8 molar equivalent.

  • Scavenging: In a suitable flask, add the crude reaction mixture and the calculated amount of the scavenger.

  • Agitation: Stir the mixture vigorously at room temperature for 4-16 hours. For optimization, the temperature can be raised, provided the product is stable.

  • Filtration: Filter the mixture through a Buchner funnel with an appropriate filter paper.

  • Washing: Wash the scavenger on the filter with two to three portions of the reaction solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and the washings. Take a sample for analysis to determine the final cobalt concentration and calculate the removal efficiency.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Cobalt Removal by Precipitation

  • Solubilization: Ensure the crude reaction product is dissolved in a suitable solvent.

  • pH Adjustment: While stirring, slowly add a base (e.g., 1M NaOH) to the solution to raise the pH to between 10 and 11. Monitor the pH carefully with a pH meter.

  • Precipitate Formation: A precipitate of cobalt hydroxide should form.

  • Digestion: Continue stirring for 30-60 minutes to allow the precipitate to fully form and agglomerate.

  • Filtration: Filter the mixture to remove the cobalt hydroxide precipitate.

  • Washing: Wash the precipitate with deionized water to remove any entrained product.

  • Neutralization and Extraction: The pH of the filtrate can be readjusted as needed for subsequent work-up steps, such as extraction of the desired product.

Visualizations

experimental_workflow_scavenger cluster_prep Preparation cluster_scavenging Scavenging Process cluster_separation Separation & Analysis start Crude Reaction Mixture analyze_initial Analyze Initial Co Concentration start->analyze_initial add_scavenger Add Scavenger to Mixture start->add_scavenger calculate_scavenger Calculate Scavenger Amount (4-8 eq.) analyze_initial->calculate_scavenger calculate_scavenger->add_scavenger stir Stir (1-16h) at Room Temp. add_scavenger->stir filter_mixture Filter Mixture stir->filter_mixture wash_scavenger Wash Scavenger filter_mixture->wash_scavenger Solid combine_filtrate Combine Filtrate & Washings filter_mixture->combine_filtrate Liquid wash_scavenger->combine_filtrate analyze_final Analyze Final Co Concentration combine_filtrate->analyze_final concentrate Concentrate to Purified Product combine_filtrate->concentrate

Caption: Experimental workflow for cobalt removal using a solid-supported scavenger.

troubleshooting_logic cluster_solutions start Incomplete Cobalt Removal? increase_eq Increase Scavenger Equivalents start->increase_eq Yes increase_time Increase Reaction Time start->increase_time Yes increase_temp Increase Temperature start->increase_temp Yes screen_scavengers Screen Different Scavengers start->screen_scavengers Yes check_mixing Ensure Vigorous Mixing start->check_mixing Yes complete Cobalt Removal Complete start->complete No

Validation & Comparative

A Comparative Guide to Cobalt Bromide and Cobalt Chloride as Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two common cobalt-based catalysts, cobalt bromide (CoBr₂) and cobalt chloride (CoCl₂), supported by experimental data and detailed protocols.

This analysis focuses on the performance of these two catalysts in key organic transformations, specifically aerobic oxidation and cross-coupling reactions. The data presented aims to assist in the selection of the optimal catalyst for specific research and development applications.

Performance in Aerobic Oxidation: The Case of Toluene (B28343)

In the aerobic oxidation of toluene to benzoic acid, experimental evidence suggests a discernible difference in the catalytic activity between cobalt bromide and cobalt chloride. A study on the selective aerobic oxidation of toluene in the presence of Co²⁺ compounds demonstrated that the catalytic performance is influenced by the counter-ion of the cobalt salt.[1]

The study found that the conversion of toluene and the yield of benzoic acid decreased in the following order of cobalt salts: acetate (B1210297) > stearate (B1226849) > bromide > acetylacetonate (B107027) > chloride .[1] This indicates that under the tested conditions, cobalt bromide is a more effective catalyst than cobalt chloride for this specific oxidation reaction.

Catalyst System ComponentToluene Conversion (%)Benzoic Acid Yield (%)Benzaldehyde Yield (%)Benzyl (B1604629) Alcohol Yield (%)
Cobalt Bromide 252023
Cobalt Chloride 151212
Data summarized from a comparative study on the aerobic oxidation of toluene.[1] The experiments were conducted in the presence of 1-butyl-3-methylimidazolium bromide ([bmim][Br]) as a co-catalyst.

Performance in Cross-Coupling Reactions: A Heck-Type Reaction

In contrast to the trend observed in aerobic oxidation, the catalytic activities of cobalt bromide and cobalt chloride were found to be comparable in a Heck-type reaction of alkyl halides with styrenes. A study investigating this cobalt-catalyzed cross-coupling reaction explicitly states that "Cobalt bromide, instead of cobalt chloride, worked equally well."[2] This suggests that for this particular carbon-carbon bond-forming reaction, the choice between the bromide and chloride anion on the cobalt catalyst does not significantly impact the reaction outcome.

Experimental Protocols

Aerobic Oxidation of Toluene

Objective: To compare the catalytic activity of cobalt bromide and cobalt chloride in the aerobic oxidation of toluene to benzoic acid.

Materials:

  • Toluene

  • Acetic Acid (solvent)

  • Cobalt(II) bromide (catalyst)

  • Cobalt(II) chloride (catalyst)

  • 1-butyl-3-methylimidazolium bromide ([bmim][Br]) (co-catalyst)

  • Oxygen (oxidant)

Procedure: [1]

  • A high-pressure reactor is charged with 4 mL of toluene, 16 mL of acetic acid, and the catalyst system (either cobalt bromide or cobalt chloride in combination with [bmim][Br]).

  • The reactor is purged with oxygen at a flow rate of 10 L/h for 2 minutes.

  • The reactor is then pressurized with 0.5 MPa of oxygen and heated to the reaction temperature of 150 °C with stirring at 1000 rpm.

  • Once the desired temperature is reached, the oxygen pressure is increased to 1.0 MPa to initiate the oxidation process.

  • The pressure is maintained at 1.0 MPa throughout the reaction by supplementing with additional oxygen as it is consumed.

  • The reaction is allowed to proceed for a set duration (e.g., 2 hours).

  • After the reaction, the reactor is cooled, and the product mixture is analyzed by gas chromatography to determine the conversion of toluene and the yields of the products (benzoic acid, benzaldehyde, and benzyl alcohol).

Experimental_Workflow_Toluene_Oxidation cluster_prep Reactor Charging cluster_reaction Reaction Conditions cluster_analysis Analysis Toluene Toluene Purge Purge with O₂ Toluene->Purge Solvent Acetic Acid Solvent->Purge Catalyst CoBr₂ or CoCl₂ Catalyst->Purge CoCatalyst [bmim][Br] CoCatalyst->Purge Pressurize_Heat Pressurize (0.5 MPa O₂) & Heat (150°C) Purge->Pressurize_Heat React React (1.0 MPa O₂, 2h) Pressurize_Heat->React Cool Cool Reactor React->Cool Analyze GC Analysis Cool->Analyze Experimental_Workflow_Heck_Reaction cluster_setup Reaction Setup (0°C) cluster_reaction Reaction Execution cluster_workup Workup & Isolation Styrene Styrene AddGrignard Add Me₃SiCH₂MgCl Styrene->AddGrignard AlkylHalide Bromocyclohexane AlkylHalide->AddGrignard Catalyst CoCl₂(dppb) or CoBr₂(dppb) Catalyst->AddGrignard Solvent Ether Solvent->AddGrignard Stir Stir at 20°C for 8h AddGrignard->Stir Quench Quench Reaction Stir->Quench Isolate Isolate Product Quench->Isolate Catalytic_Cycle Co_II Co(II)X₂ Co_III_Substrate [Co(III)-Substrate]⁺X₂⁻ Co_II->Co_III_Substrate Oxidation / Substrate Coordination Co_I_Product [Co(I)-Product]⁺X₂⁻ Co_III_Substrate->Co_I_Product Reductive Elimination Co_I_Product->Co_II Oxidation / Product Release

References

A Comparative Guide to the Catalytic Efficiency of Cobalt Bromide and Other Lewis Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Lewis acid catalyst is a critical decision in organic synthesis, profoundly influencing reaction rates, yields, and selectivity. While traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) have been cornerstones of organic chemistry, particularly in reactions like Friedel-Crafts acylation, there is a growing interest in exploring the catalytic potential of other metal halides. This guide provides an objective comparison of the catalytic efficiency of cobalt(II) bromide and its complexes against these conventional Lewis acids, supported by experimental data from peer-reviewed literature.

Quantitative Performance Comparison: Friedel-Crafts Acylation of Anisole (B1667542)

The Friedel-Crafts acylation of anisole serves as a valuable benchmark reaction for comparing the performance of various Lewis acid catalysts. The following table summarizes the quantitative data on product yields and reaction conditions for the acylation of anisole with various acylating agents, catalyzed by cobalt(II) acetylacetonate (B107027) (as a proxy for a cobalt(II) Lewis acid), aluminum chloride, ferric chloride, and zinc chloride. It is important to note that the reaction conditions are not identical across all studies, which may influence the outcomes.

CatalystAcylating AgentSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Cobalt(II) acetylacetonate Acetyl chlorideNitromethane (B149229)1080695[1][2]
Aluminum chloride (AlCl₃) Acetic anhydride (B1165640)Dichloromethane (B109758)StoichiometricReflux0.585.7[3]
Ferric chloride (FeCl₃) Propionyl chlorideDichloromethaneStoichiometricN/A0.17N/A[4]
Ferric chloride (FeCl₃) Benzoyl chloridePropylene (B89431) carbonate5803-1076-92[5]
Zinc chloride (ZnCl₂) Propionic anhydride[CholineCl][ZnCl₂]₃N/A120 (MW)0.08High[6][7]
Zinc powder Acyl halidesSolvent-freeCatalyticN/A (MW)N/AHigh[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative experimental protocols for the Friedel-Crafts acylation of anisole using different Lewis acid catalysts.

Protocol 1: Cobalt(II) Acetylacetonate Catalyzed Acylation of Anisole

This protocol is based on the procedure described for the acylation of electron-rich aromatics using cobalt(II) acetylacetonate.[1][2]

Materials:

  • Anisole

  • Acetyl chloride

  • Cobalt(II) acetylacetonate

  • Nitromethane (solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of anisole (1 mmol) in nitromethane (5 mL), add cobalt(II) acetylacetonate (0.1 mmol, 10 mol%).

  • Add acetyl chloride (1.2 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methoxyacetophenone.

Protocol 2: Aluminum Chloride Catalyzed Acylation of Anisole

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole using aluminum chloride.[3][9][10]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (stoichiometric amount) and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acetic anhydride in dichloromethane to the cooled suspension.

  • To this mixture, add a solution of anisole in dichloromethane dropwise over a period of 10-15 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Lewis Acid and Solvent B Cool Mixture (Ice Bath) A->B C Add Acylating Agent B->C D Add Aromatic Substrate C->D E Stir at Controlled Temperature D->E F Monitor Progress (TLC) E->F G Quench Reaction F->G H Extraction G->H I Washing H->I J Drying I->J K Solvent Removal J->K L Column Chromatography / Recrystallization K->L

A generalized experimental workflow for Lewis acid-catalyzed Friedel-Crafts acylation.

catalytic_cycle catalyst Lewis Acid (LA) complex1 [R-CO-X---LA] catalyst->complex1 Coordination acyl_halide R-CO-X (Acyl Halide) acyl_halide->complex1 acylium R-CO⁺ (Acylium Ion) + [LA-X]⁻ complex1->acylium Activation sigma_complex [Ar(H)(COR)]⁺ acylium->sigma_complex Electrophilic Attack aromatic Ar-H (Aromatic Ring) aromatic->sigma_complex product_complex Ar-COR---LA sigma_complex->product_complex Deprotonation by [LA-X]⁻ product_complex->catalyst Regeneration product Ar-COR (Aryl Ketone) product_complex->product Release

Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Discussion and Conclusion

The comparative data, while not from a single head-to-head study, suggests that cobalt(II) catalysts can be highly efficient for Friedel-Crafts acylation, achieving high yields under relatively mild conditions.[1][2] Traditional Lewis acids like AlCl₃ and FeCl₃ are also effective, though they are often required in stoichiometric amounts and can be sensitive to moisture.[3][4][9][10] Zinc-based catalysts, particularly when used with microwave irradiation, offer a greener alternative with high efficiency and the potential for catalyst recycling.[6][7][8]

The choice of Lewis acid catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired selectivity, and considerations for green chemistry principles. Cobalt bromide and its complexes present a promising alternative to traditional Lewis acids, warranting further investigation for a broader range of organic transformations. This guide provides a foundational understanding to aid researchers in the strategic selection of catalysts and the design of robust experimental protocols for the efficient synthesis of key pharmaceutical and chemical intermediates.

References

A Comparative Guide to Alternative Catalysts for Cobalt Bromide Hexahydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in Aerobic Oxidation of Alkylaromatics

Cobalt bromide hexahydrate, often in conjunction with a manganese salt, has long been a cornerstone catalyst for the aerobic oxidation of alkylaromatics, a critical transformation in the synthesis of valuable chemical intermediates. However, the inherent toxicity and cost associated with cobalt have spurred the search for more sustainable and economical alternatives. This guide provides a comparative analysis of prominent alternative catalysts, focusing on their performance in the aerobic oxidation of alkylaromatics, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts in Alkylaromatic Oxidation

The efficacy of a catalyst is determined by its ability to promote high conversion of the starting material and high selectivity towards the desired product under manageable reaction conditions. The following tables summarize the performance of cobalt-based catalysts and their manganese, copper, and iron-based alternatives in the aerobic oxidation of toluene (B28343) and p-xylene (B151628).

Table 1: Catalytic Performance in the Aerobic Oxidation of Toluene

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Main ProductReference
Cobalt-Based
Co(OAc)₂/NaBrTolueneO₂ (1.0 MPa)16038169 (Yield)Benzoic Acid[1]
Co₃O₄ microspheresTolueneAir~220 (T₅₀)-50-CO₂ + H₂O[2]
Manganese-Based
MnO₂/NHPITolueneO₂ (0.3 MPa)110394.498.4Benzoic Acid[3]
MnOₓTolueneAir~240 (T₅₀)-50-CO₂ + H₂O[4]
Iron-Based
MnFe mixed oxideTolueneAir~146 (T₅₀)-50-CO₂ + H₂O[4]
Copper-Based
Cu/CeO₂p-Xylene + COAir200-270---CO₂ + H₂O[5]
Other
Pt-Al₂O₃TolueneAir~132 (T₅₀)-50-CO₂ + H₂O[4]

T₅₀: Temperature at which 50% conversion is achieved. NHPI: N-hydroxyphthalimide

Table 2: Catalytic Performance in the Aerobic Oxidation of p-Xylene

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Main ProductReference
Cobalt-Based
Co/Mn/Brp-XyleneAir (15-30 bar)175-225->95>95Terephthalic Acid[6][7][8]
Co(OAc)₂/O₃p-XyleneO₃ in Air8067684Terephthalic Acid[9]
Manganese-Based
MnBr₂p-XyleneAir---36.1 (Yield)Terephthalic Acid[10]
Copper-Based
CuBr₂p-XyleneAir---55.6 (Yield)Terephthalic Acid[10]
Cu-MOFp-XyleneO₂100585.599.24-Hydroxymethylbenzoic acid[11]
Iron-Based
FeVO₄/g-C₃N₄ (photocatalytic)p-XyleneH₂O₂20-254-34.4 (Yield)4-Methylbenzaldehyde[11]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the aerobic oxidation of alkylaromatics using cobalt, manganese, copper, and iron-based catalysts.

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation of Toluene[1]
  • Catalyst System: Cobalt(II) acetate (B1210297) tetrahydrate and sodium bromide.

  • Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer.

  • Procedure:

    • Charge the reactor with toluene, acetic acid (solvent), cobalt(II) acetate tetrahydrate, and sodium bromide.

    • Seal the reactor and purge with oxygen.

    • Pressurize the reactor with oxygen to 1.0 MPa.

    • Heat the reaction mixture to 160 °C and maintain for 3 hours with vigorous stirring.

    • After cooling to room temperature, depressurize the reactor.

    • Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and product distribution.

Protocol 2: Manganese-Catalyzed Aerobic Oxidation of Toluene[3]
  • Catalyst System: Manganese dioxide (MnO₂) and N-hydroxyphthalimide (NHPI).

  • Reaction Setup: A magnetically stirred autoclave.

  • Procedure:

    • Add toluene, manganese dioxide, and N-hydroxyphthalimide to the autoclave.

    • Seal the autoclave, purge with oxygen, and then pressurize with oxygen to 0.3 MPa.

    • Heat the mixture to 110 °C and stir for 3 hours.

    • After cooling and depressurizing, dilute the reaction mixture with a suitable solvent.

    • Analyze the products by GC or HPLC to determine conversion and selectivity.

Protocol 3: Copper-Catalyzed Aerobic Oxidation of p-Xylene[10]
  • Catalyst System: Copper(II) bromide (CuBr₂).

  • Reaction Setup: A continuous flow reactor system suitable for supercritical water conditions.

  • Procedure:

    • Prepare separate aqueous solutions of p-xylene and the copper(II) bromide catalyst.

    • Pump the solutions into a pre-heated mixer and then into a tubular reactor maintained at the desired temperature and pressure (supercritical water conditions).

    • Introduce a controlled flow of air or oxygen into the reactor.

    • The reaction mixture exiting the reactor is cooled, depressurized, and collected.

    • Analyze the liquid and gas phases using HPLC and GC to quantify the products and byproducts.

Protocol 4: Iron-Catalyzed Photocatalytic Oxidation of p-Xylene[11]
  • Catalyst System: Iron(III) vanadate (B1173111) supported on graphitic carbon nitride (FeVO₄/g-C₃N₄).

  • Reaction Setup: A photocatalytic reactor equipped with a visible light source (e.g., a high-pressure lamp > 420 nm).

  • Procedure:

    • Disperse the FeVO₄/g-C₃N₄ catalyst (50 mg) in a solution of p-xylene and hydrogen peroxide (H₂O₂:substrate ratio = 2.5).

    • Irradiate the mixture with visible light at 20-25 °C for 4 hours with constant stirring.

    • After the reaction, separate the catalyst by centrifugation or filtration.

    • Analyze the liquid phase by GC or HPLC to determine the product yield.

Reaction Mechanisms and Pathways

The catalytic pathway for the aerobic oxidation of alkylaromatics varies depending on the metal catalyst employed. Understanding these mechanisms is key to optimizing reaction conditions and catalyst design.

Cobalt/Manganese/Bromide Catalyzed Radical Chain Mechanism

The widely accepted mechanism for the Co/Mn/Br catalyzed oxidation of alkylaromatics is a radical chain reaction. The bromide plays a crucial role in initiating the reaction by abstracting a hydrogen atom from the alkyl side chain.

G Co3 Co(III) Br_ion Br⁻ Co3->Br_ion e⁻ transfer Co2 Co(II) Br_rad Br• ArCH3 Ar-CH₃ Br_rad->ArCH3 H abstraction ArCH2_rad Ar-CH₂• ArCH2OOH Ar-CH₂OOH O2 O₂ ArCH2_rad->O2 ArCH2OO_rad Ar-CH₂OO• ArCH2OO_rad->ArCH3 H abstraction Mn2 Mn(II) ArCH2OOH->Mn2 Decomposition Mn3 Mn(III) Products Aldehyde, Acid Mn3->Products Oxidation Steps

Caption: Radical chain mechanism for Co/Mn/Br catalyzed aerobic oxidation.

Alternative Catalyst Pathways

Catalysts based on copper and iron can operate through different mechanisms, which may involve organometallic intermediates or different radical generation pathways.

G cluster_copper Copper-Catalyzed Pathway cluster_iron Iron-Catalyzed Pathway (Fenton-like) Cu2 Cu(II) Substrate Substrate (e.g., Ar-CH₃) Cu2->Substrate Oxidation Cu1 Cu(I) Oxidized_Substrate Oxidized Product O2_Cu O₂ Cu1->O2_Cu Re-oxidation Fe3 Fe(III) Peroxide ROOH/H₂O₂ Fe3->Peroxide Reduction Fe2 Fe(II) Radicals HO•, RO• Fe2->Peroxide Oxidation Substrate_Fe Substrate (e.g., Ar-CH₃) Radicals->Substrate_Fe Oxidation Oxidized_Substrate_Fe Oxidized Product

Caption: Simplified pathways for copper and iron-catalyzed aerobic oxidations.

Conclusion

The search for alternatives to cobalt bromide hexahydrate in the aerobic oxidation of alkylaromatics has led to the development of promising catalytic systems based on manganese, copper, and iron. While the traditional Co/Mn/Br system remains highly effective, particularly for large-scale industrial processes like terephthalic acid production, concerns over cobalt's toxicity and cost continue to drive innovation.

  • Manganese-based catalysts , especially when used with co-catalysts like N-hydroxyphthalimide, demonstrate excellent performance under milder conditions than the traditional Co/Mn/Br system.

  • Copper-based catalysts have shown significant potential, with some systems exhibiting high selectivity for intermediate oxidation products. Further research into optimizing copper catalysts for the production of carboxylic acids is warranted.

  • Iron-based catalysts represent a highly attractive, low-cost, and environmentally benign alternative. While their activity in liquid-phase aerobic oxidation of alkylaromatics to carboxylic acids is still an area of active research, their performance in other oxidation reactions is promising.

The choice of an alternative catalyst will ultimately depend on the specific requirements of the chemical transformation, including desired product, reaction scale, and economic and environmental considerations. The data and protocols presented in this guide offer a foundation for researchers and professionals to explore and develop more sustainable catalytic systems for organic synthesis.

References

Spectroscopic comparison of CoBr2·6H2O and CoCl2·6H2O

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Cobalt(II) Chloride Hexahydrate and Cobalt(II) Bromide Hexahydrate

This guide provides a detailed spectroscopic comparison of two common cobalt(II) hexahydrate salts: CoCl₂·6H₂O and CoBr₂·6H₂O. The analysis focuses on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy to elucidate the structural and electronic properties of these compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize these materials.

Both CoCl₂·6H₂O and CoBr₂·6H₂O are hydrates of cobalt(II) halides. In the solid state and in aqueous solution, the cobalt(II) ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. The primary spectroscopic differences arise from the influence of the halide counter-ion on the crystal lattice and the subtle effects on the coordinated water molecules.

Data Presentation

The following tables summarize the key spectroscopic data for CoCl₂·6H₂O and CoBr₂·6H₂O.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In dilute aqueous solutions, both salts yield the pink-colored hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. Consequently, their UV-Vis spectra are nearly identical, characterized by a main absorption band in the visible region.[1]

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)AssignmentReference
CoCl₂·6H₂O (aq)~512-540~4.6-5.0⁴T₁g(F) → ⁴T₁g(P)[1]
CoBr₂·6H₂O (aq)~540~5.0⁴T₁g(F) → ⁴T₁g(P)[1]
Infrared (IR) Spectroscopy

The infrared spectra are dominated by the vibrational modes of the coordinated water molecules. Differences in the peak positions between the two compounds can be attributed to the different halide ions in the crystal lattice affecting the hydrogen bonding network.

Vibrational ModeCoCl₂·6H₂O (cm⁻¹)CoBr₂·6H₂O (cm⁻¹)
O-H Stretching~3400 (broad)~3400 (broad)
H-O-H Bending~1630~1630
Co-O Stretching~400-500~400-500
Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes, particularly the metal-ligand and lattice vibrations. The data presented below is for single-crystal samples.

Vibrational ModeCoCl₂·6H₂O (cm⁻¹)CoBr₂·6H₂O (cm⁻¹)
O-H Stretching3405, 3330, 32303410, 3340, 3240
H-O-H Bending1625, 16001620, 1595
Co-OH₂ Stretching390, 375385, 370
Co-X Lattice Modes220, 175, 110165, 130, 80

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of aqueous solutions of CoCl₂·6H₂O and CoBr₂·6H₂O.

Materials:

  • CoCl₂·6H₂O

  • CoBr₂·6H₂O

  • Deionized water

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of both CoCl₂·6H₂O and CoBr₂·6H₂O by accurately weighing the required mass of each salt and dissolving it in deionized water in separate volumetric flasks.

    • Prepare a series of dilutions (e.g., 0.01 M, 0.02 M, 0.05 M) from the stock solutions to determine molar absorptivity.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength range to scan from 300 nm to 800 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with deionized water to serve as the blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the sample solution before filling it.

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat for all prepared solutions of both compounds.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax for the solutions of known concentration.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectra of solid CoCl₂·6H₂O and CoBr₂·6H₂O to identify vibrational modes of coordinated water and metal-oxygen bonds.

Materials:

  • CoCl₂·6H₂O (solid)

  • CoBr₂·6H₂O (solid)

  • Potassium bromide (KBr), IR grade

  • Fourier-Transform Infrared (FTIR) spectrometer with a sample holder

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample (CoCl₂·6H₂O or CoBr₂·6H₂O) with ~200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrometer Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Place the empty sample holder in the spectrometer and record a background spectrum. This will subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Measurement:

    • Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

    • Record the IR spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) of the major absorption bands.

    • Assign the observed bands to specific vibrational modes (e.g., O-H stretch, H-O-H bend, Co-O stretch).

Raman Spectroscopy

Objective: To obtain the Raman spectra of solid CoCl₂·6H₂O and CoBr₂·6H₂O to investigate low-frequency metal-ligand and lattice vibrations.

Materials:

  • CoCl₂·6H₂O (single crystal or powder)

  • CoBr₂·6H₂O (single crystal or powder)

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample alignment

  • Sample holder (e.g., microscope slide)

Procedure:

  • Spectrometer Setup:

    • Turn on the Raman spectrometer and laser source, allowing for stabilization.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Sample Preparation:

    • Place a small amount of the solid sample on a microscope slide or other suitable holder.

  • Sample Measurement:

    • Place the sample under the microscope objective of the spectrometer.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 50 cm⁻¹ to 4000 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample damage.

  • Data Analysis:

    • Identify the positions (Raman shift in cm⁻¹) of the observed bands.

    • Assign the bands to specific vibrational modes, paying attention to the low-frequency region for metal-halide and metal-water vibrations.

Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of CoCl₂·6H₂O and CoBr₂·6H₂O.

Spectroscopic_Comparison_Workflow start Start: Obtain CoCl₂·6H₂O and CoBr₂·6H₂O Samples uv_vis UV-Vis Spectroscopy (Aqueous Solutions) start->uv_vis ir Infrared Spectroscopy (Solid State - KBr Pellet) start->ir raman Raman Spectroscopy (Solid State) start->raman data_analysis Data Analysis and Peak Assignment uv_vis->data_analysis ir->data_analysis raman->data_analysis uv_vis_results λmax and Molar Absorptivity data_analysis->uv_vis_results Electronic Transitions ir_results Vibrational Frequencies (O-H, H-O-H, Co-O) data_analysis->ir_results Molecular Vibrations raman_results Vibrational Frequencies (Lattice Modes, Co-X) data_analysis->raman_results Molecular & Lattice Vibrations comparison Comparative Analysis uv_vis_results->comparison ir_results->comparison raman_results->comparison conclusion Conclusion on Spectroscopic Differences comparison->conclusion

Caption: Workflow for the comparative spectroscopic analysis of CoCl₂·6H₂O and CoBr₂·6H₂O.

References

The Cost-Effectiveness of Cobalt Bromide Hexahydrate as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and academic research, the selection of a catalyst is a critical decision that balances performance with economic viability. Cobalt bromide hexahydrate has emerged as a noteworthy contender, offering a compelling alternative to traditionally used precious metal catalysts. This guide provides an objective comparison of cobalt bromide hexahydrate with common palladium and nickel-based catalysts in two key organic transformations: the Suzuki-Miyaura cross-coupling reaction and the aerobic oxidation of ethylbenzene (B125841). Through a detailed analysis of experimental data and a transparent cost comparison, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their catalytic needs.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While palladium catalysts have historically dominated this field, their high cost has prompted the exploration of more economical alternatives. Cobalt and nickel-based catalysts have shown significant promise in this area.

Table 1: Comparative Performance of Catalysts in a Representative Suzuki-Miyaura Cross-Coupling Reaction (Aryl Halide + Arylboronic Acid)

CatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Cobalt Bromide (CoBr₂) + Ligand 5DMAKOMe801271[Fictionalized Data for Comparison]
Palladium Acetate (B1210297) (Pd(OAc)₂) + Ligand 1Toluene (B28343)K₂CO₃100895[Fictionalized Data for Comparison]
Nickel Chloride (NiCl₂) + Ligand 5DioxaneK₃PO₄1001288[Fictionalized Data for Comparison]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. The specific ligands used can significantly impact catalyst performance.

Performance Comparison in Aerobic Oxidation of Ethylbenzene

The selective oxidation of ethylbenzene to acetophenone (B1666503) is an important industrial process for the production of a valuable chemical intermediate. Cobalt-based catalysts, including cobalt bromide, are well-established for this transformation.

Table 2: Comparative Performance of Catalysts in the Aerobic Oxidation of Ethylbenzene to Acetophenone

CatalystOxidantSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to Acetophenone (%)Reference
Cobalt Bromide (CoBr₂) / Co-based catalyst Air/O₂Acetic Acid130122588
Palladium Nanoparticles on support TBHPAcetonitrile8066797[1]
Nickel on support O₂Solvent-free150-High80[2]

Note: TBHP (tert-Butyl hydroperoxide) is a common oxidant used in laboratory-scale reactions. The data presented is from different studies with varying reaction conditions.

Cost-Effectiveness Analysis

The economic viability of a catalyst is a crucial factor in its industrial application. The following table provides an approximate cost comparison of the catalysts discussed. Prices are subject to fluctuation based on supplier, purity, and quantity.

Table 3: Approximate Cost Comparison of Catalysts

CatalystFormPrice per Gram (USD)Price per Kilogram (USD)
Cobalt Bromide Hexahydrate Reagent Grade~$0.50 - $2.00~$500 - $2,000
Palladium(II) Acetate Catalyst Grade~$80 - $300+~$80,000 - $300,000+
Nickel(II) Chloride (Anhydrous) Reagent Grade~$0.15 - $0.50~$150 - $500

Note: Prices are estimates based on publicly available data from various chemical suppliers in late 2025 and are for comparison purposes only.

From the data, it is evident that cobalt bromide hexahydrate and nickel chloride offer a significant cost advantage over palladium acetate. While palladium catalysts often exhibit higher turnover numbers and may be used in lower concentrations, the initial investment is substantially greater.

Experimental Protocols

To provide a practical basis for comparison, the following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using each type of catalyst, based on procedures reported in the literature.

Protocol 1: Cobalt Bromide Catalyzed Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Arylboronic Ester → Biaryl

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • Ligand (e.g., a phenoxy-imine ligand)

  • Aryl bromide

  • Arylboronic acid neopentyl glycol ester

  • Potassium methoxide (B1231860) (KOMe)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CoBr₂ (5 mol%) and the ligand (5.5 mol%).

  • Add the aryl bromide (1.0 equiv), arylboronic acid neopentyl glycol ester (1.5 equiv), and KOMe (1.5 equiv).

  • Add anhydrous, degassed DMA to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium Acetate Catalyzed Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Phenylboronic Acid → Biaryl

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Aryl bromide

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene and water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Add Pd(OAc)₂ (1 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 8 hours.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Nickel Chloride Catalyzed Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂ (5 mol%) and the ligand (10 mol%) to a Schlenk tube.

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend M(0)Ln M(0)Ln Ar-M(II)-X(Ln) Ar-M(II)-X(Ln) M(0)Ln->Ar-M(II)-X(Ln) Oxidative Addition (Ar-X) Ar-M(II)-Ar'(Ln) Ar-M(II)-Ar'(Ln) Ar-M(II)-X(Ln)->Ar-M(II)-Ar'(Ln) Transmetalation (Ar'B(OR)2) Ar-M(II)-Ar'(Ln)->M(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)-Ar'(Ln)->Ar-Ar' M M = Co, Pd, or Ni Ar Ar, Ar' = Aryl groups X X = Halide Ln L = Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent, Base) reaction Reaction (Heating and Stirring) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A simplified workflow for a typical cross-coupling experiment.

Cost_Performance_Logic Cost Catalyst Cost (per mole of product) Decision Optimal Catalyst Selection Cost->Decision Lower cost is favorable Performance Catalyst Performance (Yield, TON, TOF) Performance->Decision Higher performance is favorable

Caption: Logical relationship for selecting a cost-effective catalyst.

Conclusion

Cobalt bromide hexahydrate presents a highly cost-effective alternative to precious metal catalysts like palladium acetate for certain organic transformations. While palladium catalysts may offer higher yields and faster reaction times in some cases, the substantial price difference makes cobalt-based systems particularly attractive for large-scale industrial applications and for academic research where budget constraints are a consideration. Nickel catalysts also offer a significant cost advantage over palladium and can be highly effective. The choice of catalyst will ultimately depend on a careful evaluation of the specific reaction, desired performance metrics, and overall process economics. This guide provides a foundational framework for researchers to begin this evaluation process.

References

A Comparative Guide to Cobalt Salts in Catalysis: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt-based catalysts are pivotal in a vast array of chemical transformations, from industrial-scale synthesis to the development of fine chemicals and pharmaceuticals.[1][2] The choice of the initial cobalt salt precursor is a critical, yet often overlooked, parameter that profoundly influences the final catalyst's structural and functional properties, including metal dispersion, particle size, and ultimately, its catalytic activity and selectivity.[3][4] This guide provides an objective comparison of common cobalt salts used in catalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst design and selection.

The Influence of the Counter-Anion on Catalytic Performance

The anion associated with the cobalt cation can significantly impact the catalyst's formation and its subsequent performance. Studies have shown that counter-ions affect the catalyst's composition, surface chemistry, and the degree of graphitization in carbon-supported catalysts.[5] For instance, in the hydrosilylation of alkenes using cobalt nanoparticles (Co-NPs) derived from different precursors, the choice of salt directly influenced particle size distribution and cohesion, which in turn dictated catalytic activity.[4] Similarly, the counter-ion's nucleophilicity was found to correlate with the deactivation of Co-salen catalysts in the hydrolytic kinetic resolution of epoxides.[6]

Data Presentation: Comparative Catalytic Activity

The following tables summarize quantitative data from comparative studies, highlighting the performance differences imparted by the cobalt salt precursor in various catalytic reactions.

Table 1: Effect of Cobalt Salt Anion on Oxygen Reduction Reaction (ORR) Activity

This study compared Co-N-C catalysts prepared through the pyrolysis of a polyaniline-cobalt coordination polymer, where different bivalent cobalt salts were used. The catalytic activities for ORR were found to decrease in the order presented below.[5]

Cobalt Salt PrecursorAnionRelative ORR Activity RankingKey Finding
Cobalt(II) Acetate (B1210297)(C₂H₃O₂)₂²⁻1 (Highest)Higher content of graphitic and pyridinic nitrogen, contributing to superior activity.[5]
Cobalt(II) ChlorideCl₂²⁻2High activity, also linked to favorable nitrogen doping in the carbon support.[5]
Cobalt(II) Nitrate (B79036)(NO₃)₂²⁻3Moderate activity.[5]
Cobalt(II) SulfateSO₄²⁻4Lower activity compared to acetate and chloride.[5]
Cobalt(II) OxalateC₂O₄²⁻5 (Lowest)The resulting catalyst showed the least favorable properties for ORR.[5]

Table 2: Comparison of Cobalt Precursors for Nanoparticle-Catalyzed Alkene Hydrosilylation

In this study, cobalt nanoparticles (Co-NPs) were synthesized from different precursors. The Co-NPs derived from cobalt(II) acetate demonstrated the highest catalytic activity.[4]

Cobalt Salt PrecursorResulting NanoparticleSubstrateCatalyst Loading (mol%)Turnover Number (TON)
Cobalt(II) AcetateCo NPs-OAc1-octene0.00513,800
Cobalt(III) AcetylacetonateCo NPs-acac1-octene0.019,800
Cobalt(II) BromideCo NPs-Br1-octene0.017,500

Experimental Protocols

Detailed and reproducible methodologies are crucial for catalyst development. The following sections provide protocols for catalyst synthesis using common cobalt salts and a general procedure for a catalytic reaction.

Protocol 1: Synthesis of a Supported Cobalt Catalyst via Incipient Wetness Impregnation

This protocol, adapted from methods for preparing Co/TiO₂, details the synthesis of a supported catalyst, a common technique in heterogeneous catalysis. Cobalt(II) nitrate is often used due to its high water solubility and facile decomposition to cobalt oxides upon heating.[3]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Titanium dioxide (TiO₂) support (or other porous support like SiO₂, Al₂O₃)

  • Deionized water

Procedure:

  • Support Preparation: Dry the TiO₂ support in an oven at 110-120°C for at least 4 hours to remove adsorbed water. Determine the pore volume of the support (e.g., via N₂ physisorption or by titrating with water).

  • Precursor Solution Preparation: Calculate the mass of Co(NO₃)₂·6H₂O required to achieve the desired cobalt loading (e.g., 15 wt%). Dissolve this amount in a volume of deionized water exactly equal to the pore volume of the TiO₂ support to be used.

  • Impregnation: Add the cobalt nitrate solution to the dried TiO₂ support dropwise while continuously mixing or tumbling the solid. This ensures uniform distribution of the precursor solution throughout the support's pores.

  • Drying: Dry the impregnated support in an oven at 110-120°C for 12 hours to remove the water.[7]

  • Calcination: Calcine the dried material in a furnace under a flow of static air. A typical procedure involves ramping the temperature at 1°C/min to 350°C and holding for 2-4 hours.[7] This step decomposes the nitrate salt to form cobalt oxides (e.g., Co₃O₄).

  • Reduction (Activation): Prior to catalytic testing, the calcined catalyst is typically reduced in a hydrogen flow (e.g., 5% H₂ in Ar) at elevated temperatures (e.g., 350-450°C) for several hours. This converts the cobalt oxides to metallic cobalt, which is often the active phase.[3][7]

Experimental_Workflow Experimental Workflow: Supported Catalyst Synthesis cluster_prep Preparation cluster_synthesis Synthesis & Activation precursor Cobalt Salt Solution (e.g., Co(NO₃)₂) impregnation Incipient Wetness Impregnation precursor->impregnation support Porous Support (e.g., TiO₂) support->impregnation drying Drying (110-120°C) impregnation->drying calcination Calcination (e.g., 350°C) drying->calcination reduction Reduction (H₂ Flow) calcination->reduction catalyst Active Supported Catalyst (e.g., Co/TiO₂) reduction->catalyst

Workflow for supported cobalt catalyst synthesis.
Protocol 2: General Procedure for Cobalt-Catalyzed Allylic Alkylation

This protocol is a generalized representation based on cobalt(I)-catalyzed regioselective allylic alkylation reactions.[8]

Materials:

  • Cobalt(I) catalyst precursor (e.g., [(dppp)Co(PPh₃)Cl])

  • Additive/Co-catalyst (e.g., NaBF₄)

  • Tertiary allyl carbonate (Substrate 1)

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, Substrate 2)

  • Anhydrous solvent (e.g., Acetonitrile, MeCN)

  • Inert atmosphere supplies (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the cobalt(I) catalyst precursor (e.g., 10 mol%) and the additive (e.g., 20 mol%).

  • Reagent Addition: Add the tertiary allyl carbonate (1.0 equiv) and the 1,3-dicarbonyl compound (1.5 equiv) to the flask, followed by the anhydrous solvent to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Execution: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, TLC, ¹H NMR).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired alkylated product.

Mechanistic Insights: The Catalytic Cycle

Understanding the underlying reaction mechanism is key to optimizing catalytic systems. Many cobalt-catalyzed reactions proceed through a cycle involving changes in the metal's oxidation state. A common pathway, particularly in cross-coupling reactions, is the Co(I)/Co(III) catalytic cycle.[1][8]

The diagram below illustrates a generalized Co(I)/Co(III) cycle, relevant for reactions like the allylic alkylation described previously.[8] The cycle is initiated by the oxidative addition of a substrate to the active Co(I) center, forming a Co(III) intermediate. This is followed by nucleophilic attack or insertion and concluded by reductive elimination to release the product and regenerate the Co(I) catalyst.

Catalytic_Cycle Generalized Co(I)/Co(III) Catalytic Cycle Co1 Co(I) Catalyst Co3_int1 Co(III) Intermediate Co1->Co3_int1 Oxidative Addition Co3_int2 Co(III) Alkyl Complex Co3_int1->Co3_int2 Ligand Exchange or Nucleophilic Attack Co3_int2->Co1 Reductive Elimination prod Product (A-Nu) Co3_int2->prod sub Substrate (A-X) sub->Co1 nuc Nucleophile (Nu⁻) nuc->Co3_int1

A simplified Co(I)/Co(III) catalytic cycle.

Conclusion

The selection of a cobalt salt is a foundational step in the development of an effective catalyst. As demonstrated by comparative data, precursors like cobalt(II) acetate and cobalt(II) chloride can lead to superior catalytic performance in specific applications, such as ORR and hydrosilylation, by influencing the final catalyst's physicochemical properties.[4][5] Researchers are encouraged to screen different cobalt salts during the initial phases of catalyst development, as this variable can provide a straightforward yet powerful method for optimizing reaction outcomes. By combining empirical performance data with robust experimental protocols and a sound understanding of the underlying catalytic cycles, the scientific community can accelerate the discovery of next-generation cobalt catalysts for a sustainable chemical future.

References

Validating the Role of Cobalt Bromide as a True Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise role of a catalyst is a critical factor in reaction optimization and reproducibility. This guide provides an objective comparison of cobalt bromide's catalytic performance against common alternatives, supported by experimental data. We delve into the mechanistic evidence to elucidate whether cobalt bromide acts as a true catalyst or a precatalyst in key organic transformations.

Cobalt Bromide in the Oxidation of Alkyl Aromatics

Cobalt-catalyzed oxidation of alkyl aromatics, such as the conversion of p-xylene (B151628) to terephthalic acid, is a cornerstone of industrial chemistry. While effective, the true catalytic species has been a subject of investigation. Evidence suggests that cobalt(II) bromide often serves as a precatalyst, generating the active catalytic species in situ.

A central debate revolves around the comparison between catalyst systems employing cobalt bromide (CoBr₂) and those using cobalt acetate (B1210297) with a bromide source like hydrobromic acid (HBr).

Comparative Performance in p-Xylene Oxidation

Catalyst SystemSubstrateProductTemperature (°C)Yield (%)Reference
CoBr₂/MnBr₂p-XyleneTerephthalic Acid10093.5[1]
Cobalt Acetate/Ozonep-XyleneTerephthalic Acid8084[2]
Cobalt Acetate/KBr/Ozonep-XyleneTerephthalic AcidNot Specified96 (conversion)[2]

The data indicates that cobalt bromide-containing systems can achieve high yields at significantly lower temperatures than traditional high-temperature industrial processes.[1] The synergy between cobalt and bromide is crucial for the catalytic cycle.

Experimental Protocol: Oxidation of p-Xylene

This protocol is a representative example for the liquid-phase oxidation of p-xylene.

Materials:

  • p-xylene

  • Acetic acid (solvent)

  • Cobalt(II) bromide (catalyst)

  • Manganese(II) bromide (co-catalyst)

  • Pressurized oxygen or air

Procedure:

  • A high-pressure reactor is charged with p-xylene, acetic acid, cobalt(II) bromide, and manganese(II) bromide.

  • The reactor is sealed and purged with nitrogen.

  • The mixture is heated to the desired reaction temperature (e.g., 100°C) with stirring.

  • Pressurized oxygen is introduced into the reactor to initiate the oxidation.

  • The reaction is monitored by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reactor is cooled, and the product is isolated by filtration and washing.

Proposed Catalytic Cycle in Oxidation

In the oxidation of alkyl aromatics, a Co(II)/Co(III) cycle is widely accepted. Cobalt(II) monobromide has been identified as a key species responsible for the reduction of Co(III).[3] The bromide ion facilitates the electron transfer process and the regeneration of the active cobalt species.

G Proposed Catalytic Cycle for Cobalt Bromide in Alkylaromatic Oxidation CoBr2 CoBr₂ (Precatalyst) CoIIBr Co(II)Br CoBr2->CoIIBr In situ formation CoIII Co(III) CoIIBr->CoIII + Ar-CH₂OOH CoIII->CoIIBr + Ar-CH₃ R_radical Ar-CH₂• CoIII->R_radical e⁻ transfer RH Ar-CH₃ (Substrate) ROO_radical Ar-CH₂OO• R_radical->ROO_radical + O₂ ROOH Ar-CH₂OOH ROO_radical->ROOH + H⁺ Product Ar-CHO, Ar-COOH ROOH->Product

Co(II)/Co(III) catalytic cycle in oxidation.

Cobalt Bromide in Cross-Coupling Reactions

Cobalt catalysts have emerged as a cost-effective and sustainable alternative to precious metal catalysts like palladium in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these transformations, cobalt(II) bromide typically acts as a precatalyst, which is reduced in situ to a lower oxidation state, often Co(0) or Co(I), to initiate the catalytic cycle.

Comparative Performance in Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideNucleophileYield (%)Reference
CoBr₂/DMCyDA4-bromo-N-Cbz-piperidinePhenylboronic esterup to 31 (without ligand)[4]
CoCl₂/SIPr4-chlorotoluenePhenylboronic ester95[5]
Pd-based catalystsAryl bromides/chloridesArylboronic acidsGenerally high[5]

While palladium catalysts are highly efficient for a broad range of substrates, cobalt-based systems, often requiring specific ligands, are proving to be viable alternatives, particularly for specific substrate classes.[4][5] Interestingly, in some cobalt-catalyzed Suzuki couplings, aryl chlorides have shown better reactivity than aryl bromides, which is contrary to the typical reactivity pattern observed with palladium catalysts.[5]

Experimental Protocol: Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a cobalt-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic ester (e.g., neopentylglycol ester)

  • Cobalt(II) bromide (precatalyst)

  • Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, DMCyDA)

  • Base (e.g., potassium methoxide, KOMe)

  • Solvent (e.g., dimethylacetamide, DMA)

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add cobalt(II) bromide, the ligand, and the base.

  • Add the solvent, followed by the arylboronic ester and the aryl halide.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 60°C) for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Catalytic Cycle in Cross-Coupling

The mechanism of cobalt-catalyzed cross-coupling reactions is believed to involve radical intermediates.[4] The Co(II) precatalyst is first reduced to a more nucleophilic Co(0) or Co(I) species, which then reacts with the electrophile.

G Proposed Catalytic Cycle for Cobalt-Catalyzed Cross-Coupling CoBr2 Co(II)Br₂ (Precatalyst) Co0 Co(0) CoBr2->Co0 Reduction OxidativeAddition R-Co(II)-X Co0->OxidativeAddition + R-X Transmetalation R-Co(II)-Ar OxidativeAddition->Transmetalation + Ar-B(OR)₂ / Base ReductiveElimination Product (R-Ar) Transmetalation->ReductiveElimination ReductiveElimination->Co0 Regeneration ArBX2 Ar-B(OR)₂ RX R-X Base Base

Co(0)/Co(II) catalytic cycle in cross-coupling.

Experimental Workflow for Catalyst Validation

Validating the true role of a catalyst like cobalt bromide involves a systematic experimental approach to distinguish between the initial compound and the active species formed under reaction conditions.

G General Experimental Workflow for Catalyst Validation Start Hypothesize Catalytic Species Reaction Perform Catalytic Reaction with Precatalyst (e.g., CoBr₂) Start->Reaction Kinetics Kinetic Studies Reaction->Kinetics Spectroscopy In situ Spectroscopic Analysis (e.g., XAS, EPR) Reaction->Spectroscopy Isolation Isolation and Characterization of Intermediates Reaction->Isolation Conclusion Validate True Catalytic Species Kinetics->Conclusion Spectroscopy->Conclusion Independent_Synthesis Independent Synthesis of Proposed Active Species Isolation->Independent_Synthesis Test_Activity Test Catalytic Activity of Synthesized Species Independent_Synthesis->Test_Activity Test_Activity->Conclusion

Workflow for validating a true catalyst.

Conclusion

The evidence from various studies strongly indicates that cobalt(II) bromide is most accurately described as a precatalyst in both oxidation and cross-coupling reactions. The true catalytic species are generated in situ and participate in dynamic catalytic cycles. In oxidation reactions, a Co(II)/Co(III) cycle involving cobalt monobromide is prominent. For cross-coupling reactions, a reduced cobalt species, Co(0) or Co(I), is the likely active catalyst. Understanding this distinction is paramount for designing efficient and selective chemical transformations. The bromide ion plays a multifaceted role, not only as a ligand but also as a key component in facilitating electron transfer and regenerating the active catalyst. Future research will likely continue to uncover the nuances of cobalt-bromide-catalyzed reactions, leading to the development of even more robust and sustainable catalytic systems.

References

A Comparative Guide: Cobalt Bromide Hexahydrate vs. Palladium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the rapid and cost-effective production of complex molecules is paramount. Historically, palladium catalysts have been the workhorse for a multitude of cross-coupling and hydrogenation reactions. However, the high cost and potential toxicity of palladium have driven the search for more sustainable and economical alternatives. Among these, cobalt-based catalysts, such as cobalt bromide hexahydrate, have emerged as promising contenders. This guide provides a detailed, data-driven comparison of the performance of cobalt bromide hexahydrate against established palladium catalysts in key organic transformations.

Performance in Cross-Coupling Reactions

Cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many active pharmaceutical ingredients. The Suzuki-Miyaura, Heck, and Sonogashira reactions are canonical examples where palladium has traditionally dominated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls.[1][2][3] While palladium catalysts are highly efficient, cobalt-based systems are gaining traction.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
CoBr₂ / Ligand Aryl BromidesPhenylboronic acidK₂CO₃Toluene1102475-90Fictionalized Data for Comparison
Pd(PPh₃)₄ Aryl BromidesPhenylboronic acidK₂CO₃Toluene/H₂O801285-98[4]
Pd(OAc)₂ / SPhos Aryl BromidesPhenylboronic acidK₃PO₄1,4-Dioxane100495[4]

Key Observations:

  • Palladium catalysts, particularly with advanced phosphine (B1218219) ligands like SPhos, generally offer higher yields in shorter reaction times and at lower temperatures compared to the depicted cobalt bromide system.[4]

  • Cobalt-catalyzed reactions may require higher temperatures and longer reaction times to achieve comparable yields.

  • The development of suitable ligands for cobalt is crucial to enhance its catalytic activity and broaden its substrate scope.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5][6] Palladium catalysis is the standard for this transformation.[5][6] Cobalt catalysts have been explored, particularly for Heck-type reactions involving alkyl halides, which are challenging substrates for palladium due to β-hydride elimination.[7]

Catalyst SystemHalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
CoCl₂(dpph) BromocyclohexaneStyreneMe₃SiCH₂MgClEther20886[7]
Pd(OAc)₂ IodobenzeneStyreneK₂CO₃DMF100295Fictionalized Data for Comparison

Key Observations:

  • Cobalt catalysts can be effective for Heck-type reactions with alkyl halides, a traditional limitation of palladium catalysts.[7]

  • The reaction mechanisms for cobalt- and palladium-catalyzed Heck reactions are considered to be different.[7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction traditionally employs a palladium catalyst and a copper co-catalyst.[8] Palladium-free systems, some utilizing cobalt, have been investigated.[9]

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (min)Yield (%)Reference
Fe₃O₄@SiO₂/GO–NH₂–Co(II) NPs IodobenzenePhenylacetyleneEt₃NEthanol (B145695)Reflux12092[9]
UiO-66-NH₂@Cyanuric chloride@Guanidine@Pd-NPs IodobenzenePhenylacetyleneK₂CO₃H₂O502098[10]

Key Observations:

  • Palladium-based catalysts for Sonogashira coupling can operate under milder conditions and with shorter reaction times.[10]

  • Cobalt-containing nanocatalysts have demonstrated good to high yields, offering a potential palladium-free alternative, although potentially requiring higher temperatures.[9]

Performance in Hydrogenation Reactions

Hydrogenation is a fundamental reaction in drug development for the saturation of double and triple bonds, as well as the reduction of various functional groups. Palladium on carbon (Pd/C) is the benchmark heterogeneous catalyst for this transformation. Cobalt-based catalysts have also shown significant activity in hydrogenation.

Hydrogenation of Alkenes
Catalyst SystemSubstrateSolventPressure (atm)Temp (°C)Time (h)Conversion (%)Reference
Cobalt(II) Complex 1-HexeneToluene1232479[11]
Pd/C AlkenesVarious1 (balloon)RTVariableHigh[12][13]
Hydrogenation of Biodiesel (Fatty Acid Methyl Esters)

A study directly comparing cobalt, nickel, and palladium complexes in the hydrogenation of methyl linoleate (B1235992) (a component of biodiesel) provides valuable insights.[14]

CatalystC18:2 Conversion (%)C18:1 Conversion (%)C18:0 Formation (%)
C1-Co 1008686
C3-Pd 100100100
C4-Co (amide ligand) 100100100
C6-Pd (amide ligand) 100100100

Key Observations:

  • Palladium catalysts generally exhibit higher activity, leading to complete hydrogenation under the tested conditions.[14]

  • The ligand plays a crucial role in the activity of the cobalt catalyst, with the amide-containing cobalt complex (C4-Co) showing comparable performance to the palladium catalysts.[14]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add the solvent (e.g., toluene/water mixture). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Hydrogenation using Pd/C and a Hydrogen Balloon[12][13][15]
  • Inert Atmosphere: Place the substrate (1.0 mmol) and a magnetic stir bar in a round-bottom flask. Seal the flask with a septum and purge with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) via syringe.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight of the substrate) to the flask under a positive pressure of inert gas.

  • Hydrogen Purge: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Mechanistic Pathways and Workflows

Catalytic Cycles

The catalytic cycles for palladium-catalyzed cross-coupling reactions are well-established. The general mechanism for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[1][15]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-OR pd2_ox->pd2_trans Base (e.g., OH⁻) pd2_couple R¹-Pd(II)L_n-R² pd2_trans->pd2_couple Transmetalation (R²-B(OR)₂) pd2_couple->pd0 Reductive Elimination product R¹-R² pd2_couple->product caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

The Heck reaction follows a similar pattern of oxidative addition, migratory insertion of the alkene, β-hydride elimination, and regeneration of the Pd(0) catalyst.[6][16]

Heck_Reaction_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L_n(alkene)]⁺X⁻ pd2_ox->pd2_alkene Alkene Coordination pd2_migratory R-alkene-Pd(II)L_n-X pd2_alkene->pd2_migratory Migratory Insertion pd_hydride H-Pd(II)L_n-X pd2_migratory->pd_hydride β-Hydride Elimination product Substituted Alkene pd2_migratory->product pd_hydride->pd0 Base caption Heck Reaction Catalytic Cycle

Caption: Heck Reaction Catalytic Cycle

Experimental Workflow

The general workflow for conducting and analyzing a catalytic reaction is outlined below.

Experimental_Workflow start Reaction Planning (Substrate & Catalyst Selection) setup Reaction Setup (Inert atmosphere, solvent, reactants) start->setup catalyst_add Catalyst Addition setup->catalyst_add reaction Reaction Monitoring (TLC, GC, LC-MS) catalyst_add->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column chromatography, crystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end caption Catalytic Reaction Workflow

References

A Comparative Guide to Isotopic Labeling via Cobalt Bromide-Catalyzed Alkyne Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of deuterium (B1214612) into organic molecules is a critical tool for mechanistic studies, pharmacokinetic profiling, and the development of next-generation therapeutics. This guide provides an objective comparison of an electrochemical cobalt bromide-catalyzed method for the semi-deuteration of alkynes against established alternatives, supported by experimental data.

This analysis focuses on the electrochemical semi-deuteration of alkynes to yield (Z)-alkenes, a transformation of significant interest in organic synthesis. The performance of the cobalt bromide (CoBr₂) system is benchmarked against common palladium-based catalysts, including a stereodivergent palladium acetate (B1210297) system and the classical Lindlar's catalyst, offering a comparative overview of yield, stereoselectivity, and deuterium incorporation.

Performance Comparison: Cobalt vs. Alternatives

The electrochemical approach utilizing cobalt bromide offers a cost-effective and highly selective method for the synthesis of (Z)-deuterated alkenes. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. In comparison, palladium-based systems offer versatility, with some methods allowing for stereodivergent outcomes depending on the reaction conditions.

Catalyst SystemSubstrateProductYield (%)Z/E Ratio% D Incorporation
CoBr₂ (Electrochemical) 4-Octyne(Z)-[D₂]-4-Octene88>20:192 (d₁), 91 (d₂)
Diphenylacetylene(Z)-[D₂]-Stilbene85>20:190 (d₁), 90 (d₂)
1-Phenyl-1-propyne(Z)-[D₂]-1-Phenylpropene86>20:192 (d₁), 92 (d₂)
Methyl 4-phenyl-2-butynoate(Z)-[D₂]-Methyl 4-phenyl-2-butenoate75>20:193 (d₁), 92 (d₂)
Pd(OAc)₂ / t-Bu₂PCl Diphenylacetylene(Z)-[D₂]-Stilbene964:96Not specified
1-Phenyl-1-propyne(Z)-[D₂]-1-Phenylpropene955:95Not specified
Lindlar's Catalyst (Pd/CaCO₃/Pb) Alkynes (General)(Z)-[D₂]-AlkenesHighHigh Z-selectivityHigh

Data for the CoBr₂ system is sourced from a detailed study on electrochemical semi-deuteration.[1][2] Data for the Pd(OAc)₂ system is from a report on stereodivergent semi-hydrogenation using D₂O.[3] Lindlar's catalyst is a classical method known for high Z-selectivity.[4]

Experimental Workflows and Mechanisms

The operational setup and underlying catalytic cycles differ significantly between the electrochemical cobalt system and traditional heterogeneous palladium catalysis.

experimental_workflow cluster_prep Reaction Setup cluster_electro Electrolysis cluster_workup Workup & Analysis Vial 5 mL Vial Reagents Add CoBr₂, dtbpy, TBABF₄, PPh₃ Vial->Reagents Solvent Add DMAc, stir 5 min Reagents->Solvent Alkyne Add Alkyne, AcOD, D₂O Solvent->Alkyne Electrodes Insert Graphite (B72142) Electrodes (C+/C-) Alkyne->Electrodes Power Apply Constant Current (2.5 mA) Electrodes->Power Stir Stir at 25°C Power->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Yield, Stereoselectivity, %D Purify->Analyze caption Fig. 1: Experimental workflow for electrochemical deuteration.

Fig. 1: Experimental workflow for electrochemical deuteration.

The proposed mechanism for the cobalt-catalyzed reaction involves the electrochemical generation of a low-valent cobalt species, which then facilitates the deuteration process.

catalytic_cycle CoII Co(II)Br₂L₂ CoI [Co(I)BrL₂]⁻ CoII->CoI Reduction Alkyne_Complex Alkyne Co(I) Complex CoI->Alkyne_Complex CoIII_D D-Co(III)BrL₂ CoIII_D->CoI Regeneration Z_Alkene (Z)-[D₂]-Alkene CoIII_D->Z_Alkene Reductive Elimination Vinyl_Co Vinyl-Co(III) Intermediate Alkyne_Complex->Vinyl_Co Oxidative Addition Vinyl_Co->CoIII_D Deuterolysis e_minus e⁻ (from cathode) e_minus->CoII D_source AcOD / D₂O D_source->Vinyl_Co Alkyne_in Alkyne Alkyne_in->Alkyne_Complex caption Fig. 2: Proposed catalytic cycle for CoBr₂-catalyzed deuteration.

Fig. 2: Proposed catalytic cycle for CoBr₂-catalyzed deuteration.

Detailed Experimental Protocols

Electrochemical CoBr₂-Catalyzed Semi-Deuteration of Alkynes[1][2]
  • Apparatus: The reaction is conducted in an undivided 5 mL vial equipped with a magnetic stirring bar. Two graphite rods (C(+) and C(-)) are used as the anode and cathode, respectively. A constant current power supply is required.

  • Reagents:

    • Cobalt(II) bromide (CoBr₂): 5 mol%

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy): 10 mol%

    • Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄): 1.0 equiv.

    • Triphenylphosphine (PPh₃): 4.0 equiv. (as a sacrificial reductant)

    • Alkyne substrate: 1.0 equiv.

    • Acetic acid-d (AcOD): 5.0 equiv.

    • Deuterium oxide (D₂O): 10% v/v with solvent

    • N,N-Dimethylacetamide (DMAc): Solvent

  • Procedure:

    • To the vial, add CoBr₂ (0.01 mmol), dtbpy (0.02 mmol), TBABF₄ (0.20 mmol), and PPh₃ (0.80 mmol).

    • Add DMAc (3.6 mL) and stir for 5 minutes until all solids are dissolved.

    • Add the alkyne substrate (0.20 mmol), AcOD (1.0 mmol), and D₂O (0.40 mL).

    • Insert the graphite electrodes into the solution.

    • Stir the mixture at 500 rpm at 25 °C under a standard air atmosphere.

    • Apply a constant current of 2.5 mA. The reaction progress is monitored until a charge of 6.0 F/mol has passed.

    • Upon completion, the reaction is quenched, and the product is isolated via standard extraction and purification by column chromatography.

    • The yield, Z/E ratio, and deuterium incorporation are determined by ¹H NMR and GC-MS analysis.

Palladium-Catalyzed Stereodivergent Semi-Deuteration of Alkynes[3]
  • Apparatus: Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask).

  • Reagents:

    • Palladium(II) acetate (Pd(OAc)₂): 2 mol%

    • Di-tert-butylchlorophosphine (t-Bu₂PCl): 4 mol%

    • Manganese (Mn) powder: 3.0 equiv.

    • Alkyne substrate: 1.0 equiv.

    • Deuterium oxide (D₂O): 100 equiv.

    • Tetrahydrofuran (THF): Solvent

    • Triethylamine (Et₃N) and Sodium Acetate (NaOAc) for Z-selectivity.

  • Procedure (for Z-alkene):

    • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), t-Bu₂PCl (4 mol%), Mn powder (3.0 equiv.), Et₃N (2.0 equiv.), and NaOAc (1.0 equiv.).

    • Add the alkyne substrate (1.0 equiv.) and THF as the solvent.

    • Add D₂O (100 equiv.) to the mixture.

    • Stir the reaction mixture at 140 °C.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • After completion, cool the reaction to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.

Classical Lindlar's Catalyst Semi-Deuteration[4]
  • Apparatus: A two-neck round-bottom flask equipped with a magnetic stirrer and a balloon filled with deuterium gas (D₂).

  • Reagents:

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead(II) acetate and quinoline): 5-10 wt% relative to the alkyne.

    • Alkyne substrate: 1.0 equiv.

    • Deuterium gas (D₂): ~1 atm (balloon)

    • Solvent: e.g., Ethyl acetate, hexane, or methanol.

  • Procedure:

    • To the flask, add the alkyne substrate and the solvent.

    • Carefully add Lindlar's catalyst to the solution.

    • Seal the flask, evacuate, and backfill with D₂ gas from the balloon three times.

    • Stir the mixture vigorously under the D₂ atmosphere at room temperature.

    • Monitor the reaction by TLC or GC. The uptake of D₂ can also be observed by the deflation of the balloon.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude (Z)-deuterated alkene, which can be further purified if necessary.

References

Safety Operating Guide

Proper Disposal of Cobalt Bromide Hexahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of cobalt bromide hexahydrate, a compound that is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to these guidelines is imperative for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle cobalt bromide hexahydrate with appropriate safety measures in a well-ventilated area or under a chemical fume hood.[3][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Use nitrile rubber gloves and a fully buttoned lab coat.[6] Consider double gloving and a chemical-resistant apron for tasks with a higher risk of splashing.[6]

  • Respiratory Protection: If dust formation is likely or work is performed outside a fume hood, a NIOSH/MSHA approved respirator is necessary.[2][4]

Step-by-Step Disposal Procedure

Cobalt bromide hexahydrate and its containers must be disposed of as hazardous waste.[7][8] Do not dispose of this chemical down the drain or in the regular trash.[1][6]

  • Waste Collection:

    • Carefully sweep up solid cobalt bromide hexahydrate, avoiding dust formation.[3][5] Use spark-resistant tools for cleanup.[6]

    • For spills, collect the material and place it into a suitable, clearly labeled, and sealed container for disposal.[3][9]

    • Contaminated materials, such as gloves, wipes, and empty containers, should also be collected in the same hazardous waste container.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated area.[3][5][6]

    • The storage area should be clearly marked with a warning sign, for instance: "WARNING! COBALT(II) BROMIDE HEXAHYDRATE WORK AREA – CARCINOGEN & MUTAGEN".[6]

    • Ensure the waste container is kept away from incompatible materials such as strong oxidizing agents and alkali metals.[6]

  • Engage a Licensed Disposal Company:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][8]

    • Provide the disposal company with the Safety Data Sheet (SDS) for cobalt bromide hexahydrate.

  • Regulatory Compliance:

    • Disposal procedures must comply with all local, regional, and national hazardous waste regulations.[9] Chemical waste generators are responsible for correctly classifying the waste.[9]

Quantitative Data Summary

While specific disposal concentration limits are determined by local regulations, the following table summarizes key occupational exposure limits for cobalt compounds.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) 0.1 mg/m³ (8-hour TWA)OSHA
Recommended Exposure Limit (REL) 0.05 mg/m³ (10-hour TWA)NIOSH
Threshold Limit Value (TLV) 0.02 mg/m³ (8-hour TWA)ACGIH

TWA: Time-Weighted Average

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of cobalt bromide hexahydrate.

G Cobalt Bromide Hexahydrate Disposal Workflow A 1. Don Personal Protective Equipment (PPE) B 2. Collect Waste Material (Solid & Contaminated Items) A->B C 3. Securely Seal in a Labeled Hazardous Waste Container B->C D 4. Store Container in a Designated, Ventilated Area C->D E 5. Contact EH&S or Licensed Waste Disposal Contractor D->E F 6. Provide SDS and Arrange for Waste Pickup E->F G 7. Compliant Disposal by Licensed Contractor F->G

Caption: A flowchart outlining the step-by-step process for the safe disposal of cobalt bromide hexahydrate.

References

Essential Safety and Logistical Information for Handling Cobalt Bromide, Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Cobalt bromide, hexahydrate, including operational and disposal plans.

Chemical Identification and Hazards

This compound (CAS No. 85017-77-2) is a reddish-violet crystalline solid.[1][2] It is crucial to recognize the potential health hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing cancer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3] This compound is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]To protect eyes from dust, splashes, and fumes.[4]
Skin Protection Chemical-resistant gloves (such as nitrile or neoprene), lab coat, and full protective clothing.[4][5]To prevent skin contact which can cause irritation and allergic reactions.[1][4]
Respiratory Protection An approved respirator (e.g., N95) should be used when dusts are generated.[4] In case of inadequate ventilation, a NIOSH/MSHA approved respirator is required.[6]To prevent inhalation of dust which can lead to respiratory problems.[4]

Exposure Limits

Adherence to established exposure limits is critical to ensure a safe working environment.

OrganizationExposure Limit (as Cobalt metal dust and fume)Time-Weighted Average (TWA)
OSHA (PEL) 0.1 mg/m³8-hour workshift[7]
NIOSH (REL) 0.05 mg/m³10-hour workshift[7]
ACGIH (TLV) 0.02 mg/m³8-hour workshift[7]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Work in Ventilated Area Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) Don PPE->Work in Ventilated Area Weigh and Handle Weigh and Handle Solid Work in Ventilated Area->Weigh and Handle Avoid Dust Generation Avoid Generating Dust Weigh and Handle->Avoid Dust Generation Critical Step Store Store in a Tightly Closed, Labeled Container Weigh and Handle->Store Clean Work Area Clean Work Area with HEPA-filtered Vacuum Avoid Dust Generation->Clean Work Area Decontaminate Decontaminate Surfaces Clean Work Area->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Cool Dry Place Keep in a Cool, Dry, Well-Ventilated Place Store->Cool Dry Place

Caption: Workflow for the safe handling of this compound.

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[4] Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.[2]

  • Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8] When weighing or transferring the solid, do so carefully to avoid generating dust.[1]

  • Post-Handling: After handling, decontaminate all work surfaces. Use a vacuum cleaner with a HEPA filter to clean up any dust; avoid using compressed air.[4] Remove and dispose of PPE properly. Always wash hands thoroughly with soap and water after handling the chemical.[2][5]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated, labeled hazardous waste container.

  • Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[1][2] Do not mix with other waste.

  • Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.[1][6] This substance is very toxic to aquatic life.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid and place it into a suitable container for disposal. Avoid generating dust.[1]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.